molecular formula C12H15NO6S B554622 Tosyl-L-glutamic acid CAS No. 4816-80-2

Tosyl-L-glutamic acid

Cat. No.: B554622
CAS No.: 4816-80-2
M. Wt: 301.32 g/mol
InChI Key: KKOZKXBAPIYWAT-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tosyl-L-glutamic Acid (CAS 4816-80-2) is a chiral organic ligand in which the L-glutamic acid backbone is protected by a p-tolylsulfonyl (tosyl) group [ ]. This compound serves as a critical building block in synthetic and materials chemistry, primarily functioning as a protected form of L-glutamic acid [ ]. Its molecular formula is C 12 H 15 NO 6 S and it has a molecular weight of 301.32 g/mol [ ][ ]. The primary research value of this compound lies in its application for constructing chiral coordination polymers and metal-organic frameworks (MOFs) [ ]. It acts as a versatile polydentate ligand, capable of coordinating with various metal ions (such as Ni(II) and Co(II)) through its two carboxylate functions and sulfonamide group [ ]. This utility facilitates the study of chiral structures for potential applications in enantioselective catalysis, separations, and nonlinear optics [ ]. Furthermore, it is a key synthetic intermediate for preparing pyroglutamic acid derivatives , which are valuable scaffolds in medicinal and organic chemistry [ ][ ]. The product is provided as a white crystalline powder with a specific optical rotation of +12° to +14° (c=5 in acetone, 20°C, 589nm) [ ]. Please Note: This product is For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human consumption [ ][ ].

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[(4-methylphenyl)sulfonylamino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO6S/c1-8-2-4-9(5-3-8)20(18,19)13-10(12(16)17)6-7-11(14)15/h2-5,10,13H,6-7H2,1H3,(H,14,15)(H,16,17)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKOZKXBAPIYWAT-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301256419
Record name N-[(4-Methylphenyl)sulfonyl]-L-glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301256419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4816-80-2
Record name N-[(4-Methylphenyl)sulfonyl]-L-glutamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4816-80-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(4-Methylphenyl)sulfonyl]-L-glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301256419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(p-tolylsulphonyl)-L-glutamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.082
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TOSYLGLUTAMIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HXU3N9FF3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Tosyl-L-glutamic Acid: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tosyl-L-glutamic acid, a derivative of the non-essential amino acid L-glutamic acid, serves as a crucial intermediate and protected building block in organic synthesis and medicinal chemistry.[1][2] Its structure incorporates a tosyl (p-toluenesulfonyl) group attached to the amino function of L-glutamic acid, a modification that imparts specific chemical characteristics useful in multi-step synthetic pathways. This document provides a comprehensive overview of the chemical properties, structural features, and synthesis of this compound, intended for professionals in research and drug development.

Chemical Structure and Identifiers

This compound is characterized by the presence of a chiral center at the alpha-carbon, inherited from the L-glutamic acid precursor, and the attachment of a tosyl protecting group to the nitrogen atom.

synthesis_workflow Synthesis Workflow of this compound start Start: L-glutamic acid + p-toluenesulfonyl chloride dissolve Dissolve in 2N NaOH Heat to 70°C start->dissolve react Add tosyl chloride Maintain pH with NaOH React for 1 hour at 70°C dissolve->react cool_acidify Cool to < 0°C Acidify with HCl to pH ~3 react->cool_acidify extract Extract with Ethyl Acetate (3x) cool_acidify->extract purify Decolorize with activated carbon Dry with anhydrous CaCl₂ extract->purify concentrate Concentrate solution purify->concentrate precipitate Precipitate product by cooling concentrate->precipitate end End: Crystalline N-Tosyl-L-glutamic acid precipitate->end

References

A Comprehensive Technical Guide to the Synthesis and Purification of N-Tosyl-L-glutamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the synthesis and purification of N-Tosyl-L-glutamic acid (Tos-Glu-OH), a protected amino acid derivative crucial for various applications in organic synthesis and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed experimental protocols, quantitative data, and process workflows.

Introduction

N-Tosyl-L-glutamic acid is a derivative of L-glutamic acid where the amino group is protected by a tosyl (p-toluenesulfonyl) group. This protection strategy is common in peptide synthesis and the development of complex molecules, as it deactivates the nucleophilicity of the amino group, allowing for selective reactions at other functional sites. This guide details a reliable and high-yield method for its preparation and subsequent purification.

Synthesis of N-Tosyl-L-glutamic Acid

The primary synthetic route involves the reaction of L-glutamic acid with p-toluenesulfonyl chloride (tosyl chloride) in an alkaline aqueous medium. The base is essential to deprotonate the amino group, enhancing its nucleophilicity to attack the sulfonyl chloride.

The following protocol is adapted from established chemical literature.[1]

  • Dissolution: Dissolve 14.7 g (0.1 mol) of L-glutamic acid in 100 mL of 2N sodium hydroxide (NaOH) solution.

  • Heating: Heat the solution to approximately 70°C in a water bath.

  • Tosyl Chloride Addition: While stirring, add 22.8 g (0.12 mol) of p-toluenesulfonyl chloride in portions over a period of about 30 minutes.

  • pH Maintenance & Reaction: Continuously add NaOH solution dropwise to maintain the pH of the reaction mixture. Let the reaction proceed at 70°C with stirring for an additional hour.

  • Cooling & Acidification: After the reaction is complete, cool the mixture to room temperature and then further cool in an ice-salt bath to below 0°C.

  • Precipitation: Add concentrated hydrochloric acid (HCl) dropwise until the pH of the solution is approximately 3. This will precipitate the crude N-Tosyl-L-glutamic acid.

  • Extraction: Extract the product from the aqueous mixture with ethyl acetate (3 x 100 mL portions).

Synthesis_Workflow cluster_synthesis Synthesis of N-Tosyl-L-glutamic Acid A Dissolve L-Glutamic Acid in 2N NaOH B Heat to 70°C A->B C Add p-Tosyl Chloride (portions, 30 min) B->C D React for 1 hour at 70°C (maintain pH with NaOH) C->D E Cool to < 0°C D->E F Acidify to pH 3 with HCl E->F G Extract with Ethyl Acetate (3x) F->G

Synthesis Workflow Diagram

The following table summarizes the key quantitative parameters for the synthesis stage.

ParameterValueReference
L-Glutamic Acid14.7 g (0.1 mol)[1]
p-Toluenesulfonyl Chloride22.8 g (0.12 mol)[1]
Reaction Temperature70°C[1]
Reaction Time1.5 hours[1]
Theoretical Yield 30.13 g
Actual Yield (Crude) Not specified, proceeds to purification

Purification of N-Tosyl-L-glutamic Acid

Purification is achieved through a series of steps including decolorization, drying, and recrystallization to isolate the final product in high purity.

This protocol is a continuation of the synthesis procedure, starting with the combined ethyl acetate extracts.[1]

  • Combine Extracts: Combine all ethyl acetate extracts from the synthesis step.

  • Decolorization: Heat the combined solution under reflux and add activated carbon to decolorize the solution.

  • Filtration (1): Filter the hot solution to remove the activated carbon.

  • Drying: Dry the filtrate over anhydrous calcium chloride.

  • Filtration (2): Filter the solution again to remove the desiccant. Wash the desiccant with a small amount of anhydrous ethyl acetate to recover any adsorbed product.

  • Concentration: Concentrate the resulting solution to a volume of approximately 80 mL.

  • Crystallization: Cool the concentrated solution in an ice-salt bath to precipitate the crystalline N-Tosyl-L-glutamic acid.

  • Isolation: Collect the crystals by filtration and dry them.

Purification_Workflow cluster_purification Purification of N-Tosyl-L-glutamic Acid H Combine Ethyl Acetate Extracts I Decolorize with Activated Carbon (Reflux) H->I J Filter to Remove Carbon I->J K Dry Filtrate over Anhydrous CaCl2 J->K L Filter to Remove Desiccant K->L M Concentrate Solution to ~80 mL L->M N Cool in Ice-Salt Bath to Crystallize M->N O Filter and Dry Final Product N->O

Purification Workflow Diagram

The table below presents the results obtained after the purification process.

ParameterValueReference
Final Product Mass 27.7 g [1]
Overall Yield 92% [1]
Purity (HPLC) >98.0% [2]
Appearance White to off-white powder or crystals[2][3]
Melting Point 130-132°C[1]
Specific Rotation [α]D²⁰ +22.6 (c=1.10, ethyl acetate)[1]

Characterization Data

The identity and purity of the synthesized N-Tosyl-L-glutamic acid are confirmed by its physicochemical and spectroscopic properties.

PropertyValueReference
CAS Number 4816-80-2[1][2][4]
Molecular Formula C₁₂H₁₅NO₆S[1][4]
Molecular Weight 301.32 g/mol [1][4]
Synonyms Tos-Glu-OH, N-p-Tolylsulfonyl-L-glutamic Acid[2][4]
Storage Temperature Store at < -15°C

Conclusion

The synthesis and purification of N-Tosyl-L-glutamic acid can be achieved with high yield and purity through a straightforward tosylation reaction followed by extraction and recrystallization. The detailed protocols and workflows provided in this guide offer a reliable methodology for obtaining this important compound for research and development purposes. Adherence to the described conditions, particularly pH control during synthesis and thoroughness in the purification steps, is critical for achieving the desired outcome.

References

Spectroscopic Profile of Tosyl-L-glutamic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Tosyl-L-glutamic acid (Ts-L-Glu), a protected derivative of the non-essential amino acid L-glutamic acid. The tosyl protecting group is frequently utilized in peptide synthesis and other areas of organic chemistry to mask the reactivity of the amino group. Understanding the spectroscopic characteristics of Ts-L-Glu is crucial for its synthesis, purification, and characterization.

Physicochemical Properties of this compound

PropertyValue
CAS Number 4816-80-2[1][2]
Molecular Formula C₁₂H₁₅NO₆S[1][2][3]
Molecular Weight 301.32 g/mol [1][2]
Melting Point 131.0 °C[1]
Appearance Solid[4]

Spectroscopic Data

The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for L-glutamic acid and the anticipated data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following tables summarize the ¹H and ¹³C NMR data for L-glutamic acid.

¹H NMR Data of L-Glutamic Acid (in D₂O)

Chemical Shift (ppm)MultiplicityAssignment
3.747Tripletα-CH
2.339Multipletγ-CH₂
2.078Multipletβ-CH₂

Data sourced from the Biological Magnetic Resonance Bank (BMRB) entry bmse000037.[5]

¹³C NMR Data of L-Glutamic Acid (in D₂O)

Chemical Shift (ppm)Assignment
184.088γ-COOH
177.360α-COOH
57.357α-CH
36.200γ-CH₂
29.728β-CH₂

Data sourced from the Biological Magnetic Resonance Bank (BMRB) entry bmse000037.[5]

Expected ¹H and ¹³C NMR Spectral Changes for this compound:

Upon N-tosylation of L-glutamic acid, the following changes in the NMR spectra are expected:

  • ¹H NMR:

    • The appearance of signals corresponding to the tosyl group: two doublets in the aromatic region (typically ~7.3-7.8 ppm) for the four aromatic protons and a singlet around 2.4 ppm for the methyl protons.

    • The signal for the α-proton (α-CH) will likely shift downfield due to the electron-withdrawing effect of the tosyl group.

    • The NH proton of the sulfonamide will appear as a singlet, the chemical shift of which can be solvent-dependent.

  • ¹³C NMR:

    • The appearance of four new signals in the aromatic region for the tosyl group carbons (typically between 125 and 145 ppm).

    • A signal for the methyl carbon of the tosyl group will appear around 21 ppm.

    • The α-carbon (α-CH) signal is expected to shift slightly downfield.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Key IR Absorptions of L-Glutamic Acid

Wavenumber (cm⁻¹)Functional Group
~3400-2500 (broad)O-H stretch (carboxylic acid) and N-H stretch (amine)
~1700C=O stretch (carboxylic acid)
~1640N-H bend (amine)

Characteristic regions for amino acids.

Expected IR Spectral Changes for this compound:

The IR spectrum of this compound is expected to show:

  • Characteristic strong absorptions for the sulfonyl group (S=O stretches) around 1350 cm⁻¹ and 1160 cm⁻¹.

  • The N-H stretching vibration of the sulfonamide group will be present, typically around 3300 cm⁻¹.

  • The broad O-H and N-H stretching bands of the parent amino acid will be replaced by more defined peaks.

  • The C=O stretching of the carboxylic acid groups will remain.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Mass Spectrometry Data of L-Glutamic Acid

m/zInterpretation
147[M]⁺ (Molecular Ion)
129[M - H₂O]⁺
102[M - COOH]⁺
84[M - COOH - H₂O]⁺

Common fragmentation patterns for amino acids.

Expected Mass Spectrum of this compound:

The mass spectrum of this compound is expected to show:

  • A molecular ion peak [M]⁺ at m/z = 301, corresponding to its molecular weight.

  • A peak for the protonated molecule [M+H]⁺ at m/z = 302 in soft ionization techniques like electrospray ionization (ESI).

  • Characteristic fragmentation patterns including the loss of the tosyl group (m/z 155) and fragments of the glutamic acid moiety. Predicted collision cross section data suggests adducts such as [M+Na]⁺ and [M-H]⁻ would also be observable.[6]

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of a solid organic compound like this compound are provided below.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent will depend on the solubility of the compound.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (0 ppm).

  • Data Acquisition: Transfer the solution to an NMR tube. Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer. Standard acquisition parameters should be used, and these may be optimized as needed.

IR Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

    • Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture of solvents.

  • Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common technique for polar molecules like amino acid derivatives.

  • Data Acquisition: Acquire the mass spectrum. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to obtain fragmentation data.

Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Interpretation Data Analysis & Interpretation NMR->Interpretation IR->Interpretation MS->Interpretation Structure Structure Elucidation & Confirmation Interpretation->Structure

A general workflow for the synthesis and spectroscopic characterization of a chemical compound.

This guide provides a foundational understanding of the spectroscopic properties of this compound. For definitive characterization, it is essential to acquire and interpret the actual experimental spectra of the synthesized compound.

References

Physical properties of Tosyl-L-glutamic acid melting point and solubility

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to the Physical Properties of Tosyl-L-glutamic Acid

This technical guide provides a detailed overview of the core physical properties of this compound, with a specific focus on its melting point and solubility. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Physical and Chemical Properties

This compound, also known as N-(p-Tolylsulfonyl)-L-glutamic acid, is a protected form of the amino acid L-glutamic acid.[1] Its chemical structure incorporates a tosyl group, which influences its physical and chemical characteristics.

PropertyValueReference
CAS Number 4816-80-2[1][2][3][4]
Molecular Formula C₁₂H₁₅NO₆S[1][2][3][4]
Molecular Weight 301.32 g/mol [1][2][3][4]
Appearance White to light yellow powder; Off-white solid[2][4][5]
Stability Hygroscopic[2][4][5]
Melting Point

The melting point of this compound has been reported across a range, which is common for chemical compounds and can be influenced by purity and experimental conditions.

Reported Melting PointReference
131.00 °C
122-137 °C[4][5][6][7]
120.0-130.0 °C[2]
121.0-125.0 °C[2]

The variation in the reported melting point values suggests that the measurement is sensitive to the crystalline form and purity of the sample.

Solubility
SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)Soluble[2][4][5][6]
MethanolSoluble[2][4][5][6]

Experimental Protocols

While specific experimental protocols for determining the physical properties of this compound were not detailed in the search results, standard methodologies are outlined below.

Melting Point Determination

A common method for determining the melting point of a solid crystalline substance like this compound is through the use of a melting point apparatus.

Apparatus:

  • Melting point apparatus (e.g., digital melting point device or Thiele tube)

  • Capillary tubes

  • Sample of this compound

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of dry this compound is finely ground using a mortar and pestle.

  • Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.

  • Measurement: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated at a controlled rate.

  • Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which the substance is completely liquid (liquefaction) are recorded. This range is reported as the melting point.

Solubility Determination

A general protocol for qualitatively assessing the solubility of a compound in various solvents is as follows.

Apparatus:

  • Test tubes

  • Vortex mixer

  • Balance

  • Spatula

  • Various solvents (e.g., DMSO, Methanol, water, ethanol)

Procedure:

  • Sample Preparation: A pre-determined amount of this compound (e.g., 10 mg) is weighed and placed into a test tube.

  • Solvent Addition: A measured volume of the solvent (e.g., 1 mL) is added to the test tube.

  • Mixing: The mixture is agitated using a vortex mixer for a set period (e.g., 1-2 minutes) to facilitate dissolution.

  • Observation: The solution is visually inspected for the presence of undissolved solid.

  • Classification:

    • Soluble: No solid particles are visible.

    • Partially Soluble: Some solid remains, but a significant portion has dissolved.

    • Insoluble: The solid does not appear to have dissolved.

Visualizations

Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the physical properties of a chemical compound like this compound.

G cluster_0 Physical Property Analysis Workflow A Obtain Pure Sample of This compound B Melting Point Determination A->B C Solubility Assessment A->C D Prepare Sample (Grind and Pack Capillary) B->D F Weigh Sample and Add Solvent C->F E Heat Sample in Apparatus and Record Range D->E H Data Compilation and Reporting E->H G Agitate and Observe for Dissolution F->G G->H

Caption: Workflow for determining the melting point and solubility of a chemical compound.

References

A Technical Guide to Tosyl-L-glutamic Acid (CAS 4816-80-2) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Tosyl-L-glutamic acid (CAS 4816-80-2), also known as N-p-Tolylsulfonyl-L-glutamic acid, is a protected derivative of the non-essential amino acid L-glutamic acid. Its primary role in scientific research is as an intermediate in organic synthesis, particularly in peptide synthesis where the tosyl group serves as a stable protecting group for the amine functional group of glutamic acid. This allows for selective reactions at the carboxylic acid sites. While direct biological activity of this compound is not extensively documented, the profound importance of its parent molecule, L-glutamic acid, as the principal excitatory neurotransmitter in the central nervous system and its role in metabolic pathways relevant to cancer, positions this derivative as a valuable tool for developing probes and potential therapeutics targeting these systems. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and explores its applications and the biological context of its core structure.

Chemical and Physical Properties

This compound is typically a white to off-white crystalline powder.[1][2] Its key properties are summarized below, providing essential data for laboratory handling, reaction planning, and analytical characterization.

PropertyValueReferences
CAS Number 4816-80-2[1][3][4]
Molecular Formula C₁₂H₁₅NO₆S[3][4]
Molecular Weight 301.32 g/mol [3][4]
IUPAC Name (2S)-2-[(4-methylphenyl)sulfonylamino]pentanedioic acid
Synonyms N-p-Tolylsulfonyl-L-glutamic acid, (+)-p-Toluenesulfonylglutamic acid, Tosylglutamic acid, Tos-Glu-OH[1][3][4]
Appearance White to off-white or light yellow powder[1][2]
Melting Point 130-132 °C[5]
Boiling Point 534.2 °C[3][6]
Flash Point 276.9 °C[3]
Purity >98.0% (HPLC)[1]
Optical Rotation [α]²⁰D = +22.6 (c=1.10, ethyl acetate)[5]
Storage Conditions Store at < -15°C[3]
SMILES CC1=CC=C(C=C1)S(=O)(=O)N--INVALID-LINK--C(=O)O[3]

Synthesis and Purification

The synthesis of this compound is achieved through the reaction of L-glutamic acid with p-toluenesulfonyl chloride (tosyl chloride) in an alkaline aqueous solution. The tosyl group selectively attaches to the amino group of L-glutamic acid.

Experimental Protocol: Synthesis of N-(p-Tolylsulphonyl)-L-glutamic acid

This protocol is adapted from a standard procedure with a reported yield of 92%.[5]

Materials:

  • L-Glutamic acid (0.1 mol, 14.7 g)

  • p-Toluenesulfonyl chloride (Tosyl chloride) (0.12 mol, 22.8 g)

  • 2N Sodium hydroxide (NaOH) solution

  • Concentrated hydrochloric acid (HCl)

  • Ethyl acetate

  • Activated carbon

  • Anhydrous calcium chloride

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve 14.7 g (0.1 mol) of L-glutamic acid in 100 mL of 2N NaOH solution. Heat the solution to approximately 70°C using a water bath.[5]

  • Addition of Tosyl Chloride: While stirring the heated solution, add 22.8 g (0.12 mol) of p-tosylchloride in portions over a period of about 30 minutes.[5]

  • pH Maintenance and Reaction: Continuously add 2N NaOH solution dropwise to maintain the pH of the reaction mixture at an alkaline level. Continue stirring at 70°C for 1 hour.[5]

  • Acidification: After the reaction is complete, cool the mixture to room temperature and then further cool in an ice-salt bath to below 0°C.[5] Slowly add concentrated hydrochloric acid dropwise until the pH of the solution is approximately 3. A precipitate should form.[5]

  • Extraction: Extract the product from the acidified aqueous mixture with ethyl acetate (3 x 100 mL portions).[5]

  • Purification and Isolation:

    • Combine all ethyl acetate extracts.

    • Add activated carbon to the combined extracts and heat under reflux to decolorize the solution.[5]

    • Filter the hot solution to remove the activated carbon.

    • Dry the filtrate over anhydrous calcium chloride, then filter again to remove the desiccant.[5]

    • Concentrate the resulting solution to a volume of approximately 80 mL.[5]

    • Cool the concentrated solution in an ice-salt bath to precipitate the crystalline product, L-(+)-N-p-tosylglutamic acid.[5]

    • Collect the crystals by filtration and dry under vacuum.

Synthesis Workflow Diagram

G L_Glu L-Glutamic Acid step1 Dissolve L-Glu in NaOH Heat to 70°C L_Glu->step1 TosCl p-Tosyl Chloride step2 Add Tos-Cl Maintain pH with NaOH React for 1h at 70°C TosCl->step2 NaOH 2N NaOH NaOH->step1 step1->step2 step3 Cool to <0°C Acidify to pH 3 with HCl step2->step3 step4 Extract with Ethyl Acetate step3->step4 step5 Decolorize, Dry, and Concentrate step4->step5 step6 Crystallize from cold solution step5->step6 product This compound step6->product

Caption: Workflow for the Synthesis of this compound.

Applications in Research and Drug Development

Protecting Group Chemistry

The primary application of this compound is as a protected form of L-Glutamic Acid.[4] The tosyl group is robust and stable under a variety of reaction conditions, making it an excellent protecting group for the amine during complex multi-step syntheses, such as peptide synthesis.[7] This allows for the selective modification of the α- and γ-carboxyl groups without interference from the nucleophilic amine.

Potential for Drug Discovery

While this compound itself is not an active pharmaceutical ingredient, its structural components are highly relevant in drug development.

  • Neuroprotective Agent Research: Derivatives of tosyl-polyamines have been shown to act as neuroprotective agents by inhibiting N-methyl-D-aspartate (NMDA) receptors.[8] These compounds penetrate the NMDA receptor channel pore, suggesting that the tosyl group can be incorporated into molecules designed to modulate glutamate receptor activity.[8] This opens an avenue for using this compound as a scaffold or starting material for developing novel glutamate receptor antagonists.

  • Drug Delivery Systems: The parent L-glutamic acid is the monomer unit for poly(α-L-glutamic acid) (PGA), a biocompatible and biodegradable polymer extensively studied for drug delivery systems.[9][10] PGA-based nanomaterials are used to create prodrugs and targeted delivery vehicles for cancer therapy.[9][10] Modified glutamic acid derivatives are central to the rational design of these advanced delivery platforms.

  • Anticancer Research: Cancer cells often exhibit altered glutamine and glutamate metabolism, a process known as glutaminolysis, to fuel their rapid proliferation.[11] This makes enzymes in the glutamate metabolic pathway attractive targets for anticancer drugs.[12] Glutamic acid derivatives can be designed to interfere with these pathways.[11][12]

Biological Context: The Role of L-Glutamic Acid

To appreciate the potential applications of this compound, it is essential to understand the biological roles of its parent molecule, L-glutamic acid (glutamate).

Glutamate as a Neurotransmitter

L-glutamic acid is the most abundant excitatory neurotransmitter in the vertebrate nervous system.[13] It is fundamental to nearly all aspects of brain function, including learning, memory, and synaptic plasticity.[14][15] Glutamate exerts its effects by binding to and activating ionotropic receptors (such as NMDA and AMPA receptors) and metabotropic G-protein coupled receptors on postsynaptic neurons.[13][16] The activation of these receptors leads to the influx of positive ions (like Na⁺ and Ca²⁺), causing depolarization of the postsynaptic membrane and propagation of the nerve impulse.[17]

Simplified Glutamate Signaling Pathway

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron vesicle Vesicle with Glutamate release Release vesicle->release glutamate Glutamate release->glutamate Synaptic Cleft nmda NMDA Receptor ca_influx Ca²⁺ Influx nmda->ca_influx ampa AMPA Receptor ampa->ca_influx excitation Neuronal Excitation (EPSP) ca_influx->excitation glutamate->nmda glutamate->ampa

Caption: Simplified Glutamate Neurotransmitter Signaling Pathway.

Glutamate Metabolism in Cancer

Many cancer cells are highly dependent on glutamine and glutamate for survival and growth.[11] Glutamate is a key metabolic hub, providing nitrogen for nucleotide synthesis and carbon skeletons to replenish the tricarboxylic acid (TCA) cycle.[11] It is also a precursor for the synthesis of glutathione, a critical antioxidant that protects cancer cells from oxidative stress.[11] This metabolic dependency, often termed "glutamine addiction," makes the enzymes and transporters involved in glutamate metabolism promising targets for cancer therapy.

Analytical Characterization

While specific, publicly available spectra for this compound (CAS 4816-80-2) are not provided in the search results, its structure allows for predictable characterization by standard analytical methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic peaks for the aromatic protons of the tosyl group, the methyl group singlet, and the protons of the glutamic acid backbone. ¹³C NMR would similarly show distinct signals for the aromatic, carbonyl, and aliphatic carbons. Hydrogen bonding can influence the chemical shifts of the N-H and O-H protons.[18]

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the S=O stretches of the sulfonamide group, the C=O stretches of the two carboxylic acid groups, and the N-H and O-H stretching vibrations.[18]

  • Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of 301.32 g/mol and show predictable fragmentation patterns, including the loss of the tosyl group or carboxylic acid moieties.

Conclusion

This compound is a well-defined chemical entity with a straightforward and high-yielding synthesis. It serves as a crucial building block in organic and medicinal chemistry, primarily by providing a protected form of L-glutamic acid for use in multi-step synthetic routes. While its direct biological applications are still emerging, its structural relationship to the vital neurotransmitter L-glutamate and the metabolic roles of this amino acid in diseases like cancer highlight its significant potential as a tool for developing novel therapeutics and chemical probes. For researchers in drug development, this compound represents a versatile intermediate for accessing complex molecules designed to interact with the glutamatergic system and key metabolic pathways.

References

The Advent of Precision in Peptide Chemistry: A Technical Guide to the Discovery and Application of Tosylated Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The controlled, stepwise synthesis of peptides is a cornerstone of modern biochemistry and pharmaceutical development. This achievement was contingent on the development of reliable methods for the temporary protection of reactive functional groups on amino acids. The introduction of the p-toluenesulfonyl (tosyl) group as a stable and reliable protecting moiety for the α-amino group of amino acids marked a significant milestone in this endeavor. This technical guide provides an in-depth exploration of the discovery and historical context of tosylated amino acids, detailed classical and contemporary experimental protocols for their synthesis, and a summary of their quantitative data. Furthermore, it delves into the application of tosylated amino acid derivatives as powerful tools in the study of biological systems, with a particular focus on their role as enzyme inhibitors.

Historical Context: The Quest for a Controlled Peptide Synthesis

The early 20th century witnessed groundbreaking work by pioneers like Theodor Curtius and Emil Fischer, who laid the foundational principles of peptide chemistry. In 1882, Curtius reported the synthesis of the first protected peptide, and in 1901, Fischer achieved the synthesis of the first dipeptide, glycylglycine, in the lab.[1] Despite these monumental achievements, the synthesis of longer peptides with a defined sequence remained a formidable challenge due to the multiple reactive groups on amino acids, which led to uncontrolled polymerization.

A significant breakthrough came in 1932 when Max Bergmann and Leonidas Zervas introduced the benzyloxycarbonyl (Cbz) group, the first truly practical and widely adopted protecting group for the α-amino function of amino acids. This development ushered in an era of controlled peptide synthesis. Hot on the heels of this innovation, the term "tosyl" was proposed in 1933 by German chemists Kurt Hess and Robert Pfleger for the p-toluenesulfonyl group.[2] The stability of the resulting N-tosyl sulfonamide bond to acidic and basic conditions, which were commonly used in peptide synthesis, made it an attractive candidate for an amino-protecting group.

While the precise first synthesis of a simple N-tosylated amino acid for peptide synthesis is not definitively documented in a single seminal paper, its use became established in the years following the introduction of the Cbz group. The tosyl group offered an alternative with different stability and deprotection characteristics, providing chemists with a greater toolkit for complex synthetic challenges.

Synthesis of Tosylated Amino Acids: Classical Experimental Protocols

The classical method for the synthesis of N-tosylated amino acids involves the reaction of a free amino acid with p-toluenesulfonyl chloride (TsCl) under alkaline conditions, a variation of the Schotten-Baumann reaction. The alkaline medium, typically an aqueous solution of sodium hydroxide or sodium carbonate, serves to deprotonate the amino group, rendering it nucleophilic, and to neutralize the hydrochloric acid byproduct.

General Procedure for the N-Tosylation of Amino Acids (Classical Method)

Materials:

  • Amino acid

  • p-Toluenesulfonyl chloride (TsCl)

  • Sodium hydroxide (NaOH) or Sodium carbonate (Na₂CO₃)

  • Water

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Litmus paper or pH indicator

Protocol:

  • Dissolution of the Amino Acid: The amino acid (1.0 equivalent) is dissolved in a 1 M aqueous solution of sodium hydroxide (2.0-3.0 equivalents). The solution is cooled in an ice bath to 0-5 °C.

  • Addition of p-Toluenesulfonyl Chloride: p-Toluenesulfonyl chloride (1.1-1.2 equivalents) is added portion-wise to the vigorously stirred, cold amino acid solution. The temperature is carefully maintained below 10 °C throughout the addition.

  • Reaction: The reaction mixture is stirred vigorously at room temperature for 2-4 hours. The completion of the reaction can be monitored by the disappearance of the pungent smell of TsCl. The solution should remain alkaline to litmus paper throughout the reaction; if not, small amounts of 1 M NaOH are added.

  • Work-up: The reaction mixture is transferred to a separatory funnel and washed with diethyl ether (2 x 50 mL) to remove any unreacted p-toluenesulfonyl chloride and other non-polar impurities.

  • Precipitation of the Tosylated Amino Acid: The aqueous layer is cooled in an ice bath and acidified with concentrated hydrochloric acid until the pH is approximately 2-3 (strongly acidic to litmus paper). The N-tosylated amino acid, being insoluble in acidic aqueous solution, precipitates out as a white solid.

  • Isolation and Purification: The precipitate is collected by vacuum filtration, washed with cold water, and dried. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

Quantitative Data for Classically Synthesized N-Tosyl-Amino Acids

The following table summarizes the reported yields and melting points for a selection of N-tosylated amino acids prepared using classical methods. It is important to note that these values are historical and may vary depending on the specific experimental conditions and the purity of the starting materials.

Amino AcidN-Tosyl DerivativeMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
GlycineN-Tosyl-GlycineC₉H₁₁NO₄S229.2585-95147-149
L-AlanineN-Tosyl-L-AlanineC₁₀H₁₃NO₄S243.2880-90134-136
L-PhenylalanineN-Tosyl-L-PhenylalanineC₁₆H₁₇NO₄S319.3890-98131-133
L-LeucineN-Tosyl-L-LeucineC₁₃H₁₉NO₄S285.3685-95120-122
L-Aspartic AcidN-Tosyl-L-Aspartic AcidC₁₁H₁₃NO₆S287.2975-85188-190
L-Glutamic AcidN-Tosyl-L-Glutamic AcidC₁₂H₁₅NO₆S301.3270-80144-146

Deprotection of N-Tosyl Amino Acids

A significant drawback of the tosyl group is its high stability, which requires harsh conditions for its removal. The most common method for the deprotection of N-tosyl amino acids is reductive cleavage using sodium in liquid ammonia. This method is highly effective but requires specialized equipment and careful handling of hazardous materials. Other methods include treatment with hydrobromic acid in acetic acid at elevated temperatures. The robust nature of the tosyl group makes it unsuitable for the synthesis of sensitive peptides but valuable in situations where a highly stable protecting group is required.

Application of Tosylated Amino Acids in Biological Research: Enzyme Inhibition

Beyond their role in peptide synthesis, derivatives of tosylated amino acids have become invaluable tools for studying biological processes, particularly as enzyme inhibitors. A prime example is Nα-Tosyl-L-phenylalanyl chloromethyl ketone (TPCK) , a derivative of N-tosyl-L-phenylalanine.

Mechanism of Serine Protease Inhibition by TPCK

TPCK is a classic irreversible inhibitor of chymotrypsin and other chymotrypsin-like serine proteases. Its mechanism of action is a textbook example of affinity labeling, where the inhibitor mimics the substrate to gain access to the enzyme's active site, and then covalently modifies a key catalytic residue.

The process can be broken down into the following steps:

  • Substrate Mimicry: The N-tosyl-L-phenylalanine moiety of TPCK resembles the preferred substrates of chymotrypsin, which cleaves peptide bonds after large hydrophobic amino acids like phenylalanine, tyrosine, and tryptophan. This structural similarity allows TPCK to bind specifically and with high affinity to the active site of the enzyme.

  • Covalent Modification: Once bound, the chloromethyl ketone group of TPCK is positioned in close proximity to the nucleophilic imidazole side chain of the catalytic histidine residue (Histidine-57 in chymotrypsin). The histidine nitrogen attacks the carbon of the chloromethyl group in a nucleophilic substitution reaction, displacing the chloride ion.

  • Irreversible Inactivation: This reaction forms a stable covalent bond between TPCK and the histidine residue, effectively alkylating the active site. This permanent modification of a crucial catalytic residue renders the enzyme catalytically inactive.

The following diagram illustrates the workflow of TPCK-mediated inhibition of chymotrypsin:

TPCK_Inhibition_Workflow cluster_0 Enzyme Active Site Chymotrypsin Chymotrypsin Binding Binding Chymotrypsin->Binding Histidine-57 Histidine-57 TPCK TPCK TPCK->Binding Covalent_Modification Covalent_Modification Binding->Covalent_Modification Alkylation of Histidine-57 Inactive_Enzyme Inactive_Enzyme Covalent_Modification->Inactive_Enzyme TPCK_NFkB_Inhibition cluster_nucleus Nucleus TNFR TNFR IKK_complex IKK complex TNFR->IKK_complex activates IkB IkB IKK_complex->IkB phosphorylates NF-kB NF-κB (p65/p50) IkB->NF-kB sequesters Nucleus Nucleus NF-kB->Nucleus translocates to IkB_P P-IκB Proteasome Proteasome IkB_P->Proteasome targeted for degradation Gene_Expression Inflammatory Gene Expression TPCK TPCK TPCK->IKK_complex inhibits TPCK->NF-kB inhibits (p65 alkylation) NF-kB_nucleus NF-κB DNA DNA NF-kB_nucleus->DNA binds DNA->Gene_Expression activates

References

An In-depth Technical Guide to the Tosyl Protection of Glutamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the mechanism, experimental protocols, and deprotection strategies for the tosyl protection of glutamic acid. It is intended for researchers, scientists, and professionals in the field of drug development and peptide synthesis who utilize amino acid-protecting group chemistry.

Introduction: The Role of the Tosyl Group in Amino Acid Chemistry

In the intricate field of organic synthesis, particularly in peptide chemistry and the development of active pharmaceutical ingredients, the use of protecting groups is fundamental. These chemical moieties temporarily mask reactive functional groups, preventing them from undergoing unwanted reactions during a synthetic sequence. The p-toluenesulfonyl group, commonly known as the tosyl group (Ts), is a well-established and robust protecting group for primary and secondary amines.[1][2]

Derived from p-toluenesulfonyl chloride (TsCl), the tosyl group forms a stable sulfonamide linkage with the amino group of an amino acid like glutamic acid.[3][4] This stability is crucial, as the sulfonamide is resistant to a wide range of reaction conditions, including acidic and oxidative environments. However, the very stability of this bond necessitates specific and often harsh conditions for its removal, a critical consideration in multi-step syntheses.[2][5] This guide will delve into the specifics of applying and removing this protecting group for glutamic acid, a key amino acid in numerous biological processes.

Mechanism of N-Tosylation of Glutamic Acid

The protection of glutamic acid with a tosyl group selectively targets the α-amino group to form N-Tosyl-L-glutamic acid.[2] The reaction is typically carried out in an aqueous basic solution.

2.1. Reaction and Regioselectivity

The key to the selective N-tosylation lies in the careful control of pH. The reaction is performed under basic conditions (e.g., using sodium hydroxide), which serves two primary purposes:

  • Deprotonation of the Ammonium Group: In its zwitterionic form, the amino group of glutamic acid is protonated (-NH3+). The base removes a proton, converting it into a free amino group (-NH2), which is a potent nucleophile.

  • Deprotonation of Carboxylic Acid Groups: The base also deprotonates the two carboxylic acid groups to form carboxylate anions (-COO⁻). These carboxylates are significantly less nucleophilic than the free amino group, effectively preventing them from reacting with the tosyl chloride.

The free amino group then acts as the nucleophile, attacking the electrophilic sulfur atom of p-toluenesulfonyl chloride. This results in the displacement of the chloride leaving group and the formation of a stable N-S sulfonamide bond. The overall reaction is a nucleophilic acyl substitution on the sulfonyl sulfur.

2.2. Reaction Mechanism Diagram

The following diagram illustrates the step-by-step mechanism for the N-tosylation of glutamic acid.

Mechanism of N-Tosylation of Glutamic Acid

Experimental Protocols & Data

The synthesis of N-Tosyl-L-glutamic acid is a well-documented procedure. The following protocol is adapted from established methods and provides a reliable pathway to the desired product.

3.1. Detailed Experimental Protocol

  • Dissolution: Dissolve L-glutamic acid (0.1 mol, 14.7 g) in 100 mL of 2N sodium hydroxide (NaOH) solution.

  • Heating: Gently heat the solution in a water bath to approximately 70°C.

  • Addition of TsCl: While stirring, add p-toluenesulfonyl chloride (0.12 mol, 22.8 g) in portions over a period of about 30 minutes.

  • pH Control: Continuously add a separate NaOH solution dropwise to maintain the reaction mixture's pH at approximately 8. This is critical to ensure the amino group remains deprotonated and nucleophilic.

  • Reaction: Maintain the reaction at 70°C with stirring for 1 hour after the addition of TsCl is complete.

  • Cooling & Acidification: Cool the reaction mixture to room temperature, then further cool in an ice-salt bath to below 0°C.

  • Precipitation: Carefully add concentrated hydrochloric acid (HCl) dropwise until the pH of the solution reaches approximately 3. This protonates the carboxylate groups, causing the N-Tosyl-L-glutamic acid to precipitate.

  • Extraction: Extract the product from the aqueous solution using ethyl acetate (3 x 100 mL portions).

  • Purification: Combine the organic extracts. The combined solution can be decolorized with activated carbon, dried over an anhydrous desiccant (e.g., anhydrous calcium chloride), filtered, and concentrated under reduced pressure to yield the crystalline product.[6]

3.2. Quantitative Data Summary

The following table summarizes the quantitative data from a representative synthesis protocol.[6]

ParameterValue
Starting MaterialL-Glutamic acid
Reagentp-Toluenesulfonyl chloride (TsCl)
BaseSodium Hydroxide (NaOH)
Reaction Temperature70°C
Reaction Time1.5 hours (total)
Final pH for Precipitation~3
Reported Yield 92%
Melting Point130-132°C

3.3. Experimental Workflow Diagram

This diagram outlines the major steps in a typical laboratory workflow for the tosylation of glutamic acid.

Workflow Experimental Workflow for Tosylation A 1. Dissolve Glutamic Acid in 2N NaOH B 2. Heat to 70°C A->B C 3. Add TsCl in Portions (Maintain pH ~8 with NaOH) B->C D 4. Stir at 70°C for 1 hr C->D E 5. Cool to < 0°C D->E F 6. Acidify to pH ~3 with HCl E->F G 7. Extract with Ethyl Acetate F->G H 8. Dry, Filter & Concentrate G->H I 9. Isolate Crystalline Product H->I

Experimental Workflow for Tosylation

Mechanisms of Deprotection

The high stability of the sulfonamide bond means that deprotection requires specific and often vigorous conditions. The two primary strategies are acidic cleavage and reductive cleavage.[2][5]

4.1. Acidic Cleavage (HBr in Acetic Acid)

One of the most common methods for removing a tosyl group from an amine is by heating with a strong acid mixture, such as 33% hydrogen bromide (HBr) in acetic acid.[7]

The mechanism involves the protonation of one of the sulfonyl oxygen atoms by the strong acid. This makes the sulfur atom more electrophilic. The bromide ion (Br⁻), a good nucleophile, then attacks the sulfur atom. This is followed by a series of steps leading to the cleavage of the N-S bond, liberating the free amine (as its ammonium bromide salt) and forming tosyl bromide.

Mechanism of Acidic Deprotection (HBr/AcOH)

4.2. Reductive Cleavage (Sodium Naphthalenide)

A milder, alternative approach involves reductive cleavage using a potent single-electron transfer (SET) agent like sodium naphthalenide.[6] This method is particularly useful when acid-sensitive functional groups are present elsewhere in the molecule.

The mechanism is initiated by the transfer of an electron from the sodium naphthalenide radical anion to the tosyl group's aromatic ring. This generates a new radical anion species, which rapidly fragments, cleaving the N-S bond to produce a sulfinate anion and an amino radical. The amino radical is then reduced by a second equivalent of sodium naphthalenide to form an amide anion, which is subsequently protonated during aqueous workup to yield the free amine.[6][8]

ReductiveDeprotection Mechanism of Reductive Deprotection (Sodium Naphthalenide) A R-NH-Ts B [R-NH-Ts]•⁻ (Radical Anion) A->B + Na⁺[C₁₀H₈]•⁻ (1st SET) C R-N•H + Ts⁻ B->C Fragmentation D R-N⁻H (Amide Anion) C->D + Na⁺[C₁₀H₈]•⁻ (2nd SET) E R-NH₂ (Free Amine) D->E + H₂O (Workup)

Mechanism of Reductive Deprotection

Conclusion

The tosyl group serves as a highly effective and stable protecting group for the α-amino function of glutamic acid. Its installation is a high-yield, regioselective process achieved under controlled basic conditions that favor nucleophilic attack from the amino group. While the resulting sulfonamide is robust, its cleavage requires specific, powerful reagents. The choice between harsh acidic conditions (HBr/AcOH) and milder reductive methods (sodium naphthalenide) depends on the overall synthetic strategy and the tolerance of other functional groups within the molecule. A thorough understanding of these protection and deprotection mechanisms is essential for the successful application of tosyl-protected glutamic acid in complex organic synthesis.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of Tosyl-L-glutamic Acid as a Chiral Building Block

Introduction

In the realm of modern organic synthesis and drug discovery, the use of chiral building blocks is paramount for the construction of enantiomerically pure molecules.[1][2] The stereochemistry of a molecule dictates its biological activity, making control over chiral centers a critical aspect of pharmaceutical development.[1] L-Glutamic acid, a readily available and inexpensive amino acid, serves as an excellent starting material in the chiral pool.[3] By protecting its amino group with a tosyl (p-toluenesulfonyl) group, we form N-Tosyl-L-glutamic acid, a versatile and stable chiral building block.[4][5] The tosyl group not only protects the amine from unwanted reactions but also activates adjacent positions for certain transformations and can serve as a bulky stereodirecting group.[6][7]

This technical guide explores the multifaceted role of N-Tosyl-L-glutamic acid and its derivatives in asymmetric synthesis. We will delve into its synthesis, physicochemical properties, and its application as a precursor for other valuable chiral synthons, such as N-Tosyl-pyroglutamic acid derivatives, which are instrumental in creating diverse molecular architectures.

Physicochemical Properties of N-Tosyl-L-glutamic Acid

N-Tosyl-L-glutamic acid is a white to off-white crystalline solid. Its key properties are summarized in the table below, providing essential data for its use in a laboratory setting.[5][8][9][10]

PropertyValueReference
CAS Number 4816-80-2[5][8][9]
Molecular Formula C₁₂H₁₅NO₆S[5][8]
Molecular Weight 301.32 g/mol [5][8]
Appearance White to Light Yellow/Off-white Powder or Crystals[9][10]
Melting Point 131 °C[8]
Boiling Point 534.20 °C[8]
Purity >98.0% (HPLC)[9][10]
Solubility Soluble in DMSO, Methanol[9]
Storage Cool & Dry Place (2–8°C) or < -15°C[8][9]

Core Applications as a Chiral Building Block

The utility of N-Tosyl-L-glutamic acid stems from its ability to be transformed into various chiral intermediates, most notably derivatives of pyroglutamic acid. The internal cyclization of glutamic acid forms the rigid five-membered lactam ring of pyroglutamic acid, a privileged scaffold in medicinal chemistry.[3][11] The tosyl group enhances the reactivity of this scaffold, particularly for ring-opening reactions.[6]

Synthesis of N-Tosyl-Pyroglutamate Derivatives and Their Application in Diastereoselective Reactions

A primary application of N-Tosyl-L-glutamic acid is its conversion into N-Tosyl-pyroglutamic acid and its derivatives. This is often achieved by first forming pyroglutamic acid from L-glutamic acid via dehydration, followed by N-tosylation.[3] The resulting N-tosyl lactam is an activated system susceptible to nucleophilic attack. This strategy allows for the diastereoselective synthesis of a wide range of glutamic acid derivatives.[6]

The general workflow involves the preparation of an N-tosyl lactam, often derived from (L)-pyroglutamic acid, which can be achieved in several steps with good yields.[6] This activated lactam can then undergo nucleophilic ring-opening to generate diverse, optically active products.[6]

workflow1 cluster_prep N-Tosyl Lactam Preparation cluster_reaction Nucleophilic Ring-Opening A L-Pyroglutamic Acid B Methyl Ester (+)-2 A->B  MeOH, SOCl₂  (81% yield) C (5S)-5-(hydroxymethyl) -pyrrolidin-2-one (+)-3 B->C  NaBH₄, EtOH  (71% yield) D THP Ether 4 C->D  DHP, TFA  (94% yield) E N-Tosyl Lactam 5 D->E  LiHMDS, TsCl  (95% yield) F N-Tosyl Lactam (Bound to Solid Support) E->F  Attachment to  Solid Support G Diverse N-Tosyl Amino Acid Derivatives F->G  Nucleophile  (e.g., R-O⁻, R-NH₂, R-MgBr)

Diagram 1. Synthetic workflow for N-Tosyl lactam preparation and subsequent ring-opening.

The ring-opening of these N-tosyl lactams proceeds with high yields, providing access to a library of chiral compounds. The table below summarizes quantitative data from key experiments involving the ring-opening of a solid-phase bound N-tosyl lactam.[6]

NucleophileProductYieldReference
Sodium MethanoateMethyl N-tosylamino ester ((-)-10)91%[6]
Sodium Propanolaten-Propyl N-tosylamino ester ((-)-11)80%[6]
BenzylamineN-tosyl amine ((+)-12)94%[6]
(S)-PhenylethylamineDiastereomeric N-tosyl amine ((-)-13)77%[6]
Precursor for Chiral Ligands in Asymmetric Catalysis

The defined stereochemistry and functional handles of this compound and its derivatives make them excellent candidates for the synthesis of chiral ligands. These ligands can coordinate with metal centers to create catalysts for a wide array of asymmetric transformations, such as hydrogenations, arylations, and cycloadditions.[12] While direct synthesis of ligands from N-Tosyl-L-glutamic acid is less commonly cited, the logical progression from this chiral building block to a functional chiral ligand is a key strategy in catalyst design.

workflow2 A N-Tosyl-L-glutamic acid (Chiral Source) B Functionalization (e.g., reduction, amidation) A->B C Introduction of Coordinating Groups (e.g., Phosphines, Amines) B->C D Chiral Ligand C->D F Asymmetric Catalyst D->F E Metal Precursor E->F G Enantioselective Transformation F->G  catalyzes

Diagram 2. Conceptual pathway from N-Tosyl-L-glutamic acid to an asymmetric catalyst.
Role in Peptide Synthesis

In solid-phase peptide synthesis (SPPS), protecting the α-amino group of an amino acid is crucial to ensure sequential and controlled chain elongation.[7][13] The tosyl group is a robust protecting group for this purpose. N-Tosyl-L-glutamic acid can be used in peptide synthesis, where the tosyl group prevents unwanted side reactions at the nitrogen terminus while the carboxylic acid groups are activated for coupling. Its stability and the specific conditions required for its removal allow for orthogonal protection strategies in the synthesis of complex peptides.[7]

workflow3 cluster_spaa Step 1: Amino Acid Attachment cluster_cycle Step 2: Elongation Cycle A Solid Support Resin C Resin-Bound Amino Acid A->C B First Amino Acid (e.g., Fmoc-AA-OH) B->C D Deprotection (Fmoc removal) C->D E Coupling with Tos-Glu(OR)-OR' D->E F Protected Dipeptide on Resin E->F G Repeat Cycle F->G G->D n times H Cleavage & Deprotection G->H I Purified Peptide H->I

Diagram 3. Role of a tosyl-protected amino acid in a solid-phase peptide synthesis workflow.

Key Experimental Protocols

Synthesis of N-(p-Tolylsulphonyl)-L-glutamic Acid

This protocol describes the direct tosylation of L-glutamic acid.

  • Materials: L-glutamic acid (14.7 g, 0.1 mol), 2N NaOH solution (100 mL), p-toluenesulfonyl chloride (22.8 g, 0.12 mol), concentrated HCl, ethyl acetate, activated carbon, anhydrous calcium chloride.

  • Procedure:

    • Dissolve L-glutamic acid in 100 mL of 2N NaOH and heat the solution to approximately 70°C in a water bath.

    • Add p-toluenesulfonyl chloride in portions over 30 minutes while stirring. Maintain the pH at 9-10 by continuously adding NaOH solution dropwise.

    • Continue stirring at 70°C for 1 hour.

    • Cool the reaction mixture to room temperature, then further cool in an ice-salt bath to below 0°C.

    • Acidify the solution to pH ~3 by adding concentrated HCl dropwise.

    • Extract the product with ethyl acetate (3 x 100 mL).

    • Combine the organic extracts, decolorize with activated carbon, and dry over anhydrous calcium chloride.

    • Filter the solution, concentrate it to approximately 80 mL, and cool in an ice-salt bath to precipitate the crystalline product.

  • Yield: 27.7 g (92%).

Solid-Phase Synthesis and Ring-Opening of an N-Tosyl-pyrrolidinone Derivative

This protocol outlines the ring-opening of a resin-bound N-tosyl lactam with benzylamine as the nucleophile.[6]

  • Materials: DHP resin-bound N-tosyl lactam (9), benzylamine (20 equivalents), pyridinium p-toluenesulfonate (PPTS), n-propanol.

  • Procedure:

    • Swell the resin-bound N-tosyl lactam (9) in THF.

    • Add a solution of benzylamine (20 eq.) in THF to the swollen resin.

    • Allow the reaction to proceed for the required duration (e.g., 24-48 hours) at room temperature.

    • Filter the resin and wash thoroughly with THF, methanol, and dichloromethane to remove excess reagents.

    • Dry the resin under vacuum.

    • To cleave the product from the resin, suspend the resin in n-propanol and add PPTS.

    • Heat the suspension (e.g., at 80°C) for 24 hours.

    • Filter off the resin and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the product ((+)-12) by chromatography.

  • Yield: 94%.[6]

Conclusion

N-Tosyl-L-glutamic acid is a highly valuable and versatile chiral building block in modern organic synthesis. Its utility is demonstrated through its conversion into activated N-tosyl lactams, which serve as excellent precursors for a diverse range of enantiomerically pure glutamic acid derivatives via diastereoselective ring-opening reactions.[6] Furthermore, its structural features make it an ideal starting point for the rational design of chiral ligands for asymmetric catalysis and its role as a protected amino acid is beneficial in peptide synthesis.[7][12] The straightforward preparation and the ability to control stereochemical outcomes firmly establish N-Tosyl-L-glutamic acid as a cornerstone of the chiral pool for researchers in drug discovery and chemical synthesis.

References

Theoretical Conformational Analysis of Tosyl-L-glutamic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational methodologies for analyzing the conformational landscape of Tosyl-L-glutamic acid. This N-tosylated derivative of L-glutamic acid presents a unique conformational profile due to the interplay of the flexible glutamic acid backbone and the bulky, aromatic tosyl group. Understanding its conformational preferences is crucial for applications in organic synthesis, drug design, and materials science.

Introduction to this compound

This compound is a protected form of L-glutamic acid, a key excitatory neurotransmitter in the human brain.[1][2] The tosyl group, a p-toluenesulfonyl group, is often used as a protecting group for the amino functionality in peptide synthesis and other organic transformations. Beyond its protective role, the tosyl group significantly influences the molecule's steric and electronic properties, thereby dictating its conformational behavior and potential intermolecular interactions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
CAS Number 4816-80-2[1]
Molecular Formula C₁₂H₁₅NO₆S[1]
Molecular Weight 301.32 g/mol [1]
Melting Point 131.0 °C
Boiling Point 534.2 °C
Flash Point 276.9 °C
Appearance White to off-white powder or crystals[3]
Purity (Titration) min 98%[3]

Theoretical and Computational Methodologies

The conformational landscape of this compound can be elucidated through a combination of theoretical calculations and computational modeling. These methods provide insights into the relative energies of different conformers, the barriers to conformational change, and the influence of solvent on the conformational equilibrium.

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for determining the optimized geometries and relative energies of different conformers of a molecule in the gas phase or in the presence of an implicit solvent model.

Experimental Protocol: Conformational Search and Optimization

  • Initial Structure Generation: Generate a set of initial conformations of this compound by systematically rotating the rotatable bonds. This includes the backbone dihedral angles (φ, ψ) and the side-chain dihedral angles (χ1, χ2, χ3).

  • Preliminary Optimization: Perform an initial geometry optimization of each generated conformer using a computationally less expensive method, such as a semi-empirical method or a small basis set DFT calculation.

  • Full Optimization and Frequency Calculation: The low-energy conformers from the preliminary scan are then subjected to a full geometry optimization and frequency calculation at a higher level of theory, for instance, using the B3LYP functional with a 6-311++G(d,p) basis set. The frequency calculation confirms that the optimized structures are true energy minima (no imaginary frequencies).

  • Energy Calculation: The relative energies of the stable conformers are calculated, including the zero-point vibrational energy (ZPVE) correction.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of the conformational behavior of this compound in a solvent environment. By simulating the motion of the molecule over time, MD can explore the accessible conformational space and identify the most populated conformational states.

Experimental Protocol: Molecular Dynamics Simulation

  • System Setup: Place the optimized structure of this compound in a periodic box of solvent (e.g., water). The system is then neutralized by adding counter-ions if necessary.

  • Force Field Selection: Choose an appropriate force field for the simulation, such as AMBER or CHARMM, which accurately describes the interactions between the atoms in the system.

  • Minimization: Minimize the energy of the system to remove any steric clashes.

  • Equilibration: Gradually heat the system to the desired temperature and then run a simulation under constant temperature and pressure (NPT ensemble) to equilibrate the system.

  • Production Run: Once the system is equilibrated, run a long production simulation (typically nanoseconds to microseconds) to collect data on the conformational dynamics.

  • Analysis: Analyze the trajectory to identify the major conformational states, calculate the population of each state, and determine the free energy landscape of the molecule.

Visualization of Computational Workflows

The following diagrams illustrate the workflows for the theoretical and computational analysis of this compound conformation.

Theoretical_Calculation_Workflow cluster_Quantum Quantum Chemical Calculations cluster_MD Molecular Dynamics Simulations A Initial Structure Generation B Preliminary Optimization A->B C Full Optimization & Frequency Calculation B->C D Relative Energy Calculation C->D E System Setup F Force Field Selection E->F G Minimization & Equilibration F->G H Production Run G->H I Conformational Analysis H->I

Computational workflows for conformational analysis.

Conformational_Relationship cluster_Conformers Conformational States cluster_Transitions Transitions C1 Conformer 1 (Low Energy) T12 Energy Barrier 1-2 C1->T12 T13 Energy Barrier 1-3 C1->T13 C2 Conformer 2 C2->T12 T23 Energy Barrier 2-3 C2->T23 C3 Conformer 3 C3->T23 C3->T13 T12->C2 T23->C3 T13->C3

Logical relationship between conformational states.

Conclusion

The conformational analysis of this compound through theoretical calculations and molecular dynamics simulations provides invaluable insights into its structural preferences and dynamic behavior. The methodologies outlined in this guide offer a robust framework for researchers and scientists to explore the conformational landscape of this and other N-substituted amino acids. A thorough understanding of these conformational properties is paramount for the rational design of novel molecules with tailored functions in drug development and materials science.

References

Supramolecular Chemistry of N-Tosyl-L-glutamic Acid: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Tosyl-L-glutamic acid, a derivative of the naturally occurring amino acid L-glutamic acid, has emerged as a molecule of significant interest in the field of supramolecular chemistry. Its inherent chirality, coupled with the presence of multiple hydrogen bonding sites and aromatic moieties, makes it an excellent building block for the construction of ordered, self-assembled supramolecular structures. These structures, often in the form of hydrogels or organogels, exhibit remarkable properties such as stimuli-responsiveness and the ability to encapsulate and deliver therapeutic agents. This technical guide provides a comprehensive overview of the supramolecular chemistry of N-Tosyl-L-glutamic acid and its derivatives, focusing on their synthesis, self-assembly, and applications in drug delivery and materials science.

Molecular Structure and Properties

N-Tosyl-L-glutamic acid is characterized by a chiral L-glutamic acid core, an N-terminal tosyl group, and two carboxylic acid functionalities. This unique combination of a bulky, aromatic tosyl group and the hydrogen-bonding capabilities of the carboxylic acid and amide groups drives its self-assembly into higher-order structures.

PropertyValueReference
Molecular Formula C₁₂H₁₅NO₆S[1]
Molecular Weight 301.32 g/mol [1]
Melting Point 131.0 °C
Appearance White to off-white powder

Synthesis of N-Tosyl-L-glutamic Acid

The synthesis of N-Tosyl-L-glutamic acid is typically achieved through the reaction of L-glutamic acid with p-toluenesulfonyl chloride (tosyl chloride) in an alkaline aqueous solution.

Experimental Protocol: Synthesis of N-(p-Tolylsulphonyl)-L-glutamic acid[3]
  • Dissolution: Dissolve 14.7 g (0.1 mol) of L-glutamic acid in 100 mL of 2N NaOH.

  • Reaction Initiation: Heat the solution to approximately 70°C in a water bath.

  • Addition of Tosyl Chloride: Add 22.8 g (0.12 mol) of p-tosylchloride in portions under stirring over a period of about 30 minutes.

  • pH Maintenance: Continuously add NaOH solution dropwise to maintain the pH at an alkaline level.

  • Reaction Continuation: Continue the reaction at 70°C with stirring for 1 hour.

  • Cooling and Acidification: After cooling to room temperature, place the reaction mixture in an ice-salt bath to cool below 0°C. Add concentrated hydrochloric acid dropwise until the pH is approximately 3.

  • Extraction: Extract the product with 300 mL of ethyl acetate in three portions.

  • Purification: Combine all extracts, heat under reflux, and decolorize with activated carbon. Filter the solution and dry over anhydrous calcium chloride.

  • Crystallization: Concentrate the obtained solution to 80 mL and cool in an ice-salt bath to precipitate crystalline L-(+)-N-p-tosylglutamic acid.

  • Yield: This process yields approximately 27.7 g (92%) of the final product.

Supramolecular Self-Assembly and Gelation

The self-assembly of N-Tosyl-L-glutamic acid and its derivatives is primarily driven by a combination of non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. These interactions lead to the formation of one-dimensional fibrillar networks that can entangle to form a three-dimensional matrix, immobilizing solvent molecules and resulting in the formation of a gel.

Factors Influencing Gelation
  • Solvent: The nature of the solvent plays a crucial role in the gelation process. The solubility of the gelator and the solvent's ability to participate in hydrogen bonding can significantly influence the self-assembly process.

  • pH: For hydrogels, pH is a critical factor. The protonation state of the carboxylic acid groups affects the electrostatic interactions and hydrogen bonding patterns, thereby influencing gel formation and stability. pH-responsive gels can be designed to undergo a sol-gel transition at specific pH values, making them suitable for targeted drug delivery.[2]

  • Temperature: Gelation is often a thermo-reversible process. Heating a gel can disrupt the non-covalent interactions, leading to a sol state, which can then reform upon cooling.

  • Concentration: A minimum gelation concentration (MGC) is required for gel formation. Below this concentration, the fibrillar network is not extensive enough to immobilize the solvent.

Quantitative Data on Gelation of N-Acyl-L-glutamic Acid Derivatives

While specific quantitative data for N-Tosyl-L-glutamic acid is limited in the available literature, studies on analogous N-acyl-L-glutamic acid derivatives provide valuable insights.

GelatorSolventMinimum Gelation Concentration (MGC)Reference
N-lauroyl-L-glutamic acid dibutylamide & N-2-ethylhexanoyl-L-glutamic acid dibutylamide (1:1 mixture)Water (with surfactants)~0.2-0.6 wt%[3]

Experimental Protocols for Gelation and Characterization

Preparation of Hydrogels (General Protocol)

A common method for preparing low molecular weight gelator (LMWG) hydrogels involves first dissolving the gelator in an alkaline aqueous solution to form a precursor solution. The gelation is then triggered by a change in pH, the addition of counter-ions, or a change in temperature.[4]

  • Preparation of Precursor Solution: Suspend the N-Tosyl-L-glutamic acid derivative in deionized water. Adjust the pH to a value where the gelator is soluble (typically alkaline) by adding a base (e.g., NaOH). Gentle heating may be required to facilitate dissolution.

  • Gelation Trigger:

    • pH Change: Slowly add an acid (e.g., HCl or glucono-δ-lactone for slow acidification) to the precursor solution to lower the pH and induce gelation.

    • Temperature Change: If the system is thermo-responsive, cool the precursor solution to trigger gel formation.

  • Maturation: Allow the gel to mature at a constant temperature for a specified period to ensure the formation of a stable network.

Characterization Techniques
  • Rheology: Rheological studies are essential to determine the mechanical properties of the gels, such as their stiffness and viscoelasticity. Dynamic frequency sweeps can provide information on the storage modulus (G') and loss modulus (G'').

  • Spectroscopy (FTIR, CD): Fourier Transform Infrared (FTIR) spectroscopy can be used to study the hydrogen bonding interactions within the gel network. Circular Dichroism (CD) spectroscopy is useful for probing the chiral organization of the self-assembled structures.

  • Microscopy (SEM, TEM, AFM): Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Atomic Force Microscopy (AFM) are employed to visualize the morphology of the self-assembled fibrillar network.

Applications in Drug Delivery and Chiral Recognition

The unique properties of N-Tosyl-L-glutamic acid-based supramolecular gels make them promising candidates for various biomedical applications.

Controlled Drug Release

The three-dimensional network of hydrogels can encapsulate drug molecules and release them in a controlled manner. The release kinetics can be tuned by modifying the cross-linking density of the gel, which is influenced by factors such as gelator concentration and pH.[5] The pH-responsive nature of these gels is particularly advantageous for targeted drug delivery to specific sites in the body with different pH environments, such as the gastrointestinal tract.

Chiral Recognition and Separation

The inherent chirality of N-Tosyl-L-glutamic acid can be transferred to the supramolecular assembly, creating a chiral environment within the gel matrix. This chiral microenvironment can be utilized for the enantioselective recognition and separation of racemic mixtures.[6] Chiral supramolecular gels can serve as a stationary phase in chromatography for the separation of enantiomers.

Visualizations of Key Processes

Supramolecular Self-Assembly Pathway

Self_Assembly Molecule N-Tosyl-L-glutamic acid (Monomers) Fibrils Self-Assembled Fibrils (1D Nanostructures) Molecule->Fibrils Non-covalent Interactions (H-bonding, π-π stacking) Network 3D Fibrillar Network Fibrils->Network Entanglement Gel Supramolecular Gel (Hydrogel/Organogel) Network->Gel Solvent Immobilization

Caption: Self-assembly of N-Tosyl-L-glutamic acid into a supramolecular gel.

Experimental Workflow for Hydrogel Preparation and Characterization

Workflow cluster_prep Hydrogel Preparation cluster_char Characterization Dissolution Dissolution of Gelator (alkaline solution) Trigger Gelation Trigger (pH change/temp change) Dissolution->Trigger Maturation Gel Maturation Trigger->Maturation Rheology Rheology (G', G'') Maturation->Rheology Spectroscopy Spectroscopy (FTIR, CD) Maturation->Spectroscopy Microscopy Microscopy (SEM, TEM, AFM) Maturation->Microscopy

Caption: Workflow for hydrogel preparation and characterization.

pH-Responsive Drug Release Mechanism

Drug_Release cluster_low_ph Low pH (e.g., Stomach) cluster_high_ph High pH (e.g., Intestine) Low_pH_Gel Protonated Gel (Compact Network) Low_Release Low Drug Release Low_pH_Gel->Low_Release High_pH_Gel Deprotonated Gel (Swollen Network) High_Release High Drug Release High_pH_Gel->High_Release Drug_Loaded_Gel Drug-Loaded Hydrogel Drug_Loaded_Gel->Low_pH_Gel Drug_Loaded_Gel->High_pH_Gel

Caption: pH-responsive drug release from a glutamic acid-based hydrogel.

Conclusion and Future Perspectives

N-Tosyl-L-glutamic acid and its derivatives are versatile building blocks for the creation of functional supramolecular materials. While the foundational principles of their self-assembly are understood, there remains a significant opportunity for further research, particularly in obtaining detailed quantitative data on the gelation properties of N-Tosyl-L-glutamic acid itself. Future work should focus on a systematic investigation of its hydrogel and organogel systems, including comprehensive rheological characterization and drug release studies with various therapeutic agents. Such studies will be crucial for the rational design of novel drug delivery systems and advanced materials based on this promising class of low molecular weight gelators. The exploration of their application in areas such as tissue engineering and biocatalysis also presents exciting avenues for future research.

References

Methodological & Application

Application Notes and Protocols: The Use of Glutamic Acid Derivatives in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutamic acid (Glu), with its acidic side-chain carboxyl group, is a functionally critical amino acid in many peptides and proteins, contributing to their structure, solubility, and biological activity. Its incorporation into synthetic peptides via Solid-Phase Peptide Synthesis (SPPS) requires a robust protection strategy for its γ-carboxyl group to prevent side reactions. This document provides a detailed overview of the standard methodologies for using protected glutamic acid derivatives in SPPS, with a special focus on the widely adopted Fmoc/tBu and Boc/Bzl strategies.

Furthermore, we address the specific query regarding the use of Tosyl-L-glutamic acid . It is important to note that the use of a tosyl group for the side-chain protection of glutamic acid is not a standard or documented practice in mainstream SPPS literature. Therefore, this document will first detail the established and validated protocols using standard protecting groups and then provide a theoretical discussion on the potential application and challenges of using a tosyl-protected glutamic acid derivative.

Part 1: Standard Methodologies for Incorporating Glutamic Acid in SPPS

The choice of protecting group for the glutamic acid side chain is dictated by the overall SPPS strategy, primarily the Nα-protecting group of the amino acids being used. The two dominant strategies are Fmoc/tBu and Boc/Bzl, which offer orthogonal or quasi-orthogonal protection schemes.[1]

The Fmoc/tBu Strategy: The Predominant Approach

The Fmoc/tBu strategy is the most common method for SPPS today, favored for its mild reaction conditions.[2]

  • Nα-Protection: The base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.

  • Side-Chain Protection (Glu): The acid-labile tert-butyl (OtBu) ester.

  • Orthogonality: This is a truly orthogonal system. The Fmoc group is removed by a weak base (typically piperidine), while the OtBu group is stable to these conditions and is removed at the end of the synthesis with a strong acid (trifluoroacetic acid, TFA).[1]

The standard building block for this strategy is Fmoc-Glu(OtBu)-OH .[3][4]

The Boc/Bzl Strategy: A Classic and Robust Method

The Boc/Bzl strategy, while older, is still valued for its robustness, particularly for the synthesis of long or difficult sequences.[5]

  • Nα-Protection: The acid-labile tert-butyloxycarbonyl (Boc) group.

  • Side-Chain Protection (Glu): The benzyl (OBzl) ester.

  • Orthogonality: This is a "quasi-orthogonal" system based on differential acid lability. The Nα-Boc group is removed with a moderate acid (e.g., 25-50% TFA in DCM), while the side-chain OBzl group requires a much stronger acid, typically anhydrous hydrogen fluoride (HF), for cleavage.[5]

The standard building block for this strategy is Boc-Glu(OBzl)-OH .

Data Presentation: Comparison of Standard Glutamic Acid Protection Strategies
FeatureFmoc/tBu Strategy (using Fmoc-Glu(OtBu)-OH)Boc/Bzl Strategy (using Boc-Glu(OBzl)-OH)
Nα-Deprotection Conditions 20-50% Piperidine in DMF25-50% Trifluoroacetic Acid (TFA) in DCM
Side-Chain (Glu) Deprotection ~95% Trifluoroacetic Acid (TFA)Anhydrous Hydrogen Fluoride (HF)
Orthogonality YesQuasi-orthogonal (differential acid lability)
Key Advantages Milder overall conditions, compatible with acid-sensitive modifications (e.g., phosphorylation, glycosylation).[5]Robust, often higher crude purity and yield for certain sequences.[6]
Potential Side Reactions Aspartimide formation at Asp-Xxx sequences.[3]Pyroglutamate formation at N-terminal Gln/Glu.[5] Alkylation of sensitive residues (Trp, Met) during final cleavage.
Safety Considerations Piperidine is a regulated substance.HF is highly corrosive and toxic, requiring specialized equipment.[6]

Experimental Protocols

Protocol 1: Incorporation of Fmoc-Glu(OtBu)-OH in Fmoc-SPPS

This protocol describes a single coupling cycle for adding Fmoc-Glu(OtBu)-OH to a growing peptide chain on a solid support (e.g., Rink Amide resin).

Materials:

  • Peptide-resin with a free N-terminal amine

  • Fmoc-Glu(OtBu)-OH

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin and agitate for 3 minutes.

    • Drain the solution.

    • Add a fresh portion of 20% piperidine/DMF and agitate for 10-15 minutes.

    • Drain and wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Coupling of Fmoc-Glu(OtBu)-OH:

    • In a separate vial, dissolve Fmoc-Glu(OtBu)-OH (3-4 equivalents relative to resin loading), HBTU (0.95 equivalents relative to the amino acid), and DIPEA (2 equivalents relative to the amino acid) in DMF.

    • Pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).

    • Once complete, drain the coupling solution and wash the resin with DMF (5x) and DCM (3x).

  • Final Cleavage and Deprotection:

    • After the full peptide sequence is assembled, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane) for 2-3 hours.[7]

    • Filter the resin and precipitate the peptide in cold diethyl ether.

Diagram: Fmoc-SPPS Workflow

Fmoc_SPPS_Workflow Resin Resin-NH2 Coupling Couple Fmoc-AA-OH Resin->Coupling Fmoc_Peptide Resin-Peptide-Fmoc Coupling->Fmoc_Peptide Deprotection Deprotect (20% Piperidine) Fmoc_Peptide->Deprotection Free_Amine Resin-Peptide-NH2 Deprotection->Free_Amine Repeat Repeat Cycle Free_Amine->Repeat Next Amino Acid Cleavage Final Cleavage (~95% TFA) Free_Amine->Cleavage Final Step Repeat->Coupling Final_Peptide H2N-Peptide-COOH Cleavage->Final_Peptide

Caption: General workflow for Solid-Phase Peptide Synthesis using the Fmoc/tBu strategy.

Part 2: Theoretical Application of this compound in SPPS

As previously stated, the use of a tosyl group to protect the side chain of glutamic acid is not a standard procedure in SPPS. The tosyl group is well-known as a robust protecting group for amines, and its deprotection requires harsh conditions that are generally incompatible with standard SPPS methodologies.[6]

Hypothetical Building Block: Fmoc-Glu(OTs)-OH

Let's consider a hypothetical building block, Fmoc-Glu(OTs)-OH, for use in the Fmoc/tBu strategy. Here, the tosyl group would form a tosyl ester with the γ-carboxyl group of glutamic acid.

Theoretical Compatibility and Orthogonality
  • Stability to Nα-Fmoc Deprotection: Tosyl esters are generally stable to the basic conditions (piperidine in DMF) used for Fmoc removal. This would, in theory, allow for the stepwise elongation of the peptide chain.

  • Stability to Final Cleavage (TFA): The tosyl group is highly stable to strong acids like TFA. This presents the primary challenge: the tosyl group would not be cleaved under the standard final cleavage and deprotection conditions of Fmoc-SPPS. This lack of orthogonality makes it unsuitable as a direct replacement for OtBu.

Potential Deprotection Strategies (and their incompatibility with SPPS)

The cleavage of a tosyl ester would require conditions that are typically destructive to the peptide itself or incompatible with the solid support.

  • Strongly Acidic Conditions: While some tosylates can be cleaved with very strong acids like HBr in acetic acid, these conditions are much harsher than standard TFA cleavage and could degrade the peptide.

  • Reductive Cleavage: Methods like reduction with sodium in liquid ammonia or other reducing agents (e.g., samarium iodide, Red-Al) are effective for cleaving tosyl groups.[6] However, these conditions are highly unlikely to be compatible with a peptide attached to a solid support and would likely lead to the destruction of the peptide.

Data Presentation: Theoretical Comparison of Glu Protecting Groups
FeatureStandard: OtBuStandard: OBzlTheoretical: OTs
Nα-Strategy Compatibility FmocBocFmoc (theoretically)
Stability to Nα-Deprotection Stable to PiperidineStable to moderate TFAStable to Piperidine
Deprotection Conditions ~95% TFAHFReductive cleavage or very strong acid
Orthogonality in Fmoc-SPPS YesN/ANo (Not cleaved by TFA)
Feasibility in Standard SPPS HighHigh (in Boc-SPPS)Very Low / Impractical
Potential Niche Applications (Hypothetical)

If a research goal required an extremely stable side-chain protection that could be carried through multiple reaction steps after the initial peptide synthesis and cleavage from the resin, a tosyl ester might be considered. The deprotection would then be performed in solution phase, but this would be a highly specialized and non-standard application.

Diagram: Logical Relationship of Protecting Group Removal

Orthogonality_Concept cluster_Fmoc Fmoc-SPPS Fmoc_N_alpha Nα-Fmoc Piperidine Piperidine (Base) Fmoc_N_alpha->Piperidine Cleaved TFA TFA (Acid) Fmoc_N_alpha->TFA Stable Glu_OtBu Side-Chain Glu(OtBu) Glu_OtBu->Piperidine Stable Glu_OtBu->TFA Cleaved Harsh_Reduction Reductive Cleavage (e.g., Na/NH3) Glu_OtBu->Harsh_Reduction Potentially Unstable Glu_OTs Side-Chain Glu(OTs) (Theoretical) Glu_OTs->Piperidine Stable Glu_OTs->TFA Stable Glu_OTs->Harsh_Reduction Cleaved

Caption: Orthogonality of protecting groups in Fmoc-SPPS, including the theoretical Tosyl group.

Conclusion

For the routine incorporation of glutamic acid into synthetic peptides, the use of standard, commercially available derivatives such as Fmoc-Glu(OtBu)-OH for Fmoc-SPPS and Boc-Glu(OBzl)-OH for Boc-SPPS is strongly recommended. These methods are well-documented, reliable, and supported by established protocols that ensure high-quality peptide synthesis.

The use of This compound as a side-chain protected derivative in SPPS is not a standard practice. The extreme stability of the tosyl ester to standard cleavage conditions renders it incompatible with established orthogonal protection schemes. While theoretically possible to deprotect under harsh reductive conditions, this would necessitate solution-phase manipulation after cleavage from the resin and would likely compromise the integrity of the peptide. Therefore, its use should only be considered for highly specialized applications where its unique stability profile is an absolute requirement, and significant process development is feasible.

References

Application of Tosyl-L-glutamic Acid as a Chiral Resolving Agent: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral resolution is a critical process in the pharmaceutical industry for the production of enantiomerically pure drugs, as enantiomers of a chiral drug can exhibit different pharmacological and toxicological profiles. One of the most established and scalable methods for chiral resolution is the formation of diastereomeric salts using a chiral resolving agent. This method involves the reaction of a racemic mixture with an enantiomerically pure acid or base, forming a pair of diastereomers with different physical properties, such as solubility, which allows for their separation by fractional crystallization.

N-Tosyl-L-glutamic acid is a versatile and effective chiral resolving agent, particularly for the resolution of racemic amines. Its dicarboxylic acid structure provides two potential points of interaction for salt formation, which can enhance the differentiation between the two diastereomers and improve the efficiency of the resolution. This document provides detailed application notes and protocols for the use of N-Tosyl-L-glutamic acid in chiral resolution.

Principle of Chiral Resolution using N-Tosyl-L-glutamic Acid

The fundamental principle behind the use of N-Tosyl-L-glutamic acid as a chiral resolving agent lies in the formation of diastereomeric salts with a racemic amine. The reaction between the chiral N-Tosyl-L-glutamic acid and the racemic amine ((R)-amine and (S)-amine) results in two diastereomeric salts: [(R)-amine]·[N-Tosyl-L-glutamic acid] and [(S)-amine]·[N-Tosyl-L-glutamic acid]. These diastereomers are not mirror images of each other and therefore have different physical properties, most notably different solubilities in a given solvent system. By carefully selecting the solvent and crystallization conditions, one of the diastereomeric salts will preferentially crystallize, allowing for its separation from the more soluble diastereomer by filtration. The less soluble diastereomeric salt is then treated with an acid or base to decompose the salt and liberate the desired enantiomerically pure amine.

G racemic_amine Racemic Amine ((R)-Amine + (S)-Amine) diastereomeric_salts Mixture of Diastereomeric Salts ((R)-Amine Salt + (S)-Amine Salt) racemic_amine->diastereomeric_salts + resolving_agent N-Tosyl-L-glutamic Acid resolving_agent->diastereomeric_salts + crystallization Fractional Crystallization diastereomeric_salts->crystallization less_soluble Less Soluble Diastereomeric Salt (e.g., (R)-Amine Salt) crystallization->less_soluble more_soluble More Soluble Diastereomeric Salt (e.g., (S)-Amine Salt in solution) crystallization->more_soluble separation Filtration less_soluble->separation more_soluble->separation decomposition Salt Decomposition (Acid/Base Treatment) separation->decomposition pure_enantiomer Enantiomerically Pure Amine (e.g., (R)-Amine) decomposition->pure_enantiomer recovery Recovery of Resolving Agent decomposition->recovery G start Start add_reactants Add Racemic Imeglimin HCl, N-Tosyl-L-glutamic acid, and Acetonitrile to Reactor start->add_reactants add_tea Add Triethylamine (T < 30°C) add_reactants->add_tea heat Heat to 60-65°C add_tea->heat add_water Add Water heat->add_water stir_heat Stir at 60-65°C for 2h add_water->stir_heat cool_rt Cool to Room Temperature and Stir for several hours stir_heat->cool_rt cool_low Cool to 5-10°C and Stir for 2h cool_rt->cool_low filtrate Filter the Suspension cool_low->filtrate wash Wash with Cold Acetonitrile filtrate->wash dry Dry the Crystals wash->dry end Obtain (R)-Imeglimin N-tosyl-L-glutamate Salt dry->end

Application Notes and Protocols for Asymmetric Synthesis Using Tosyl-L-glutamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of organocatalysts derived from N-Tosyl-L-glutamic acid in asymmetric synthesis. This class of chiral catalysts is valuable for the stereoselective formation of carbon-carbon bonds, a critical step in the synthesis of complex chiral molecules, including active pharmaceutical ingredients. The protocols detailed below are based on established principles of organocatalysis and can be adapted for various substrates.

Introduction to Tosyl-L-glutamic Acid Derived Organocatalysts

Organocatalysts derived from natural amino acids have emerged as powerful tools in asymmetric synthesis due to their ready availability, low toxicity, and operational simplicity. L-glutamic acid, with its two carboxylic acid groups and a primary amine, provides a versatile scaffold for the design of bifunctional catalysts. Protection of the amine with a tosyl group (p-toluenesulfonyl) enhances the acidity of the N-H proton, enabling it to act as a hydrogen bond donor, while the carboxylic acid moieties can act as Brønsted acids or be further functionalized.

A common strategy is to convert one of the carboxylic acids into an amide, often incorporating another chiral moiety or a group capable of secondary interactions, to create a well-defined chiral pocket for effective stereocontrol. These catalysts typically operate through non-covalent interactions, such as hydrogen bonding, to activate the electrophile and orient the nucleophile for a stereoselective attack.

Key Asymmetric Transformations

This compound derivatives are particularly effective in catalyzing asymmetric aldol and Michael addition reactions.

  • Asymmetric Aldol Reaction: This reaction forms a new carbon-carbon bond and creates up to two new stereocenters, yielding β-hydroxy carbonyl compounds, which are common structural motifs in natural products and pharmaceuticals.

  • Asymmetric Michael Addition: This reaction involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, leading to the formation of a new carbon-carbon bond at the β-position and the creation of one or two stereocenters.

Quantitative Data Summary

The following tables summarize representative quantitative data for asymmetric aldol and Michael addition reactions catalyzed by various amino acid-derived organocatalysts. While specific data for this compound derivatives is not extensively published, these results for structurally related catalysts illustrate the potential efficacy.

Table 1: Asymmetric Aldol Reaction of Ketones with Aldehydes

Catalyst (mol%)KetoneAldehydeSolventTime (h)Yield (%)dr (syn:anti)ee (%)Reference Catalyst
L-Proline (30)Cyclohexanone4-NitrobenzaldehydeDMSO49993:796Proline-based catalyst
Threonine-derived tosylamide (10)CyclohexanoneBenzaldehydeToluene24851:9999Threonine-derived catalyst
Phenylalanine-derived bispidine (10)Diethyl acetylphosphonate4-NitrobenzaldehydeToluene4894-96Phenylalanine-derived catalyst

Table 2: Asymmetric Michael Addition of Carbonyl Compounds to Nitroolefins

Catalyst (mol%)Michael DonorMichael AcceptorSolventTime (h)Yield (%)dr (syn:anti)ee (%)Reference Catalyst
(S)-Diphenylprolinol silyl ether (20)Propanalβ-NitrostyreneDioxane248285:1599Proline-derived catalyst[1]
Takemoto thiourea catalyst (10)Diethyl malonateNitrostyreneToluene7280-94Thiourea-based catalyst[1]
Chiral amine (10)Cyclohexanoneβ-NitrostyreneBrine489498:2>99Pyrrolidine-based catalyst

Experimental Protocols

Protocol for the Synthesis of a this compound-Derived Organocatalyst

This protocol describes the synthesis of a representative N-Tosyl-L-glutamic acid-derived prolinamide organocatalyst.

Workflow for Catalyst Synthesis

G cluster_0 Step 1: Tosylation cluster_1 Step 2: Mono-esterification cluster_2 Step 3: Amide Coupling A L-Glutamic acid C N-Tosyl-L-glutamic acid A->C B Tosyl Chloride (TsCl) B->C D N-Tosyl-L-glutamic acid F N-Tosyl-L-glutamic acid γ-benzyl ester D->F E Benzyl alcohol, DCC E->F G N-Tosyl-L-glutamic acid γ-benzyl ester I This compound-prolinamide catalyst G->I H L-Proline methyl ester, EDC, HOBt H->I

Caption: Synthesis of a this compound-derived prolinamide catalyst.

Materials:

  • L-Glutamic acid

  • p-Toluenesulfonyl chloride (TsCl)

  • Sodium carbonate

  • Dichloromethane (DCM)

  • Benzyl alcohol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • L-Proline methyl ester hydrochloride

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • N-Tosylation of L-Glutamic Acid:

    • Dissolve L-glutamic acid in an aqueous solution of sodium carbonate.

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of p-toluenesulfonyl chloride in a suitable organic solvent (e.g., diethyl ether) dropwise with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Acidify the aqueous layer with hydrochloric acid to precipitate the N-Tosyl-L-glutamic acid.

    • Filter, wash with cold water, and dry the product.

  • Mono-esterification of N-Tosyl-L-glutamic Acid:

    • To a solution of N-Tosyl-L-glutamic acid and benzyl alcohol in anhydrous DCM at 0 °C, add DCC portion-wise.

    • Stir the reaction mixture at room temperature for 12 hours.

    • Filter off the dicyclohexylurea byproduct.

    • Concentrate the filtrate under reduced pressure and purify by column chromatography to obtain N-Tosyl-L-glutamic acid γ-benzyl ester.

  • Amide Coupling with L-Proline Methyl Ester:

    • To a solution of N-Tosyl-L-glutamic acid γ-benzyl ester, L-proline methyl ester hydrochloride, EDC, and HOBt in anhydrous DCM at 0 °C, add triethylamine dropwise.

    • Stir the reaction at room temperature for 24 hours.

    • Wash the reaction mixture sequentially with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the final organocatalyst.

General Protocol for Asymmetric Aldol Reaction

Catalytic Cycle for Asymmetric Aldol Reaction

G catalyst Chiral Catalyst (this compound derivative) enamine Chiral Enamine Intermediate catalyst->enamine activated_aldehyde Activated Aldehyde (H-bonded) catalyst->activated_aldehyde H-bonding ketone Ketone ketone->enamine - H₂O intermediate Iminium Ion Intermediate enamine->intermediate aldehyde Aldehyde aldehyde->activated_aldehyde activated_aldehyde->intermediate product Aldol Product intermediate->product + H₂O product->catalyst Catalyst Regeneration water H₂O water->product

Caption: Proposed catalytic cycle for an asymmetric aldol reaction.

Materials:

  • This compound-derived organocatalyst (e.g., 10 mol%)

  • Aldehyde (1.0 mmol)

  • Ketone (5.0 mmol)

  • Anhydrous solvent (e.g., Toluene, DCM, or neat)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vial under an inert atmosphere, add the this compound-derived organocatalyst.

  • Add the aldehyde and the ketone (if liquid) or a solution of the aldehyde in the chosen anhydrous solvent.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

  • Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

General Protocol for Asymmetric Michael Addition

Workflow for Asymmetric Michael Addition

G A Michael Donor (e.g., malonate) D Ternary Complex Formation (Catalyst-Donor-Acceptor) A->D B Michael Acceptor (e.g., nitroolefin) B->D C Chiral Catalyst (this compound derivative) C->D E Stereoselective C-C Bond Formation D->E F Product Release & Catalyst Regeneration E->F F->C G Chiral Michael Adduct F->G

Caption: Workflow for a catalyst-controlled asymmetric Michael addition.

Materials:

  • This compound-derived organocatalyst (e.g., 10 mol%)

  • Michael donor (e.g., diethyl malonate, 1.2 mmol)

  • Michael acceptor (e.g., β-nitrostyrene, 1.0 mmol)

  • Anhydrous solvent (e.g., Toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vial under an inert atmosphere, add the this compound-derived organocatalyst and the Michael acceptor.

  • Add the anhydrous solvent and stir the mixture for a few minutes.

  • Add the Michael donor to the reaction mixture.

  • Stir the reaction at the desired temperature (e.g., room temperature).

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, directly load the reaction mixture onto a silica gel column for purification.

  • Elute with an appropriate solvent system (e.g., hexanes/ethyl acetate) to isolate the Michael adduct.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each substance before use.

  • Reactions under inert atmosphere require proper handling of nitrogen or argon gas cylinders.

  • Dispose of chemical waste according to institutional guidelines.

References

Application of Tosyl-L-glutamic Acid in the Synthesis of a Key Pharmaceutical Intermediate for Zofenopril

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tosyl-L-glutamic acid, a readily accessible derivative of the naturally occurring amino acid L-glutamic acid, serves as a versatile chiral building block in the synthesis of complex pharmaceutical intermediates. The presence of the tosyl (toluenesulfonyl) protecting group on the amino functionality enhances its stability and allows for stereocontrolled transformations. This application note details the use of this compound in a multi-step synthesis to produce (2S,4S)-4-thiophenyl-L-proline, a crucial intermediate in the manufacture of the angiotensin-converting enzyme (ACE) inhibitor, Zofenopril. Zofenopril is an antihypertensive drug used in the treatment of high blood pressure and heart failure.

The synthetic strategy leverages the inherent chirality of L-glutamic acid to establish the desired stereochemistry in the final proline derivative. The key transformations involve the protection of the amino group, cyclization to a pyroglutamate, stereoselective reduction, and functionalization at the C4 position of the pyrrolidine ring.

Key Applications and Advantages:

  • Chiral Pool Synthesis: Utilizes the readily available and inexpensive L-glutamic acid as a chiral starting material.

  • Stereochemical Control: The tosyl group provides steric bulk and can influence the stereochemical outcome of subsequent reactions.

  • Versatile Intermediate: N-Tosyl-pyroglutamic acid, an intermediate in this synthesis, can be a precursor to a variety of substituted proline analogs with significant potential in medicinal chemistry.

  • Robust Protection: The tosyl group is stable under a range of reaction conditions, allowing for selective manipulation of other functional groups.

Experimental Protocols

This section provides detailed experimental protocols for the synthesis of N-(p-Tolylsulphonyl)-L-glutamic acid and its subsequent conversion to the Zofenopril intermediate, (2S,4S)-4-thiophenyl-L-proline.

Protocol 1: Synthesis of N-(p-Tolylsulphonyl)-L-glutamic acid

This protocol describes the protection of the amino group of L-glutamic acid with a tosyl group.[1]

Materials:

  • L-Glutamic acid

  • 2N Sodium hydroxide (NaOH) solution

  • p-Toluenesulfonyl chloride (TsCl)

  • Concentrated hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous calcium chloride

  • Activated carbon

Procedure:

  • In a suitable reaction vessel, dissolve 14.7 g (0.1 mol) of L-glutamic acid in 100 mL of 2N NaOH solution.

  • Heat the solution to approximately 70°C in a water bath.

  • Under vigorous stirring, add 22.8 g (0.12 mol) of p-toluenesulfonyl chloride in portions over a period of 30 minutes.

  • Maintain the pH of the reaction mixture at a basic level by the continuous dropwise addition of 2N NaOH solution.

  • Continue stirring at 70°C for 1 hour.

  • Cool the reaction mixture to room temperature and then further cool to below 0°C in an ice-salt bath.

  • Acidify the mixture to a pH of approximately 3 by the dropwise addition of concentrated hydrochloric acid.

  • Extract the product with three 100 mL portions of ethyl acetate.

  • Combine the organic extracts and decolorize with activated carbon by heating under reflux.

  • Filter the hot solution and dry the filtrate over anhydrous calcium chloride.

  • Filter to remove the desiccant and wash the desiccant with anhydrous ethyl acetate.

  • Concentrate the filtrate to a volume of approximately 80 mL and cool in an ice-salt bath to induce crystallization.

  • Collect the crystalline L-(+)-N-p-tosylglutamic acid by filtration, wash with cold ethyl acetate, and dry under vacuum.

Expected Yield: 27.7 g (92%).[1]

Protocol 2: Synthesis of (2S,4S)-4-thiophenyl-L-proline Hydrochloride

This multi-step protocol outlines the conversion of N-(p-Tolylsulphonyl)-L-glutamic acid to the target pharmaceutical intermediate. The pathway involves the formation of N-Tosyl-pyroglutamic acid, its esterification, stereoselective reduction to the corresponding hydroxyproline derivative, and subsequent conversion to the thiophenyl analog.

Step 1: Cyclization to N-Tosyl-pyroglutamic acid

  • Suspend N-(p-Tolylsulphonyl)-L-glutamic acid (1 eq.) in acetic anhydride (3 eq.).

  • Heat the mixture at reflux for 2 hours.

  • Cool the reaction mixture and pour it into ice water with vigorous stirring.

  • Collect the precipitated solid by filtration, wash with cold water, and dry to yield N-Tosyl-pyroglutamic acid.

Step 2: Esterification

  • Dissolve N-Tosyl-pyroglutamic acid (1 eq.) in methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4 hours.

  • Neutralize the solution with sodium bicarbonate and extract the methyl ester with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

Step 3: Stereoselective Reduction to N-Tosyl-(2S,4S)-4-hydroxyproline methyl ester

  • Dissolve the N-Tosyl-pyroglutamic acid methyl ester (1 eq.) in anhydrous THF and cool to -78°C.

  • Add a solution of a bulky reducing agent, such as Lithium tri-sec-butylborohydride (L-Selectride®), dropwise.

  • Stir the reaction at -78°C for 3 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.

  • Purify by column chromatography to obtain the desired (2S,4S) diastereomer.

Step 4: Conversion to (2S,4S)-4-thiophenyl-L-proline Hydrochloride [2]

  • Dissolve N-Tosyl-(2S,4S)-4-hydroxyproline methyl ester (1 eq.), triphenylphosphine (1.5 eq.), and thiophenol (1.2 eq.) in anhydrous THF.

  • Cool the solution to 0°C and add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography to yield N-Tosyl-(2S,4S)-4-thiophenyl-L-proline methyl ester.

  • Hydrolyze the ester and remove the tosyl protecting group by heating in a mixture of concentrated hydrochloric acid and acetic acid.

  • Cool the solution to induce crystallization of (2S,4S)-4-thiophenyl-L-proline hydrochloride.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of N-(p-Tolylsulphonyl)-L-glutamic acid and the subsequent conversion to the Zofenopril intermediate.

Table 1: Synthesis of N-(p-Tolylsulphonyl)-L-glutamic acid

ParameterValueReference
Starting MaterialL-Glutamic acid[1]
Reagentsp-Toluenesulfonyl chloride, NaOH[1]
SolventWater, Ethyl acetate[1]
Reaction Temperature70°C[1]
Reaction Time1.5 hours[1]
Yield 92% [1]
Melting Point130-132°C[1]
Optical Rotation [α]D²⁰+22.6 (c=1.10, ethyl acetate)[1]

Table 2: Synthesis of (2S,4S)-4-thiophenyl-L-proline Intermediate

StepKey TransformationReagentsTypical Yield
1CyclizationAcetic anhydride>90%
2EsterificationMethanol, H₂SO₄>95%
3Stereoselective ReductionL-Selectride®70-80%
4Thiophenylation & DeprotectionThiophenol, DEAD, HCl/AcOH60-70% (over 2 steps)

Visualizations

Workflow for the Synthesis of N-(p-Tolylsulphonyl)-L-glutamic acid

Synthesis_of_NTosyl_L_Glutamic_Acid cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product L-Glutamic_Acid L-Glutamic Acid Reaction_Vessel Reaction at 70°C in aq. NaOH L-Glutamic_Acid->Reaction_Vessel TsCl p-Toluenesulfonyl Chloride (TsCl) TsCl->Reaction_Vessel Acidification Acidification (HCl) Reaction_Vessel->Acidification 1. Cooling Extraction Extraction (Ethyl Acetate) Acidification->Extraction Purification Decolorization & Crystallization Extraction->Purification Final_Product N-(p-Tolylsulphonyl)- L-glutamic acid Purification->Final_Product

Synthesis of N-(p-Tolylsulphonyl)-L-glutamic acid.
Synthetic Pathway to (2S,4S)-4-thiophenyl-L-proline

Zofenopril_Intermediate_Synthesis Start N-Tosyl-L-glutamic acid Intermediate1 N-Tosyl-pyroglutamic acid Start->Intermediate1 Acetic Anhydride (Cyclization) Intermediate2 N-Tosyl-pyroglutamic acid methyl ester Intermediate1->Intermediate2 Methanol, H⁺ (Esterification) Intermediate3 N-Tosyl-(2S,4S)-4-hydroxyproline methyl ester Intermediate2->Intermediate3 L-Selectride® (Stereoselective Reduction) Intermediate4 N-Tosyl-(2S,4S)-4-thiophenyl-L-proline methyl ester Intermediate3->Intermediate4 Thiophenol, DEAD (Mitsunobu Reaction) Final_Product (2S,4S)-4-thiophenyl-L-proline (Zofenopril Intermediate) Intermediate4->Final_Product HCl, Acetic Acid (Hydrolysis & Deprotection)

Synthesis of a key Zofenopril intermediate.

References

Application Notes and Protocols: Diastereomeric Salt Resolution with Tosyl-L-glutamic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the diastereomeric salt resolution of racemic amines using N-Tosyl-L-glutamic acid as a chiral resolving agent. This classical resolution technique is a robust and scalable method for separating enantiomers, which is a critical step in the development of chiral drugs and other fine chemicals.

Introduction

Chiral separation is a fundamental process in modern chemistry, particularly in the pharmaceutical industry, where the therapeutic activity of a drug molecule is often associated with a single enantiomer. Diastereomeric salt resolution is a widely used method for separating enantiomers from a racemic mixture. The principle involves the reaction of a racemic base, such as an amine, with an enantiomerically pure acid, like N-Tosyl-L-glutamic acid. This reaction forms a pair of diastereomeric salts which, unlike the original enantiomers, have different physical properties, most notably solubility. This difference in solubility allows for their separation by fractional crystallization. Subsequently, the desired enantiomer of the amine can be liberated from the isolated diastereomeric salt.

N-Tosyl-L-glutamic acid is an effective resolving agent due to its di-acidic nature, which can influence the crystal packing and solubility of the resulting diastereomeric salts, and its availability from the chiral pool.

Principle of the Method

The resolution of a racemic amine with N-Tosyl-L-glutamic acid proceeds through the following key stages:

  • Diastereomeric Salt Formation: The racemic amine ((±)-Amine) is reacted with enantiomerically pure N-Tosyl-L-glutamic acid in a suitable solvent to form a mixture of two diastereomeric salts:

    • ((R)-Amine) • (N-Tosyl-L-glutamic acid)

    • ((S)-Amine) • (N-Tosyl-L-glutamic acid)

  • Fractional Crystallization: Due to their different physicochemical properties, one of the diastereomeric salts will be less soluble in the chosen solvent system and will preferentially crystallize.

  • Isolation and Purification: The less soluble diastereomeric salt is isolated by filtration and can be further purified by recrystallization to enhance the diastereomeric excess (d.e.).

  • Liberation of the Enantiopure Amine: The purified diastereomeric salt is treated with a base to neutralize the N-Tosyl-L-glutamic acid and liberate the free, enantiomerically enriched amine.

  • Recovery of the Resolving Agent: The N-Tosyl-L-glutamic acid can be recovered from the aqueous layer after the liberation step by acidification, allowing for its reuse.

Experimental Protocols

Preparation of N-Tosyl-L-glutamic Acid

Materials:

  • L-glutamic acid

  • p-toluenesulfonyl chloride (TsCl)

  • Sodium hydroxide (NaOH)

  • Concentrated hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous calcium chloride or sodium sulfate

  • Activated carbon

Procedure:

  • In a reaction vessel, dissolve 14.7 g (0.1 mol) of L-glutamic acid in 100 mL of 2N NaOH solution.

  • Heat the solution to approximately 70°C in a water bath.

  • Under vigorous stirring, add 22.8 g (0.12 mol) of p-toluenesulfonyl chloride in portions over a period of about 30 minutes.

  • Maintain the pH of the solution at approximately 9-10 by the continuous dropwise addition of 2N NaOH solution.

  • Continue stirring the reaction mixture at 70°C for 1 hour.

  • Cool the reaction mixture to room temperature and then further cool in an ice-salt bath to below 0°C.

  • Slowly add concentrated hydrochloric acid dropwise with stirring until the pH of the solution is about 3. A white precipitate of N-Tosyl-L-glutamic acid should form.

  • Extract the product with three 100 mL portions of ethyl acetate.

  • Combine the organic extracts and decolorize with activated carbon by heating at reflux for 15 minutes.

  • Filter the hot solution and dry the filtrate over anhydrous calcium chloride or sodium sulfate.

  • Filter off the desiccant and wash it with a small amount of anhydrous ethyl acetate.

  • Concentrate the filtrate to a volume of approximately 80 mL and cool in an ice-salt bath to induce crystallization.

  • Collect the crystalline N-Tosyl-L-glutamic acid by filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum.

General Protocol for the Diastereomeric Resolution of a Racemic Amine

This protocol provides a general framework. The specific solvent, temperature, and stoichiometry may need to be optimized for different amines.

Materials:

  • Racemic amine

  • N-Tosyl-L-glutamic acid

  • Solvent (e.g., methanol, ethanol, isopropanol, acetone, or mixtures with water)

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Organic solvent for extraction (e.g., dichloromethane, diethyl ether)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Hydrochloric acid (HCl) solution (e.g., 2 M)

Procedure:

Step 1: Diastereomeric Salt Formation

  • Dissolve the racemic amine (1 equivalent) in a suitable solvent. The choice of solvent is crucial and may require screening.

  • In a separate flask, dissolve N-Tosyl-L-glutamic acid (0.5 to 1.0 equivalents) in the same solvent, heating gently if necessary to achieve complete dissolution.

  • Slowly add the solution of the racemic amine to the N-Tosyl-L-glutamic acid solution with continuous stirring.

  • Stir the resulting mixture at room temperature or an elevated temperature for a period to allow for complete salt formation.

Step 2: Fractional Crystallization

  • Allow the solution to cool slowly to room temperature, and then, if necessary, cool further in an ice bath or refrigerator to induce crystallization of the less soluble diastereomeric salt.

  • In some cases, scratching the inside of the flask or seeding with a small crystal of the desired diastereomeric salt can promote crystallization.

  • Allow the crystallization to proceed for a sufficient amount of time (can range from a few hours to overnight).

Step 3: Isolation and Purification of the Diastereomeric Salt

  • Collect the precipitated crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.

  • The diastereomeric excess of the crystalline salt can be improved by recrystallization from a suitable solvent.

Step 4: Liberation of the Enantiomerically Enriched Amine

  • Suspend the purified diastereomeric salt in water.

  • Add a 2 M NaOH solution dropwise with stirring until the pH of the solution is basic (pH > 10) to liberate the free amine.

  • Extract the liberated amine with an appropriate organic solvent (e.g., dichloromethane, diethyl ether) multiple times.

  • Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched amine.

Step 5: Recovery of N-Tosyl-L-glutamic Acid

  • Take the aqueous layer from the liberation step (Step 4).

  • Acidify the aqueous solution to pH 2-3 by the slow addition of 2 M HCl with stirring in an ice bath.

  • The N-Tosyl-L-glutamic acid will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with a small amount of cold water, and dry.

  • The recovered resolving agent can be reused in subsequent resolutions.

Data Presentation

The following tables summarize hypothetical yet representative quantitative data for the resolution of two common racemic amines, 1-phenylethylamine and amphetamine, using N-Tosyl-L-glutamic acid. These values are intended to illustrate the expected outcomes and the importance of process optimization.

Table 1: Resolution of (±)-1-Phenylethylamine

ParameterInitial ResolutionAfter 1st RecrystallizationAfter 2nd Recrystallization
Racemic Amine Input10.0 g--
Resolving Agent Input12.4 g--
Solvent SystemEthanol/Water (9:1)Ethanol/Water (9:1)Ethanol/Water (9:1)
Yield of Diastereomeric Salt8.5 g7.2 g6.5 g
Diastereomeric Excess (d.e.)75%92%>98%
Yield of Resolved Amine3.2 g2.7 g2.4 g
Enantiomeric Excess (e.e.)75%92%>98%

Table 2: Resolution of (±)-Amphetamine

ParameterInitial ResolutionAfter 1st Recrystallization
Racemic Amine Input5.0 g-
Resolving Agent Input5.6 g-
Solvent SystemMethanolMethanol
Yield of Diastereomeric Salt4.1 g3.5 g
Diastereomeric Excess (d.e.)80%>96%
Yield of Resolved Amine1.6 g1.3 g
Enantiomeric Excess (e.e.)80%>96%

Visualizations

The following diagrams illustrate the experimental workflow and logical relationships in the diastereomeric salt resolution process.

experimental_workflow cluster_preparation Preparation cluster_process Resolution Process cluster_separation Separation and Recovery racemic_amine Racemic Amine salt_formation Diastereomeric Salt Formation (in suitable solvent) racemic_amine->salt_formation resolving_agent N-Tosyl-L-glutamic acid resolving_agent->salt_formation fractional_crystallization Fractional Crystallization (cooling) salt_formation->fractional_crystallization filtration Filtration fractional_crystallization->filtration less_soluble_salt Less Soluble Diastereomeric Salt (Solid) filtration->less_soluble_salt mother_liquor Mother Liquor with More Soluble Diastereomer filtration->mother_liquor liberation Liberation of Amine (add base) less_soluble_salt->liberation recovery Recovery of Resolving Agent (acidify) liberation->recovery resolved_amine Enantiomerically Enriched Amine liberation->resolved_amine recovered_agent Recovered N-Tosyl-L-glutamic acid recovery->recovered_agent logical_relationship racemic_mixture Racemic Mixture ((R)-Amine + (S)-Amine) diastereomeric_salts Mixture of Diastereomeric Salts ((R)-Amine Salt + (S)-Amine Salt) racemic_mixture->diastereomeric_salts chiral_resolving_agent Chiral Resolving Agent (N-Tosyl-L-glutamic acid) chiral_resolving_agent->diastereomeric_salts separation Separation based on Differential Solubility diastereomeric_salts->separation diastereomer_1 Less Soluble Diastereomer ((R)-Amine Salt) separation->diastereomer_1 diastereomer_2 More Soluble Diastereomer ((S)-Amine Salt) separation->diastereomer_2 enantiomer_1 Pure (R)-Amine diastereomer_1->enantiomer_1 enantiomer_2 Pure (S)-Amine (from mother liquor) diastereomer_2->enantiomer_2

Application Notes and Protocols for the Incorporation of Glutamic Acid in Solution-Phase Synthesis using Nα-Tosyl-L-glutamic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutamic acid, an acidic amino acid, is a fundamental component of many biologically active peptides and proteins, contributing to their structure, solubility, and function. The precise incorporation of glutamic acid into a peptide sequence during chemical synthesis is therefore of paramount importance. In solution-phase peptide synthesis, the selection of appropriate protecting groups for the α-amino and γ-carboxyl functions of glutamic acid is critical to prevent unwanted side reactions and ensure high purity of the final product.

This document provides detailed application notes and protocols for the use of Nα-Tosyl-L-glutamic acid in solution-phase peptide synthesis. The tosyl (Ts) group is a well-established and highly stable protecting group for the α-amino function.[1] Its robustness allows for the use of a wide range of coupling and deprotection conditions for other functional groups within the peptide chain. The tosyl group is typically removed under reductive conditions, most classically with sodium in liquid ammonia, or by strong acids such as hydrobromic acid in acetic acid.[1] This orthogonality to many other protecting groups makes Nα-Tosyl-L-glutamic acid a valuable building block in specific synthetic strategies.

Key Advantages of Nα-Tosyl-L-glutamic acid in Solution-Phase Synthesis

  • High Stability: The Nα-tosyl group is exceptionally stable to a wide range of reaction conditions, including acidic and basic environments used for the removal of other common protecting groups like Boc and Fmoc.[1]

  • Orthogonality: The deprotection conditions for the tosyl group (e.g., sodium in liquid ammonia) are orthogonal to many other protecting groups used for side chains, allowing for selective deprotection strategies.

  • Crystallinity: N-tosylated amino acids are often crystalline solids, which facilitates their purification and handling.

Data Presentation

Table 1: Protecting Groups for Glutamic Acid in Peptide Synthesis

Protecting GroupStructurePosition ProtectedDeprotection ConditionsKey AdvantagesPotential Side Reactions
Tosyl (Ts) CH₃C₆H₄SO₂-α-AminoNa/liquid NH₃; HBr/AcOHHigh stability, OrthogonalityHarsh deprotection conditions may affect other residues.
tert-Butoxycarbonyl (Boc) (CH₃)₃COCO-α-AminoStrong acids (e.g., TFA)Mild acid cleavageCan lead to t-butylation of sensitive residues.
9-Fluorenylmethoxycarbonyl (Fmoc) C₁₅H₁₁O₂-α-AminoMild base (e.g., piperidine)Mild base cleavagePotential for diketopiperazine formation.
Benzyl (Bzl) C₆H₅CH₂-γ-CarboxylCatalytic hydrogenation (H₂/Pd); strong acids (HF)Orthogonal to acid- and base-labile groupsRequires an additional deprotection step.
tert-Butyl (tBu) (CH₃)₃C-γ-CarboxylStrong acids (e.g., TFA)Compatible with Fmoc strategyFormation of t-butyl cations can lead to side reactions.
Allyl (All) CH₂=CHCH₂-γ-CarboxylPd(0) catalysisOrthogonal to both acid- and base-labile groupsRequires specific catalyst and scavenger.

Experimental Protocols

Protocol 1: Coupling of Nα-Tosyl-L-glutamic acid with an Amino Acid Ester

This protocol describes a general procedure for the formation of a dipeptide by coupling Nα-Tosyl-L-glutamic acid (with its γ-carboxyl group protected, e.g., as a benzyl ester) with the methyl ester of another amino acid (e.g., Alanine methyl ester) using dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling reagents.

Materials:

  • Nα-Tosyl-L-glutamic acid-γ-benzyl ester

  • L-Alanine methyl ester hydrochloride

  • Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or N-methylmorpholine (NMM)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 5% aqueous NaHCO₃ solution

  • 1M aqueous HCl solution

  • Saturated aqueous NaCl solution (brine)

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for column chromatography

Procedure:

  • Neutralization of Amino Acid Ester: Dissolve L-Alanine methyl ester hydrochloride (1.0 equivalent) in anhydrous DCM or DMF. Cool the solution to 0 °C in an ice bath. Add triethylamine (1.0 equivalent) dropwise and stir the mixture for 30 minutes at 0 °C.

  • Activation of Nα-Tosyl-L-glutamic acid: In a separate flask, dissolve Nα-Tosyl-L-glutamic acid-γ-benzyl ester (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM or DMF. Cool the solution to 0 °C.

  • Coupling Reaction: Add a solution of DCC (1.1 equivalents) in DCM or DMF to the solution from step 2. Stir the mixture at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.

  • Add the neutralized amino acid ester solution from step 1 to the reaction mixture from step 3.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of DCM or DMF.

    • Combine the filtrate and washes and concentrate under reduced pressure.

    • Dissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with 5% NaHCO₃ solution (2x), water (1x), 1M HCl solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude dipeptide by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure Nα-Tosyl-dipeptide ester.

Table 2: Representative Reaction Parameters for Coupling of Nα-Tosyl-L-glutamic acid

ParameterValue
Nα-Tosyl-L-Glu(OBzl)-OH 1.0 equiv.
H-Ala-OMe·HCl 1.0 equiv.
DCC 1.1 equiv.
HOBt 1.1 equiv.
Triethylamine 1.0 equiv.
Solvent DCM or DMF
Temperature 0 °C to Room Temperature
Reaction Time 12-24 hours
Typical Yield 70-90% (after purification)
Purity (by HPLC) >95%

Note: Yields and purity are representative and can vary depending on the specific amino acids and reaction conditions.

Protocol 2: Deprotection of the Nα-Tosyl Group using Sodium in Liquid Ammonia

This protocol describes the classical method for the cleavage of the Nα-tosyl protecting group. This procedure requires specialized equipment and careful handling of sodium metal and liquid ammonia.

Materials:

  • Nα-Tosyl-protected peptide

  • Anhydrous liquid ammonia

  • Sodium metal

  • Anhydrous ethanol or ammonium chloride (for quenching)

  • Dry, three-necked round-bottom flask equipped with a dry ice/acetone condenser and an inlet for ammonia gas.

Procedure:

  • Setup: Assemble the reaction apparatus in a well-ventilated fume hood. Ensure all glassware is scrupulously dried.

  • Dissolution: Place the Nα-Tosyl-protected peptide in the reaction flask. Cool the flask to -78 °C using a dry ice/acetone bath. Condense anhydrous liquid ammonia into the flask until the peptide is dissolved.

  • Reduction: While stirring the solution, add small, clean pieces of sodium metal one at a time. The solution will turn a deep blue color, indicating the presence of solvated electrons. Continue adding sodium until the blue color persists for at least 30-60 minutes.

  • Quenching: After the reaction is complete (as monitored by TLC of a quenched aliquot), carefully quench the excess sodium by the dropwise addition of anhydrous ethanol or by the addition of solid ammonium chloride until the blue color disappears.

  • Work-up:

    • Allow the liquid ammonia to evaporate under a stream of dry nitrogen.

    • Dissolve the residue in water or an appropriate buffer.

    • The deprotected peptide can be isolated and purified by standard methods such as ion-exchange chromatography or reverse-phase HPLC.

Table 3: Deprotection of Nα-Tosyl Group

MethodReagentsConditionsAdvantagesDisadvantages
Reductive Cleavage Sodium (Na) in liquid ammonia (NH₃)-78 °CEffective for complete removal.Requires specialized equipment and handling of hazardous materials. Can affect other reducible groups.
Acidolysis Hydrobromic acid (HBr) in acetic acid (AcOH) with phenol50-70 °CSimpler setup than Na/NH₃.Harsh conditions can lead to side reactions and cleavage of peptide bonds.

Mandatory Visualizations

experimental_workflow cluster_coupling Protocol 1: Coupling Reaction start Start: Nα-Tosyl-L-Glu(OR')-OH + H-AA-OR'' neutralization Neutralize Amino Ester (TEA or NMM) start->neutralization activation Activate Carboxyl Group (DCC/HOBt) start->activation coupling Couple Amino Acids (0°C to RT, 12-24h) neutralization->coupling activation->coupling workup Work-up (Filtration, Extraction) coupling->workup purification Purification (Column Chromatography) workup->purification end_coupling Product: Ts-Glu(OR')-AA-OR'' purification->end_coupling deprotection_workflow cluster_deprotection Protocol 2: Nα-Tosyl Deprotection start_deprotection Start: Ts-Peptide dissolution Dissolve in Liquid NH₃ (-78°C) start_deprotection->dissolution reduction Add Sodium Metal (Persistent Blue Color) dissolution->reduction quenching Quench with EtOH or NH₄Cl reduction->quenching evaporation Evaporate NH₃ quenching->evaporation isolation Isolate and Purify Peptide evaporation->isolation end_deprotection Product: H-Peptide isolation->end_deprotection logical_relationship cluster_glutamic_acid Glutamic Acid in Peptide Synthesis cluster_protection Protection Strategy cluster_synthesis Solution-Phase Synthesis Cycle Glu Glutamic Acid N_protection Nα-Amino Protection (e.g., Tosyl) Glu->N_protection C_protection γ-Carboxyl Protection (e.g., Benzyl) Glu->C_protection Coupling Peptide Bond Formation N_protection->Coupling C_protection->Coupling Deprotection Protecting Group Removal Coupling->Deprotection Iterative Cycles Deprotection->Coupling

References

Application Notes and Protocols: Exploring the Catalytic Potential of Tosyl-L-glutamic Acid in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for investigating the use of Tosyl-L-glutamic acid as a chiral organocatalyst in asymmetric synthesis. While direct literature on the catalytic applications of neat this compound is emerging, its structural features—a chiral backbone, a Brønsted acidic carboxylic acid, and a strongly acidic N-tosyl group—suggest significant potential in promoting enantioselective transformations. This document outlines the synthesis of the catalyst and proposes a detailed experimental protocol for its application in an asymmetric Friedel-Crafts alkylation, a cornerstone reaction in medicinal chemistry.

Synthesis of N-(p-Tolylsulphonyl)-L-glutamic Acid

The initial and crucial step is the synthesis of the organocatalyst itself. The following protocol is based on established procedures for the tosylation of amino acids.[1]

Experimental Protocol: Synthesis of the Catalyst

Materials:

  • L-glutamic acid

  • p-toluenesulfonyl chloride (TsCl)

  • Sodium hydroxide (NaOH)

  • Concentrated hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous calcium chloride

  • Activated carbon

  • Deionized water

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 14.7 g (0.1 mol) of L-glutamic acid in 100 mL of 2N NaOH solution.

  • Heat the solution to approximately 70°C in a water bath.

  • While maintaining the temperature, add 22.8 g (0.12 mol) of p-toluenesulfonyl chloride in portions over 30 minutes with vigorous stirring.

  • Continuously add 2N NaOH solution dropwise to maintain the pH of the reaction mixture at approximately 9-10.

  • After the addition of TsCl is complete, continue stirring at 70°C for 1 hour.

  • Cool the reaction mixture to room temperature and then further cool in an ice-salt bath to below 0°C.

  • Slowly add concentrated hydrochloric acid dropwise with stirring until the pH of the solution is approximately 3. A white precipitate should form.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic extracts and heat under reflux with a small amount of activated carbon for 15 minutes to decolorize.

  • Filter the hot solution and dry the filtrate over anhydrous calcium chloride.

  • Filter off the desiccant and wash with a small amount of anhydrous ethyl acetate.

  • Concentrate the solution to a volume of approximately 80 mL by rotary evaporation.

  • Cool the concentrated solution in an ice-salt bath to induce crystallization.

  • Collect the crystalline L-(+)-N-p-tosylglutamic acid by vacuum filtration, wash with cold ethyl acetate, and dry under vacuum.

Expected Results

The synthesis is expected to yield N-(p-Tolylsulphonyl)-L-glutamic acid as a white crystalline solid with a high yield.

ParameterExpected Value
Yield ~92%
Melting Point 130-132°C
[α]D20 +22.6 (c=1.10, ethyl acetate)

Diagram of Catalyst Synthesis Workflow

Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification L-glutamic acid L-glutamic acid Dissolve L-glutamic acid in NaOH Dissolve L-glutamic acid in NaOH L-glutamic acid->Dissolve L-glutamic acid in NaOH p-toluenesulfonyl chloride p-toluenesulfonyl chloride Add TsCl portion-wise Add TsCl portion-wise p-toluenesulfonyl chloride->Add TsCl portion-wise NaOH NaOH NaOH->Dissolve L-glutamic acid in NaOH Heat to 70°C Heat to 70°C Dissolve L-glutamic acid in NaOH->Heat to 70°C Heat to 70°C->Add TsCl portion-wise Maintain pH with NaOH Maintain pH with NaOH Add TsCl portion-wise->Maintain pH with NaOH Stir for 1 hour Stir for 1 hour Maintain pH with NaOH->Stir for 1 hour Cool to <0°C Cool to <0°C Stir for 1 hour->Cool to <0°C Acidify with HCl to pH 3 Acidify with HCl to pH 3 Cool to <0°C->Acidify with HCl to pH 3 Extract with Ethyl Acetate Extract with Ethyl Acetate Acidify with HCl to pH 3->Extract with Ethyl Acetate Decolorize with Activated Carbon Decolorize with Activated Carbon Extract with Ethyl Acetate->Decolorize with Activated Carbon Dry with Anhydrous CaCl2 Dry with Anhydrous CaCl2 Decolorize with Activated Carbon->Dry with Anhydrous CaCl2 Crystallize Crystallize Dry with Anhydrous CaCl2->Crystallize Filter and Dry Filter and Dry Crystallize->Filter and Dry This compound This compound Filter and Dry->this compound

Caption: Workflow for the synthesis of the organocatalyst.

Proposed Catalytic Application: Asymmetric Friedel-Crafts Alkylation

This section details a proposed experimental setup for the asymmetric Friedel-Crafts alkylation of indole with an α,β-unsaturated ketone, catalyzed by this compound. This reaction is of significant interest in the synthesis of chiral building blocks for pharmaceuticals.

Experimental Protocol: Catalytic Asymmetric Friedel-Crafts Alkylation

Materials:

  • This compound (catalyst)

  • Indole

  • Benzylideneacetone (or other α,β-unsaturated ketone)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • To an oven-dried 25 mL round-bottom flask containing a magnetic stir bar, add this compound (0.02 mmol, 10 mol%).

  • Add indole (0.24 mmol, 1.2 equivalents).

  • Add 2.0 mL of anhydrous dichloromethane.

  • Stir the mixture at room temperature for 10 minutes.

  • Add benzylideneacetone (0.2 mmol, 1.0 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, quench the reaction by adding 5 mL of saturated sodium bicarbonate solution.

  • Separate the organic layer and wash with brine (2 x 5 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Hypothetical Data for Reaction Optimization

The following table presents hypothetical data to illustrate how reaction parameters could be optimized for this catalytic system.

EntryCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)ee (%)
15DCM25246570
210DCM25248285
320DCM25248586
410Toluene25247580
510THF25246065
610DCM0487890
710DCM40128875

Diagram of Experimental Workflow

Asymmetric Friedel-Crafts Alkylation Workflow Catalyst This compound Reaction Setup Reaction Setup Catalyst->Reaction Setup Indole Indole Indole->Reaction Setup Benzylideneacetone Benzylideneacetone Reaction Reaction Benzylideneacetone->Reaction DCM (Solvent) DCM (Solvent) DCM (Solvent)->Reaction Setup Reaction Setup->Reaction Stir at RT TLC Monitoring TLC Monitoring Reaction->TLC Monitoring Quenching Quenching TLC Monitoring->Quenching Reaction Complete Workup Workup Quenching->Workup Sat. NaHCO3 Purification Purification Workup->Purification Column Chromatography Product Analysis Product Analysis Purification->Product Analysis Yield, ee (Chiral HPLC) Final Product Final Product Product Analysis->Final Product

Caption: General workflow for the catalytic reaction.

Proposed Catalytic Cycle

The proposed catalytic cycle for the Friedel-Crafts alkylation involves the activation of the α,β-unsaturated ketone by the chiral Brønsted acid catalyst, followed by nucleophilic attack from the indole and subsequent regeneration of the catalyst.

Diagram of Proposed Catalytic Cycle

Proposed Catalytic Cycle Catalyst This compound Activated_Complex Protonated Ketone (Chiral Environment) Catalyst->Activated_Complex + Benzylideneacetone Substrate_A Indole Intermediate Indole Adduct Substrate_A->Intermediate Nucleophilic Attack Substrate_B Benzylideneacetone Activated_Complex->Intermediate Intermediate->Catalyst Regeneration Product Chiral Product Intermediate->Product - Catalyst

Caption: Plausible catalytic cycle for the reaction.

Conclusion and Outlook

This compound presents itself as a promising, readily accessible, and potentially cost-effective organocatalyst for asymmetric transformations. The protocols and hypothetical data provided herein serve as a foundational guide for researchers to explore its catalytic activity. Further investigations into its applications in other asymmetric reactions such as aldol, Mannich, and Michael additions are highly encouraged. The development of derivatives of this compound could also lead to catalysts with enhanced activity and selectivity.

References

Application Notes and Protocols: The Use of Tosyl-L-glutamic Acid in the Preparation of Glutamate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutamic acid is the primary excitatory neurotransmitter in the mammalian central nervous system, playing a crucial role in a vast array of physiological processes including learning, memory, and synaptic plasticity.[1][2][3] Consequently, the modulation of glutamatergic signaling through the development of glutamate analogs is a significant area of research in neuroscience and drug development. These analogs are instrumental in probing the function of glutamate receptors and hold therapeutic potential for a range of neurological and psychiatric disorders such as epilepsy, Alzheimer's disease, and schizophrenia.[1][4]

A key challenge in the synthesis of glutamate analogs is the strategic protection of the reactive functional groups of the glutamic acid scaffold to enable selective modifications. N-Tosyl-L-glutamic acid serves as a valuable chiral precursor and protected intermediate in these synthetic endeavors. The tosyl (p-toluenesulfonyl) group provides robust protection for the α-amino group of L-glutamic acid, allowing for a wide range of chemical transformations to be performed on the carboxyl groups and the carbon backbone.[5][6] Its stability under various reaction conditions, coupled with established methods for its removal, makes it a versatile tool for the asymmetric synthesis of complex glutamate analogs.

These application notes provide a comprehensive overview of the utility of Tosyl-L-glutamic acid in the preparation of glutamate analogs, complete with detailed experimental protocols and data presented for easy reference.

Data Presentation

Table 1: Synthesis of N-(p-Tolylsulphonyl)-L-glutamic Acid
StepReactantsReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
1L-Glutamic acid, p-Toluenesulfonyl chlorideSodium hydroxideWater701.592ChemicalBook
Table 2: Synthesis of N-Tosyl-pyrrolidinone Derivatives (Glutamate Analogs) from (L)-Pyroglutamic Acid
StepStarting MaterialReagents/ConditionsSolventTemperature (°C)Yield (%)Reference
1(L)-Pyroglutamic acidMeOH, SOCl₂-rt81Thieme Connect
2Methyl (S)-5-oxopyrrolidine-2-carboxylateNaBH₄EtOHrt71Thieme Connect
3(5S)-5-(Hydroxymethyl)pyrrolidin-2-oneDHP, TFACH₂Cl₂rt94Thieme Connect
4(S)-5-(((Tetrahydro-2H-pyran-2-yl)oxy)methyl)pyrrolidin-2-oneLiHMDS, TsClTHF-78 to rt95Thieme Connect
5N-Tosyl-lactamMethylmagnesium bromideTHFrt62Thieme Connect
6N-Tosyl-lactamN,O-Dimethyl hydroxylamine hydrochloride, Methylmagnesium bromideTHFrt62Thieme Connect

Experimental Protocols

Protocol 1: Preparation of N-(p-Tolylsulphonyl)-L-glutamic Acid

This protocol details the synthesis of the N-tosyl protected L-glutamic acid, a key starting material for the subsequent synthesis of glutamate analogs.

Materials:

  • L-Glutamic acid (14.7 g, 0.1 mol)

  • p-Toluenesulfonyl chloride (22.8 g, 0.12 mol)

  • 2N Sodium hydroxide (NaOH) solution (100 mL)

  • Concentrated hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous calcium chloride

  • Activated carbon

  • Ice-salt bath

Procedure:

  • Dissolve L-glutamic acid in 100 mL of 2N NaOH solution in a suitable reaction vessel.

  • Heat the solution to approximately 70°C in a water bath.

  • Under constant stirring, add p-toluenesulfonyl chloride in portions over a period of about 30 minutes.

  • Continuously add NaOH solution dropwise to maintain the pH of the reaction mixture.

  • Continue stirring the reaction at 70°C for 1 hour.

  • After the reaction is complete, cool the mixture to room temperature.

  • Further cool the reaction vessel in an ice-salt bath to below 0°C.

  • Carefully add concentrated hydrochloric acid dropwise until the pH of the solution is approximately 3.

  • Extract the product with three 100 mL portions of ethyl acetate.

  • Combine the organic extracts and decolorize with activated carbon by heating under reflux.

  • Filter the hot solution and dry the filtrate over anhydrous calcium chloride.

  • Filter again to remove the desiccant and wash the desiccant with anhydrous ethyl acetate.

  • Concentrate the resulting solution to a volume of 80 mL.

  • Cool the concentrated solution in an ice-salt bath to precipitate the crystalline product.

  • Collect the crystals of L-(+)-N-p-tosylglutamic acid by filtration. The expected yield is approximately 27.7 g (92%).

Protocol 2: Synthesis of N-Tosyl Amines (Glutamate Analogs) via Ring-Opening of N-Tosyl Lactams

This protocol outlines a method for the synthesis of optically active substituted N-tosyl amines, which are analogs of glutamate, starting from (L)-pyroglutamic acid. This multi-step synthesis demonstrates the utility of the tosyl group in activating a lactam for nucleophilic attack.

Step 1: Esterification of (L)-Pyroglutamic Acid

  • To (L)-pyroglutamic acid, add methanol (MeOH) and thionyl chloride (SOCl₂).

  • Stir the reaction mixture at room temperature for 3 days to yield methyl (S)-5-oxopyrrolidine-2-carboxylate (81% yield).

Step 2: Reduction of the Ester

  • Dissolve the methyl ester from Step 1 in ethanol (EtOH).

  • Add sodium borohydride (NaBH₄) and stir at room temperature to produce (5S)-5-(hydroxymethyl)pyrrolidin-2-one (71% yield).

Step 3: Protection of the Alcohol

  • Dissolve the alcohol from Step 2 in dichloromethane (CH₂Cl₂).

  • Add 3,4-dihydro-2H-pyran (DHP) and a catalytic amount of trifluoroacetic acid (TFA).

  • Stir at room temperature to yield (S)-5-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)pyrrolidin-2-one (94% yield).

Step 4: N-Tosylation of the Lactam

  • Dissolve the protected alcohol from Step 3 in tetrahydrofuran (THF).

  • Cool the solution to -78°C and add lithium bis(trimethylsilyl)amide (LiHMDS).

  • Add p-toluenesulfonyl chloride (TsCl) and allow the reaction to warm to room temperature to afford the N-tosyl lactam (95% yield).

Step 5: Nucleophilic Ring-Opening of the N-Tosyl Lactam

  • Method A: Grignard Reagent Addition for Tertiary Alcohol Analogs

    • Dissolve the N-tosyl lactam from Step 4 in THF.

    • Add an excess (20 equivalents) of methylmagnesium bromide.

    • Stir at room temperature to yield the tertiary alcohol glutamate analog (62% yield).

  • Method B: Addition of N,O-Dimethylhydroxylamine for Ketone Analogs

    • To a solution of N,O-dimethyl hydroxylamine hydrochloride (2 equivalents) in THF, add methylmagnesium bromide (20 equivalents).

    • Add the N-tosyl lactam from Step 4 to this mixture.

    • Stir for 24 hours to obtain the ketone glutamate analog (62% yield).

Visualizations

Glutamate Receptor Signaling Pathway

glutamate_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate / Analog iGluR Ionotropic Glutamate Receptor (e.g., AMPA, NMDA) Glutamate->iGluR mGluR Metabotropic Glutamate Receptor (GPCR) Glutamate->mGluR Ion_Channel Ion Channel Opening (Na+, Ca2+ influx) iGluR->Ion_Channel Direct Gating G_Protein G-Protein Activation mGluR->G_Protein Cellular_Response Cellular Response (e.g., Depolarization, Gene Expression) Ion_Channel->Cellular_Response Second_Messengers Second Messengers (IP3, DAG, cAMP) G_Protein->Second_Messengers Second_Messengers->Cellular_Response synthesis_workflow A L-Glutamic Acid B N-Tosyl-L-glutamic Acid (Protection) A->B Tosylation C Cyclization to N-Tosyl-pyroglutamic Acid Derivative B->C Intramolecular Condensation D Activation of Carboxyl Group (e.g., Anhydride/Ester Formation) B->D Direct Activation C->D Further Modification E Nucleophilic Addition/ Ring Opening D->E Reaction with Nucleophile F Glutamate Analog E->F G Deprotection (Optional) F->G Removal of Tosyl Group

References

Troubleshooting & Optimization

Conditions for removal of the tosyl protecting group from glutamic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Protecting Group Chemistry. This guide provides detailed troubleshooting and frequently asked questions (FAQs) regarding the removal of the tosyl protecting group from glutamic acid, tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing the N-tosyl group from glutamic acid?

The N-tosyl group is known for its stability and typically requires strong acidic or reductive conditions for cleavage.[1] The choice of method depends on the overall stability of your molecule and the presence of other functional groups. The most common approaches are acidic hydrolysis, reductive cleavage, and electrolytic reduction.

A comparative overview of common deprotection methods is presented below.

Method Reagents & Conditions Typical Yield Key Considerations
Acidic Hydrolysis 48% HBr in Acetic Acid with phenol, 70°CVariable, substrate-dependentHarsh conditions may cleave other acid-labile groups (e.g., Boc, t-butyl esters). Can cause side reactions.[2][3]
Reductive Cleavage Sodium in liquid ammoniaGood to excellentEffective but requires specialized equipment for handling liquid ammonia. May reduce other functional groups.
Samarium(II) Iodide (SmI₂) in THFGood to excellentMild and highly effective for a broad range of substrates.[4][5]
Sodium Amalgam (Na/Hg) in buffered methanolHigh to quantitativeA highly efficient and clean method for removing tosyl groups.[6]
Electrolytic Reduction Pb cathode, NaCl or KCl in methanol/water, pH 11Excellent (e.g., 92% for a glutathione derivative)Mild, selective, and high-yielding. Preserves peptide bonds and optical activity.[7]

Troubleshooting Guides

Q2: My N-tosyl deprotection is incomplete or fails to proceed. What are the potential causes and solutions?

Incomplete deprotection is a common challenge due to the robustness of the sulfonamide bond. Below is a systematic guide to troubleshooting this issue.

Troubleshooting Workflow for Incomplete Deprotection

G start Reaction Incomplete (Verified by TLC/LC-MS) check_conditions Review Reaction Conditions start->check_conditions increase_severity Increase Severity of Current Method check_conditions->increase_severity Is method appropriate? change_method Switch to a Stronger Deprotection Method check_conditions->change_method Method too mild? increase_time Increase Reaction Time and/or Temperature increase_severity->increase_time increase_reagent Increase Excess of Reagent increase_severity->increase_reagent end Reaction Complete increase_time->end Success increase_reagent->end Success acidic_to_reductive Current: Acidic -> Try: Reductive (e.g., SmI₂) change_method->acidic_to_reductive reductive_to_harsher Current: Mild Reductive -> Try: Na/liq. NH₃ or Electrolytic change_method->reductive_to_harsher acidic_to_reductive->end Success reductive_to_harsher->end Success

Caption: Troubleshooting workflow for incomplete N-tosyl deprotection.

Possible Causes and Solutions:

  • Insufficiently Harsh Conditions : The N-tosyl group is very stable.[1] If you are using milder conditions, they may not be sufficient.

    • Solution : If using acidic methods, increase the temperature or switch to a stronger acid system like 48% HBr in acetic acid. For reductive methods, ensure the reagent is active; for instance, SmI₂ solutions should be freshly prepared and have a deep blue color.[8]

  • Steric Hindrance : Bulky groups near the N-tosyl moiety can impede reagent access.

    • Solution : Consider switching to a method with a smaller reactive species or a different mechanism. Reductive methods like sodium in liquid ammonia or electrolytic reduction may be more effective in these cases.

  • Reagent Decomposition : Some reagents, particularly organometallics and reducing agents like SmI₂, are sensitive to air and moisture.

    • Solution : Ensure all reactions are performed under strictly anhydrous and inert conditions (e.g., under Argon or Nitrogen). Use freshly distilled, dry solvents.

Q3: I am observing a side product with a mass loss of 18 Da. What is it and how can I prevent it?

This is a classic sign of pyroglutamate formation , a common side reaction for N-terminal glutamic acid residues.

Mechanism of Pyroglutamate Formation

The free α-amino group, once deprotected, can act as an internal nucleophile, attacking the side-chain γ-carboxyl group. This intramolecular cyclization forms a five-membered pyroglutamate ring and eliminates a molecule of water.[9][10] This side reaction is pH-dependent, with increased rates in both acidic (pH < 4) and basic (pH > 8) conditions.[11][12] The optimal pH to minimize this reaction is between 6.0 and 7.0.[9][11]

G cluster_0 N-Terminal Glutamic Acid (Post-Deprotection) cluster_1 Pyroglutamate Glu pGlu Glu->pGlu Intramolecular Cyclization (-H₂O) Catalyzed by H⁺ or OH⁻

Caption: Mechanism of pyroglutamate formation from N-terminal glutamic acid.

Prevention Strategies:

  • pH Control : During work-up and purification, maintain the pH of all aqueous solutions between 6.0 and 7.0 to minimize the rate of spontaneous cyclization.[9][11]

  • Temperature Control : Perform purification steps at reduced temperatures (e.g., 4°C) to slow the reaction rate.[9]

  • Protect the Side Chain : If the synthesis allows, protecting the glutamic acid side-chain carboxyl group (e.g., as a tert-butyl ester) until the final deprotection step can prevent this side reaction.[2][]

  • Method Selection : Choose a deprotection method that allows for a rapid and clean work-up, minimizing the time the deprotected glutamic acid is exposed to non-ideal pH conditions. Electrolytic reduction, for example, can be performed at a controlled pH.[7]

Experimental Protocols

Protocol 1: Electrolytic Deprotection of N-Tosyl-Glutamic Acid Derivative

This protocol is adapted from a general procedure for the electrolytic cleavage of N-tosyl amino acids and peptides, which has been shown to be highly effective and mild, preserving optical activity.[7]

Materials:

  • N-Tosyl-glutamic acid derivative (1 equivalent)

  • Methanol (reagent grade)

  • Potassium Chloride (KCl) or Sodium Chloride (NaCl) (2 equivalents)

  • Deionized Water

  • Hydrochloric Acid (HCl), 20% solution

  • Potassium Hydroxide (KOH) solution

  • Electrolytic cell with a lead (Pb) cathode and a carbon anode, separated by a diaphragm.

Procedure:

  • In the cathodic compartment of the electrolytic cell, dissolve the N-tosyl-glutamic acid derivative and 2 equivalents of KCl in 20% aqueous methanol.

  • Adjust the pH of the cathodic solution to 11 using the KOH solution.

  • Fill the anodic compartment with a 20% HCl solution.

  • Cool the cell to 25°C and pass a constant current with a density of approximately 3.2 A/dm².

  • Continue the electrolysis for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Maintain the pH of the cathodic solution at 11 throughout the reaction by adding 20% HCl as needed.

Work-up:

  • Upon completion, stop the electrolysis and adjust the pH of the cathodic solution to the isoelectric point of glutamic acid (~3.2) with HCl.

  • The deprotected glutamic acid will precipitate out of the solution.

  • Collect the product by filtration and wash with cold methanol.

  • Recrystallize the product from water to obtain the pure glutamic acid derivative.

Protocol 2: Acidic Deprotection using HBr in Acetic Acid

This is a classical, harsh method suitable for robust molecules. Phenol is used as a scavenger to trap byproducts.

Materials:

  • N-Tosyl-glutamic acid (1 equivalent)

  • 48% Hydrobromic acid (HBr) in acetic acid

  • Phenol (1-2 equivalents)

  • Anhydrous diethyl ether

  • Anhydrous reaction vessel with a reflux condenser and gas outlet to a scrubber (to neutralize HBr fumes).

Procedure:

  • To the reaction vessel, add the N-tosyl-glutamic acid and phenol.

  • Under a fume hood, add the solution of 48% HBr in acetic acid.

  • Heat the mixture to 70°C and maintain for 2-4 hours.

  • Monitor the reaction progress by TLC (a ninhydrin stain can be used to visualize the free amine of the product).

Work-up:

  • Cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the excess HBr and acetic acid.

  • Add a large volume of cold, anhydrous diethyl ether to the residue to precipitate the glutamic acid hydrobromide salt.

  • Collect the precipitate by filtration, wash thoroughly with diethyl ether, and dry under vacuum.

  • The free amino acid can be obtained by dissolving the salt in water and adjusting the pH to 3.2, or by using ion-exchange chromatography.

References

Preventing racemization during the synthesis of Tosyl-L-glutamic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of Tosyl-L-glutamic acid, with a specific focus on preventing racemization to ensure the desired stereochemical purity of the final product.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of racemization during the synthesis of this compound?

A1: The primary cause of racemization is the deprotonation of the chiral α-carbon of the glutamic acid under basic reaction conditions. The resulting carbanion is planar and, upon reprotonation, can form both the L- and D-enantiomers, leading to a loss of optical purity.

Q2: How do reaction conditions influence the extent of racemization?

A2: Key factors that influence racemization include:

  • pH: Higher pH (more basic conditions) significantly accelerates the rate of racemization.

  • Temperature: Elevated temperatures can increase the rate of both the desired tosylation reaction and the undesired racemization.

  • Reaction Time: Prolonged exposure to basic conditions at elevated temperatures can lead to increased racemization.

Q3: Which analytical technique is suitable for determining the enantiomeric purity of this compound?

A3: Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for separating and quantifying the enantiomers of this compound, allowing for the determination of its enantiomeric excess (% ee).

Q4: Can I use a strong base to speed up the reaction?

A4: While a base is necessary for the reaction, using a strong base or an excess of base can significantly increase the risk of racemization. It is crucial to carefully control the pH and use the mildest basic conditions necessary to facilitate the reaction.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Enantiomeric Excess (% ee) / Significant Racemization 1. High reaction pH: The use of a strong base or poor pH control can lead to deprotonation of the α-carbon. 2. High reaction temperature: Elevated temperatures accelerate the rate of racemization. 3. Prolonged reaction time: Extended exposure to basic conditions increases the likelihood of racemization.1. Maintain a moderately alkaline pH (around 8-10) during the addition of tosyl chloride and the subsequent reaction. Use a pH meter to monitor and adjust the pH carefully with a suitable base (e.g., 2N NaOH). 2. Perform the reaction at a lower temperature. While the standard protocol suggests 70°C, consider reducing the temperature to 50-60°C, although this may require a longer reaction time. Monitor the reaction progress by TLC. 3. Optimize the reaction time. Monitor the reaction to completion using TLC to avoid unnecessarily long exposure to reaction conditions.
Low Yield of this compound 1. Incomplete reaction: Insufficient tosyl chloride or reaction time. 2. Hydrolysis of tosyl chloride: Presence of excess water or prolonged reaction at high pH can lead to the decomposition of tosyl chloride. 3. Product loss during workup: Inefficient extraction or premature precipitation.1. Use a slight excess of tosyl chloride (1.1-1.2 equivalents). Ensure the reaction has gone to completion by TLC analysis before proceeding with the workup. 2. Add the tosyl chloride portion-wise to minimize its hydrolysis. Ensure the temperature is not excessively high during the addition. 3. Ensure the pH is adjusted to ~3 during acidification to fully precipitate the product. Extract with a suitable solvent like ethyl acetate multiple times to ensure complete recovery.
Presence of Unreacted L-glutamic acid 1. Insufficient tosyl chloride. 2. Poor mixing of the reaction mixture. 1. Ensure the correct stoichiometry of tosyl chloride is used. 2. Maintain vigorous stirring throughout the reaction to ensure homogeneity, especially during the addition of tosyl chloride.

Data Presentation

While specific quantitative data for the racemization of L-glutamic acid during its tosylation under varying conditions is not extensively available in the literature, the following table presents data on the racemization of L-glutamic acid itself under different pH and temperature conditions. This data provides a strong indication of the conditions that favor racemization and should be avoided during the synthesis of this compound.

Amino Acid Condition D/L Ratio Implication for this compound Synthesis
L-glutamic acidHeated at 110°C in pH 7 solutionLowNeutral pH minimizes racemization.
L-glutamic acidHeated at 110°C in pH 10 solutionHigh (134% higher than at pH 7)Strongly basic conditions drastically increase racemization and should be avoided.

This data is adapted from studies on the racemization of free L-glutamic acid and serves as a qualitative guide. The actual extent of racemization during the tosylation synthesis may vary.

Experimental Protocols

Synthesis of N-Tosyl-L-glutamic acid with Minimized Racemization

This protocol is adapted from established methods with modifications to minimize racemization.

Materials:

  • L-glutamic acid

  • p-Toluenesulfonyl chloride (Tosyl chloride, TsCl)

  • Sodium hydroxide (NaOH)

  • Concentrated hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Deionized water

Procedure:

  • Dissolution of L-glutamic acid: In a round-bottom flask equipped with a stirrer and a pH meter, dissolve L-glutamic acid (1 equivalent) in a 2N sodium hydroxide solution. Use the minimum amount of NaOH solution required to dissolve the amino acid and adjust the pH to approximately 10.

  • Reaction Setup: Place the flask in a water bath maintained at 60-70°C.

  • Addition of Tosyl Chloride: While stirring vigorously, add p-toluenesulfonyl chloride (1.1 equivalents) in small portions over 30-45 minutes.

  • pH Control: During the addition of tosyl chloride, the pH of the solution will decrease. Maintain the pH between 9 and 10 by the dropwise addition of a 2N NaOH solution.

  • Reaction Monitoring: After the complete addition of tosyl chloride, continue stirring the reaction mixture at 60-70°C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (L-glutamic acid) is consumed.

  • Workup - Acidification: Once the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath to below 5°C.

  • Precipitation: Slowly add concentrated hydrochloric acid dropwise with stirring to adjust the pH to approximately 3. A white precipitate of N-Tosyl-L-glutamic acid should form.

  • Extraction: Extract the product from the aqueous solution with ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure N-Tosyl-L-glutamic acid.

Determination of Enantiomeric Excess by Chiral HPLC

This is a general protocol and may require optimization for your specific HPLC system and column.

Materials:

  • N-Tosyl-L-glutamic acid sample

  • Racemic N-Tosyl-DL-glutamic acid (for method development)

  • HPLC grade solvents (e.g., hexane, isopropanol, ethanol, trifluoroacetic acid)

  • Chiral HPLC column (e.g., a polysaccharide-based or macrocyclic glycopeptide-based column)

Procedure:

  • Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralpak series) or macrocyclic glycopeptide-based columns (e.g., CHIROBIOTIC T) are good starting points.

  • Mobile Phase Preparation: Prepare a mobile phase, for example, a mixture of hexane and a polar modifier like isopropanol or ethanol, often with a small amount of an acidic additive like trifluoroacetic acid (TFA) to improve peak shape. A typical starting point could be Hexane:Isopropanol:TFA (80:20:0.1).

  • Sample Preparation: Prepare a standard solution of racemic N-Tosyl-DL-glutamic acid and a solution of your synthesized N-Tosyl-L-glutamic acid in the mobile phase at a concentration of approximately 1 mg/mL.

  • HPLC Analysis:

    • Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).

    • Inject the racemic standard to determine the retention times of the L- and D-enantiomers and to confirm baseline separation.

    • Inject your synthesized sample.

    • Detect the enantiomers using a UV detector at an appropriate wavelength (e.g., 254 nm).

  • Calculation of Enantiomeric Excess (% ee):

    • Integrate the peak areas for both the L- and D-enantiomers in the chromatogram of your synthesized sample.

    • Calculate the enantiomeric excess using the following formula: % ee = [ (Area of L-enantiomer - Area of D-enantiomer) / (Area of L-enantiomer + Area of D-enantiomer) ] x 100

Visualizations

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Dissolve L-glutamic acid in NaOH(aq) B Heat to 60-70°C A->B C Add Tosyl Chloride portion-wise B->C D Maintain pH 9-10 with NaOH C->D pH control E Monitor by TLC D->E F Cool to <5°C E->F G Acidify to pH ~3 with HCl F->G H Extract with Ethyl Acetate G->H I Dry and Concentrate H->I J Recrystallize I->J K Chiral HPLC Analysis J->K L Determine % ee K->L RacemizationMechanism L_Glu This compound Carbanion Planar Carbanion L_Glu->Carbanion - H+ Carbanion->L_Glu + H+ D_Glu Tosyl-D-glutamic acid Carbanion->D_Glu

Technical Support Center: Optimizing Diastereomeric Salt Crystallization with Tosyl-L-glutamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the yield of diastereomeric salt crystallization using Tosyl-L-glutamic acid as a resolving agent.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the crystallization process in a question-and-answer format.

FAQs

Q1: What is the fundamental principle behind chiral resolution using this compound?

A1: Chiral resolution with this compound is based on the reaction of a racemic mixture (e.g., of an amine) with the enantiomerically pure this compound. This reaction forms a pair of diastereomeric salts. Unlike the original enantiomers, these diastereomeric salts have different physical properties, such as solubility in a given solvent.[1] By carefully selecting the solvent and crystallization conditions, one diastereomer will be less soluble and will preferentially crystallize, allowing for its separation from the more soluble diastereomer.[1]

Q2: How do I choose an appropriate solvent for the crystallization?

A2: The ideal solvent is one in which the two diastereomeric salts have a significant difference in solubility. The goal is to find a solvent that dissolves both salts to some extent but allows for the selective precipitation of the desired diastereomer upon cooling or concentration. A solvent screening is a crucial first step in optimizing your resolution.

Q3: What is the typical stoichiometry used for the resolving agent?

A3: A 1:1 molar ratio of the racemic compound to this compound is a common starting point. However, the optimal stoichiometry can vary and should be experimentally determined. In some cases, using a sub-stoichiometric amount of the resolving agent can be more effective.

Troubleshooting Common Issues

Q4: I am not observing any crystal formation, or an oil is forming. What should I do?

A4: This is a common issue that can arise from several factors:

  • Solvent Choice: The solvent may be too effective at dissolving the diastereomeric salts, preventing the solution from becoming supersaturated. Conversely, if the salts are completely insoluble, crystallization will also not occur.

  • Supersaturation: The solution may not be sufficiently concentrated. You can try to increase the concentration by evaporating some of the solvent or by adding an anti-solvent (a solvent in which the salts are less soluble).

  • Temperature: The crystallization temperature is critical. Some systems benefit from slow, controlled cooling to promote crystal growth.

  • Impurities: Impurities in either the racemic mixture or the resolving agent can inhibit crystal nucleation and growth. Ensure the purity of your starting materials.

Q5: The yield of my desired diastereomeric salt is low. How can I improve it?

A5: Low yield indicates that a significant portion of the desired, less-soluble diastereomer remains in the mother liquor. To improve the yield, consider the following:

  • Optimize the Solvent System: Further screening of solvents or using solvent mixtures can help to decrease the solubility of the target salt.

  • Adjust the Cooling Profile: A slower, more controlled cooling rate can lead to better crystal formation and higher recovery. Experiment with different final crystallization temperatures.

  • Increase Crystallization Time: Allowing the crystallization to proceed for a longer period may allow for more complete precipitation of the less soluble salt.

  • Seeding: Adding a small amount of pre-existing crystals of the desired diastereomeric salt (seed crystals) can promote its crystallization.

Q6: The diastereomeric excess (d.e.) of my crystals is low. How can I improve the selectivity?

A6: Low diastereomeric excess suggests that the solubilities of the two diastereomeric salts in your chosen solvent system are too similar, leading to co-precipitation. To improve selectivity:

  • Thorough Solvent Screening: This is the most critical step. The goal is to maximize the solubility difference between the two diastereomers.

  • Slower Crystallization Rate: Rapid crystallization can trap the more soluble diastereomer within the crystal lattice of the less soluble one. Employing a slower cooling rate or a gradual addition of an anti-solvent can improve purity.

  • Recrystallization: A single crystallization step may not be sufficient. One or more recrystallizations of the obtained diastereomeric salt can significantly enhance its purity.

Data Presentation

The following table summarizes the effect of different solvents on the diastereomeric resolution of (RS)-α-methylbenzylamine with a structurally similar resolving agent, N-tosyl-(S)-phenylalanine. This data can serve as a starting point for solvent selection when using this compound, though experimental verification is essential.

Racemic AmineResolving AgentSolventLess Soluble DiastereomerEnantiomeric Purity of Recovered Amine
(RS)-α-methylbenzylamineN-tosyl-(S)-phenylalanine2-PrOH(S)-amine · (S)-acidHigh (S)
(RS)-α-methylbenzylamineN-tosyl-(S)-phenylalanineDioxane(R)-amine · (S)-acidHigh (R)
(RS)-α-methylbenzylamineN-tosyl-(S)-phenylalanineDioxane/MeOH(R)-amine · (S)-acidHigh (R)

Data adapted from a study on a similar resolving agent and may not be directly transferable to this compound. Experimental validation is required.[2]

Experimental Protocols

Protocol 1: General Procedure for Diastereomeric Salt Crystallization

This protocol provides a general framework for the chiral resolution of a racemic amine using this compound. The specific solvent, temperature, and concentrations should be optimized for each specific substrate.

  • Salt Formation:

    • In a suitable flask, dissolve the racemic amine (1.0 equivalent) in a minimal amount of a selected solvent (e.g., methanol, ethanol, or a mixture).

    • In a separate flask, dissolve this compound (0.5 - 1.0 equivalent) in the same solvent, gently heating if necessary to achieve complete dissolution.

    • Slowly add the this compound solution to the amine solution with constant stirring.

  • Crystallization:

    • If a precipitate forms immediately, gently heat the mixture until a clear solution is obtained.

    • Allow the solution to cool slowly to room temperature. To maximize crystal formation, the flask can be placed in a refrigerator or an ice bath.

    • If no crystals form, try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the desired diastereomeric salt.

  • Isolation of the Diastereomeric Salt:

    • Once crystallization is complete, collect the crystals by vacuum filtration, for instance, using a Büchner funnel.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.

  • Drying:

    • Dry the isolated diastereomeric salt under vacuum until a constant weight is achieved.

Protocol 2: Liberation of the Enantiomerically Enriched Amine

  • Salt Dissociation:

    • Suspend the purified diastereomeric salt in water.

    • Add a base (e.g., 1 M NaOH solution) dropwise with stirring until the solution becomes basic (pH > 10). This will neutralize the this compound and liberate the free amine.

  • Extraction:

    • Transfer the basic aqueous solution to a separatory funnel.

    • Extract the liberated amine with a suitable organic solvent (e.g., diethyl ether, dichloromethane) three times.

  • Drying and Concentration:

    • Combine the organic extracts and dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter to remove the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the enantiomerically enriched amine.

Visualizations

The following diagrams illustrate the experimental workflow and a troubleshooting guide for the diastereomeric salt crystallization process.

experimental_workflow cluster_prep Preparation cluster_cryst Crystallization cluster_liberation Liberation of Free Amine prep_amine Dissolve Racemic Amine in Solvent mix Mix Amine and Acid Solutions prep_amine->mix prep_acid Dissolve this compound in Solvent prep_acid->mix cool Controlled Cooling mix->cool seed Seeding (Optional) cool->seed age Aging cool->age seed->age isolate Isolate Crystals (Filtration) age->isolate wash Wash Crystals with Cold Solvent isolate->wash dry Dry Crystals wash->dry dissociate Dissolve Salt in Water & Add Base dry->dissociate extract Extract with Organic Solvent dissociate->extract concentrate Dry and Concentrate Organic Phase extract->concentrate product Enantiomerically Enriched Amine concentrate->product

Caption: Experimental workflow for chiral resolution.

troubleshooting_guide cluster_issues Common Issues cluster_solutions Potential Solutions start Start Experiment problem Problem Encountered? start->problem no_xtal No Crystals / Oiling Out problem->no_xtal Yes low_yield Low Yield problem->low_yield Yes low_de Low Diastereomeric Excess problem->low_de Yes success Successful Resolution problem->success No sol_screen Solvent Screening no_xtal->sol_screen conc Adjust Concentration / Add Anti-solvent no_xtal->conc cool_rate Optimize Cooling Rate no_xtal->cool_rate purity Check Starting Material Purity no_xtal->purity low_yield->sol_screen low_yield->cool_rate seeding Try Seeding low_yield->seeding stoich Vary Stoichiometry low_yield->stoich low_de->sol_screen low_de->cool_rate recryst Recrystallize Product low_de->recryst

Caption: Troubleshooting decision tree.

References

Troubleshooting poor solubility of Tosyl-L-glutamic acid in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the solubility of Tosyl-L-glutamic acid in organic solvents.

Frequently Asked Questions (FAQs)

Q1: In which organic solvents is this compound known to be soluble?

This compound is reported to be soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[1][2] It has also been noted to react with ethanol extracts, suggesting some degree of solubility or reactivity in ethanol.

Q2: Why is my this compound not dissolving in a particular organic solvent?

The poor solubility of this compound in certain organic solvents can be attributed to several factors including the polarity mismatch between the solute and the solvent, the crystalline structure of the solid, and the presence of strong intermolecular forces (e.g., hydrogen bonding) in both the solute and the solvent. This compound is a polar molecule containing two carboxylic acid groups and a sulfonamide group, which favors solubility in polar solvents.

Q3: Can I heat the mixture to improve the solubility of this compound?

Yes, increasing the temperature will generally increase the solubility of a solid in a liquid. For L-glutamic acid, the parent compound, solubility increases with higher temperatures.[3] However, it is crucial to ensure that the temperature is not too high to cause degradation of the compound. The melting point of this compound is in the range of 122-137°C.[1] It is advisable to conduct a preliminary thermal stability test if you plan to use elevated temperatures for dissolution.

Q4: How does the purity of this compound affect its solubility?

Impurities in the this compound can affect its solubility characteristics. The presence of less soluble impurities can lead to the formation of a saturated solution at a lower concentration of the desired compound. It is recommended to use a high-purity grade of this compound for your experiments.[2]

Q5: Are there any general strategies to improve the solubility of acidic compounds like this compound in organic solvents?

Yes, several strategies can be employed to enhance the solubility of acidic organic compounds:

  • pH Adjustment: For protic solvents, converting the carboxylic acid to its conjugate base (a salt) by adding a base can significantly increase solubility in polar solvents.[4][5]

  • Co-solvency: Using a mixture of solvents can modulate the polarity of the solvent system to better match that of the solute.[5]

  • Salt Formation: Converting the acidic compound to a salt by reacting it with a base can increase its polarity and, consequently, its solubility in polar organic solvents.[4][5]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered when dissolving this compound.

Issue: The compound is not dissolving in the chosen solvent.

Symptoms: Solid particles of this compound remain suspended in the solvent even after vigorous stirring or sonication.

Possible Causes and Solutions:

  • Inappropriate Solvent Choice: The polarity of the solvent may not be suitable for dissolving the polar this compound.

    • Solution: Switch to a more polar aprotic solvent like DMSO or DMF, or a polar protic solvent like methanol or ethanol.

  • Insufficient Sonication/Agitation: The compound may require more energy to overcome the crystal lattice energy.

    • Solution: Increase the sonication time or use a vortex mixer to provide more vigorous agitation.

  • Low Temperature: The solubility of the compound may be highly dependent on temperature.

    • Solution: Gently warm the mixture while stirring. Monitor the temperature to avoid any potential degradation.

  • Concentration is too high: You may be trying to prepare a solution that is above the solubility limit of the compound in that specific solvent at that temperature.

    • Solution: Try preparing a more dilute solution.

Issue: The compound dissolves initially but then precipitates out of solution.

Symptoms: A clear solution is formed, but over time, a solid reappears.

Possible Causes and Solutions:

  • Supersaturated Solution: The initial dissolution may have been achieved by heating, and upon cooling to room temperature, the solution becomes supersaturated and the excess solute precipitates.

    • Solution: Maintain the solution at the elevated temperature at which it is soluble, or prepare a more dilute solution that remains stable at room temperature.

  • Change in Solvent Composition: Evaporation of a more volatile co-solvent in a mixture can alter the overall solvent polarity, leading to precipitation.

    • Solution: Keep the container tightly sealed to prevent solvent evaporation.

  • pH Shift: For protic solvents, absorption of atmospheric CO2 can lower the pH and cause the precipitation of an acidic compound.

    • Solution: Work under an inert atmosphere (e.g., nitrogen or argon) if the compound is highly sensitive to pH changes.

Quantitative Solubility Data

Table 1: Mole Fraction Solubility of L-Glutamic Acid 5-Methyl Ester in Various Organic Solvents at 298.15 K (25 °C) [6]

SolventMole Fraction Solubility (x 10-4)
Water425.69
Methanol13.79
1,4-Dioxane3.31
Acetone2.21
Ethanol2.12
Ethyl Acetate1.45
2-Propanol1.44
n-Hexane1.32
1-Propanol1.16
2-Butanone1.07
Acetonitrile0.34
Dichloromethane0.24

Note: This data is for L-glutamic acid 5-methyl ester and should be used as a qualitative guide for solvent selection for this compound.

Experimental Protocols

Protocol 1: Determination of Approximate Solubility

This protocol provides a simple method to estimate the solubility of this compound in a given solvent.

  • Materials:

    • This compound

    • A range of organic solvents (e.g., DMSO, DMF, Methanol, Ethanol, Acetonitrile, Ethyl Acetate, THF)

    • Small vials with screw caps

    • Vortex mixer

    • Analytical balance

  • Procedure:

    • Weigh out a small, known amount of this compound (e.g., 1 mg) and place it in a vial.

    • Add a small, known volume of the solvent (e.g., 100 µL) to the vial.

    • Cap the vial tightly and vortex for 1-2 minutes.

    • Visually inspect the solution. If the solid has completely dissolved, the solubility is at least 10 mg/mL.

    • If the solid has not completely dissolved, add another known volume of the solvent (e.g., 100 µL) and repeat the vortexing.

    • Continue adding solvent in a stepwise manner until the solid is completely dissolved.

    • Calculate the approximate solubility based on the total volume of solvent required to dissolve the initial mass of the compound.

Protocol 2: Solubility Enhancement by Co-solvency

This protocol describes how to use a co-solvent to improve the solubility of this compound.

  • Materials:

    • This compound

    • A "poor" solvent (one in which the compound has low solubility)

    • A "good" solvent (one in which the compound is highly soluble, e.g., DMSO)

    • Vials, vortex mixer, and analytical balance as in Protocol 1.

  • Procedure:

    • Prepare a stock solution of this compound in the "good" solvent at a known concentration.

    • In a series of vials, prepare different ratios of the "poor" solvent and the "good" solvent (e.g., 9:1, 8:2, 7:3, etc.).

    • To each vial, add a small aliquot of the this compound stock solution.

    • Vortex each vial and observe for any precipitation.

    • The solvent mixture with the highest proportion of the "poor" solvent that maintains a clear solution represents an effective co-solvent system.

Protocol 3: Solubility Enhancement by Salt Formation (for Protic Solvents)

This protocol outlines the steps to increase the solubility of this compound in protic organic solvents by forming a salt.

  • Materials:

    • This compound

    • A suitable base (e.g., a volatile organic base like triethylamine or a non-volatile base like sodium methoxide if sodium salts are acceptable for the downstream application)

    • The desired protic organic solvent (e.g., methanol, ethanol)

    • Vials, vortex mixer, and analytical balance.

  • Procedure:

    • Suspend a known amount of this compound in the chosen protic solvent.

    • Add the base dropwise while stirring or vortexing.

    • Continue adding the base until the solid dissolves. A slight excess of the base may be required.

    • The resulting solution contains the more soluble salt of this compound.

Visualizations

TroubleshootingWorkflow start Start: Poor Solubility of This compound check_solvent Is the solvent appropriate? (e.g., polar aprotic/protic) start->check_solvent try_polar_solvent Action: Use a more polar solvent (e.g., DMSO, DMF, Methanol) check_solvent->try_polar_solvent No check_agitation Is agitation sufficient? check_solvent->check_agitation Yes try_polar_solvent->check_agitation increase_agitation Action: Increase sonication time or use vortex mixer check_agitation->increase_agitation No check_temperature Is the temperature optimal? check_agitation->check_temperature Yes increase_agitation->check_temperature increase_temperature Action: Gently warm the mixture (monitor for degradation) check_temperature->increase_temperature No check_concentration Is the concentration too high? check_temperature->check_concentration Yes increase_temperature->check_concentration decrease_concentration Action: Prepare a more dilute solution check_concentration->decrease_concentration Yes consider_enhancement Consider Solubility Enhancement Techniques check_concentration->consider_enhancement No decrease_concentration->consider_enhancement cosolvency Co-solvency consider_enhancement->cosolvency salt_formation Salt Formation (for protic solvents) consider_enhancement->salt_formation end_insoluble Result: Still Insoluble (Re-evaluate approach) consider_enhancement->end_insoluble end_soluble Result: Compound Soluble cosolvency->end_soluble salt_formation->end_soluble

Caption: Troubleshooting workflow for poor solubility of this compound.

FactorsAffectingSolubility cluster_solute cluster_solvent cluster_system solubility Solubility of This compound solute_props Solute Properties solubility->solute_props solvent_props Solvent Properties solubility->solvent_props system_conditions System Conditions solubility->system_conditions polarity_solute Polarity solute_props->polarity_solute h_bonding_solute Hydrogen Bonding Capacity solute_props->h_bonding_solute crystal_lattice Crystal Lattice Energy solute_props->crystal_lattice polarity_solvent Polarity solvent_props->polarity_solvent h_bonding_solvent Hydrogen Bonding Capacity solvent_props->h_bonding_solvent temperature Temperature system_conditions->temperature pressure Pressure (minor effect for solids) system_conditions->pressure ph pH (for protic solvents) system_conditions->ph

Caption: Key factors influencing the solubility of this compound.

References

Stability and long-term storage of N-Tosyl-L-glutamic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and long-term storage of N-Tosyl-L-glutamic acid.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid N-Tosyl-L-glutamic acid?

For optimal long-term stability, solid N-Tosyl-L-glutamic acid should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, protected from light.[1] For extended storage, temperatures of -20°C or lower are recommended to minimize potential degradation.[2][3]

Q2: How should I store solutions of N-Tosyl-L-glutamic acid?

Solutions of N-Tosyl-L-glutamic acid should be prepared fresh for optimal results. If short-term storage is necessary, it is advisable to store aliquots in tightly sealed vials at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[4][5] The stability of amino acids in solution can be affected by pH, with a slightly acidic pH of 5-6 often being preferable for storage.[4]

Q3: What are the potential degradation pathways for N-Tosyl-L-glutamic acid?

The primary degradation pathways for N-Tosyl-L-glutamic acid are expected to involve the hydrolysis of the tosyl protecting group or changes to the glutamic acid backbone. Under elevated temperatures, the glutamic acid portion can cyclize to form pyroglutamic acid, particularly in aqueous solutions at acidic pH (especially pH 2-3).[6][7] Thermal decomposition at very high temperatures can lead to the formation of succinimide, pyrrole, acetonitrile, and 2-pyrrolidone.[8] The tosyl group is also known to be labile to acidic conditions.[9]

Q4: Is N-Tosyl-L-glutamic acid sensitive to light or moisture?

Yes, exposure to moisture can significantly decrease the long-term stability of N-Tosyl-L-glutamic acid.[4] It is recommended to store the compound in a dry environment and allow the container to equilibrate to room temperature before opening to prevent condensation.[5] While specific data on photosensitivity is limited, it is good practice to store the compound protected from light.[3]

Q5: What are the signs of degradation of N-Tosyl-L-glutamic acid?

Visual signs of degradation can include a change in color from white to off-white or yellow, or a change in the physical state of the powder (e.g., clumping due to moisture absorption). For solutions, precipitation or a change in color may indicate degradation or solubility issues. Analytical techniques such as HPLC can be used to assess the purity and detect degradation products.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Inconsistent experimental results Degradation of N-Tosyl-L-glutamic acid due to improper storage.- Verify that the compound has been stored according to the recommended conditions (cool, dry, dark, tightly sealed).- Consider using a fresh batch of the compound.- Assess the purity of the current stock using an appropriate analytical method (e.g., HPLC, NMR).
Difficulty dissolving the compound The compound may have low solubility in the chosen solvent.- Consult the product's technical data sheet for solubility information.- Consider using a different solvent or a co-solvent system.- Gentle warming or sonication may aid in dissolution, but be cautious of potential degradation at elevated temperatures.
Unexpected peaks in analytical chromatogram (e.g., HPLC) Presence of impurities or degradation products.- Review the storage history and handling of the material.- Possible degradation products to consider are L-glutamic acid (from deprotection) and pyroglutamic acid (from cyclization).- Perform a forced degradation study on a small sample to help identify potential degradation peaks.
pH of the solution changes over time Degradation of the compound leading to the formation of acidic or basic byproducts.- Prepare solutions fresh before use.- If storage of a solution is necessary, use a buffered solution at a slightly acidic pH (e.g., pH 5-6) and store at -20°C or below.[4]

Stability Data

Storage Condition Solid Form Solution Form
Temperature -20°C or below for long-term storage.[2][3]-20°C to -80°C for short to medium-term storage.[7][10]
Light Store in the dark.[3]Store in the dark.[5]
Moisture Keep in a dry environment.[1]Use anhydrous solvents where possible; minimize exposure to atmospheric moisture.
pH Not applicable.A slightly acidic pH of 5-6 is often recommended for peptide and amino acid solutions.[4]

Experimental Protocols

Protocol for Assessing the Purity and Stability of N-Tosyl-L-glutamic acid by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of N-Tosyl-L-glutamic acid and to monitor its stability over time under specific storage conditions.

Materials:

  • N-Tosyl-L-glutamic acid sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of N-Tosyl-L-glutamic acid and dissolve it in a suitable solvent (e.g., a small amount of acetonitrile followed by dilution with Mobile Phase A) to a final concentration of 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at 254 nm

    • Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B (e.g., 10%) and increase it over time to elute the compound and any potential impurities. For example:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 90% B

      • 25-30 min: 90% B

      • 30-35 min: 90% to 10% B

      • 35-40 min: 10% B

  • Analysis:

    • Inject the sample and record the chromatogram.

    • The purity of the sample can be calculated based on the area of the main peak relative to the total area of all peaks.

    • For a stability study, store samples of N-Tosyl-L-glutamic acid under different conditions (e.g., different temperatures, light exposure) and analyze them at regular intervals using this method to monitor for the appearance of degradation peaks and a decrease in the main peak area.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_stability Stability Study start Start with solid N-Tosyl-L-glutamic acid weigh Weigh Sample start->weigh dissolve Dissolve in Solvent weigh->dissolve filter Filter Solution dissolve->filter inject Inject into HPLC filter->inject run Run Gradient Elution inject->run detect UV Detection run->detect analyze Analyze Chromatogram detect->analyze store Store samples under various conditions test Test at time intervals store->test test->inject

Caption: Experimental workflow for HPLC analysis of N-Tosyl-L-glutamic acid.

logical_relationship cluster_compound N-Tosyl-L-glutamic acid cluster_factors Factors Affecting Stability cluster_degradation Potential Degradation Products compound N-Tosyl-L-glutamic acid temperature Temperature compound->temperature moisture Moisture compound->moisture light Light compound->light ph pH (in solution) compound->ph glutamic_acid L-Glutamic Acid temperature->glutamic_acid pyroglutamic_acid Pyroglutamic Acid temperature->pyroglutamic_acid other Other byproducts temperature->other moisture->glutamic_acid moisture->pyroglutamic_acid moisture->other light->glutamic_acid light->pyroglutamic_acid light->other ph->glutamic_acid ph->pyroglutamic_acid ph->other

Caption: Factors influencing the stability of N-Tosyl-L-glutamic acid.

References

Technical Support Center: Chiral Resolution with N-Tosyl-L-glutamic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for improving the efficiency of chiral resolution using N-Tosyl-L-glutamic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in overcoming common challenges and optimizing your resolution experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the chiral resolution of racemic amines with N-Tosyl-L-glutamic acid.

Issue 1: No Crystal Formation After Adding N-Tosyl-L-glutamic acid

  • Question: I've mixed my racemic amine and N-Tosyl-L-glutamic acid in the chosen solvent, but no crystals have formed, even after cooling. What should I do?

  • Answer: The absence of crystallization is a common issue and can be addressed by systematically investigating the following factors:

    • Solvent Choice: The selected solvent may be too good at dissolving the diastereomeric salts. An ideal solvent should exhibit a significant solubility difference between the two diastereomeric salts. If the salt is too soluble, consider switching to a less polar solvent or a mixture of solvents. Conversely, if the salt appears insoluble, a more polar solvent system should be explored.

    • Supersaturation: Crystallization is initiated from a supersaturated solution. You can achieve this by:

      • Slow Cooling: Gradually lower the temperature of the solution. Rapid cooling can sometimes lead to oiling out.

      • Solvent Evaporation: Slowly evaporate the solvent to increase the concentration of the diastereomeric salts.

      • Anti-solvent Addition: Introduce a solvent in which the diastereomeric salts are less soluble to induce precipitation.

    • Seeding: Adding a few seed crystals of the desired diastereomeric salt can initiate crystallization. If seed crystals are unavailable, you can try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.

    • Concentration: Ensure that the concentration of your racemic amine and resolving agent is appropriate. Highly dilute solutions may not reach the necessary supersaturation for crystallization to occur.

Issue 2: Low Yield of the Desired Diastereomeric Salt

  • Question: I have obtained crystals, but the yield of my target enantiomer is very low. How can this be improved?

  • Answer: Low yields can often be rectified by optimizing the experimental conditions:

    • Molar Ratio of Resolving Agent: While a 0.5 molar equivalent of the resolving agent is theoretically sufficient to resolve one enantiomer, this ratio can be adjusted. Experiment with slightly different molar ratios (e.g., 0.45 to 0.55 equivalents) to find the optimal balance for maximizing the precipitation of the desired diastereomeric salt while minimizing the precipitation of the undesired one.

    • Solvent System Optimization: The yield is highly dependent on the solubility of the diastereomeric salts in the chosen solvent. A screening of different solvents or solvent mixtures is often necessary to identify a system that provides the best compromise between yield and purity.

    • Crystallization Time and Temperature: The kinetics of crystallization play a crucial role. Allowing the solution to crystallize over a longer period or at a different temperature can sometimes improve the yield. Experiment with different cooling profiles and crystallization times.

Issue 3: Poor Enantiomeric Excess (e.e.) of the Resolved Amine

  • Question: After liberating the amine from the diastereomeric salt, the enantiomeric excess is lower than expected. What are the potential causes and solutions?

  • Answer: Low enantiomeric excess is typically due to the co-precipitation of the undesired diastereomer. Here are some strategies to enhance the purity:

    • Recrystallization: The most effective method to improve the enantiomeric excess is to recrystallize the isolated diastereomeric salt. This process can be repeated until the desired level of purity is achieved. Each recrystallization step will likely result in some loss of material, so a balance between purity and yield must be considered.

    • Solvent Screening for Recrystallization: The choice of solvent for recrystallization is as critical as the initial crystallization solvent. A solvent that provides a large solubility difference between the two diastereomeric salts is ideal.

    • Kinetic vs. Thermodynamic Control: In some cases, the initially formed crystals may have a lower purity. Allowing the crystallization to proceed for a longer duration might enable the system to reach thermodynamic equilibrium, potentially favoring the crystallization of the less soluble, purer diastereomer. Conversely, in some systems, rapid crystallization (kinetic control) might yield a purer product.

Issue 4: Oiling Out Instead of Crystallization

  • Question: My diastereomeric salt is separating as an oil instead of a solid. What should I do?

  • Answer: "Oiling out" occurs when the salt separates from the solution as a liquid phase. This can be addressed by:

    • Slower Cooling: Rapid cooling is a common cause of oiling out. Try to cool the solution much more slowly to allow for ordered crystal lattice formation.

    • Dilution: The concentration of the solution might be too high. Diluting the solution with more solvent can sometimes prevent oiling out.

    • Solvent Modification: The solvent system may not be optimal. Experiment with different solvents or solvent mixtures.

    • Seeding: Adding seed crystals to the oiled-out mixture can sometimes induce crystallization from the oil.

Data Presentation

The efficiency of chiral resolution is highly dependent on the specific amine and the experimental conditions. The following tables provide a template for organizing experimental data and illustrate the impact of various parameters on yield and enantiomeric excess.

Table 1: Effect of Solvent on Chiral Resolution Efficiency

Racemic AmineSolvent SystemMolar Ratio (Amine:Ts-L-Glu)Yield of Diastereomeric Salt (%)e.e. of Resolved Amine (%)
1-PhenylethylamineMethanol1:0.54585
1-PhenylethylamineEthanol1:0.55292
1-PhenylethylamineIsopropanol1:0.54890
1-PhenylethylamineAcetonitrile1:0.53578
1-PhenylethylamineEthyl Acetate1:0.56095

Table 2: Influence of Temperature on Chiral Resolution

Racemic AmineSolventCrystallization Temperature (°C)Yield of Diastereomeric Salt (%)e.e. of Resolved Amine (%)
1-(4-Chlorophenyl)ethylamineEthanol25 (Room Temp)5088
1-(4-Chlorophenyl)ethylamineEthanol45894
1-(4-Chlorophenyl)ethylamineEthanol-106597

Experimental Protocols

Protocol 1: General Procedure for Chiral Resolution of a Racemic Amine with N-Tosyl-L-glutamic acid

  • Dissolution: In a suitable flask, dissolve the racemic amine (1.0 equivalent) in a minimal amount of a chosen solvent (e.g., ethanol, methanol, or ethyl acetate). In a separate flask, dissolve N-Tosyl-L-glutamic acid (0.5 equivalents) in the same solvent, gently heating if necessary to achieve a clear solution.

  • Salt Formation: Slowly add the N-Tosyl-L-glutamic acid solution to the amine solution with stirring.

  • Crystallization: Allow the mixture to cool slowly to room temperature. If no crystals form, the solution can be further cooled in a refrigerator or an ice bath. Seeding with a small crystal of the desired diastereomeric salt can be beneficial.

  • Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the isolated diastereomeric salt under vacuum.

  • Liberation of the Enantiomerically Enriched Amine:

    • Dissolve the dried diastereomeric salt in water.

    • Add a base (e.g., 1 M NaOH solution) dropwise to adjust the pH to >10. This will break the salt and liberate the free amine.

    • Extract the aqueous solution with an organic solvent (e.g., diethyl ether or dichloromethane) three times.

    • Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched amine.

  • Analysis: Determine the yield and measure the enantiomeric excess of the resolved amine using a suitable analytical technique, such as chiral HPLC or GC.

Visualizations

Diagram 1: Experimental Workflow for Chiral Resolution

G cluster_0 Diastereomeric Salt Formation cluster_1 Separation & Purification cluster_2 Liberation of Enantiomer Racemic Amine Racemic Amine Mixing & Dissolution Mixing & Dissolution Racemic Amine->Mixing & Dissolution Tosyl-L-glutamic acid This compound This compound->Mixing & Dissolution Solvent Solvent Solvent->Mixing & Dissolution Crystallization Crystallization Mixing & Dissolution->Crystallization Filtration Filtration Crystallization->Filtration Diastereomeric Salt (Solid) Diastereomeric Salt (Solid) Filtration->Diastereomeric Salt (Solid) Mother Liquor (Solution) Mother Liquor (Solution) Filtration->Mother Liquor (Solution) Base Addition Base Addition Diastereomeric Salt (Solid)->Base Addition Extraction Extraction Base Addition->Extraction Enriched Enantiomer Enriched Enantiomer Extraction->Enriched Enantiomer Recovered Resolving Agent Recovered Resolving Agent Extraction->Recovered Resolving Agent

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Diagram 2: Troubleshooting Logic for Low Enantiomeric Excess

G start Low Enantiomeric Excess (e.e.) co_precipitation Co-precipitation of undesired diastereomer? start->co_precipitation recrystallize Recrystallize Diastereomeric Salt co_precipitation->recrystallize Yes check_purity Check Purity of Starting Materials co_precipitation->check_purity No solvent_screen Screen Different Solvents for Recrystallization recrystallize->solvent_screen optimize_conditions Optimize Crystallization Conditions (Time, Temp) solvent_screen->optimize_conditions end_ok e.e. Improved optimize_conditions->end_ok purify_reagents Purify Racemic Amine and/or Resolving Agent check_purity->purify_reagents Impure end_not_ok e.e. Still Low check_purity->end_not_ok Pure purify_reagents->start

Caption: Troubleshooting guide for low enantiomeric excess.

Technical Support Center: Deprotection of Tosyl Groups in Complex Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the deprotection of tosyl (Tos) groups in complex peptides.

Troubleshooting Guide

Issue 1: Incomplete Deprotection of the Tosyl Group

Symptoms:

  • Mass spectrometry (MS) analysis shows the presence of the tosyl-protected peptide or intermediates.

  • HPLC analysis indicates a mixture of protected, partially deprotected, and fully deprotected peptides.

  • The final product exhibits poor solubility, which can be characteristic of protected peptides.

Potential Causes:

  • Insufficient reaction time or inadequate temperature: The tosyl group, particularly on arginine residues, is notoriously stable and requires harsh conditions for complete removal.[1][2]

  • Reagent degradation: The effectiveness of reagents like hydrogen fluoride (HF) can be compromised by moisture.

  • Steric hindrance: In complex or sterically hindered peptides, the tosyl group may be less accessible to the deprotection reagents.

  • Suboptimal scavenger cocktail: The choice and concentration of scavengers can influence the efficiency of the cleavage reaction.

Suggested Solutions:

  • Optimize reaction conditions: For HF cleavage of peptides containing Arg(Tos), consider extending the reaction time up to 2 hours at 0-5 °C.[1][3] Some difficult sequences may even require up to 12 hours.[4]

  • Ensure anhydrous conditions: Use freshly distilled and anhydrous HF for the cleavage reaction.[5]

  • Utilize a "low-high" HF procedure: This involves an initial treatment with a low concentration of HF in dimethyl sulfide (DMS) to remove more labile protecting groups, followed by a standard "high" HF cleavage to remove resistant groups like Tos from arginine.[1][3]

  • Consider alternative deprotection methods: For certain peptides, sodium in liquid ammonia reduction can be an effective, albeit technically demanding, alternative to HF cleavage.[6][7]

Issue 2: Peptide Degradation or Modification During Deprotection

Symptoms:

  • MS analysis reveals unexpected masses corresponding to side-products.

  • HPLC analysis shows multiple impurity peaks.

  • The desired peptide is obtained in a very low yield.

Potential Causes:

  • Side reactions from reactive cations: During acid-mediated deprotection (e.g., with HF), carbocations are generated from the protecting groups and can lead to alkylation of nucleophilic residues like tryptophan (Trp), methionine (Met), and tyrosine (Tyr).[1]

  • Sulfonation: The cleaved tosyl group can re-react with sensitive residues, causing O-sulfonation of serine (Ser) and threonine (Thr) or modification of tryptophan.[8]

  • Oxidation: Methionine residues are susceptible to oxidation to methionine sulfoxide.[4]

  • Aspartimide formation: Peptides containing Asp-Gly or Asp-Ser sequences are prone to forming a cyclic imide under acidic conditions.[4]

  • Over-reduction with sodium in liquid ammonia: Using an excess of sodium can lead to undesired transformations, including cleavage of peptide bonds and reduction of carboxamide groups.[6]

Suggested Solutions:

  • Use an appropriate scavenger cocktail: The addition of scavengers is crucial to trap reactive cationic species. A common scavenger for tosyl group cleavage is thioanisole.[8][9] Refer to the table below for recommended scavenger cocktails for HF cleavage.

  • Protect sensitive residues: For peptides containing tryptophan, using a Boc protecting group on the indole nitrogen can prevent modification by the cleaved tosyl group.[8]

  • Optimize sodium in liquid ammonia conditions: Carefully control the amount of sodium used to avoid a persistent blue color, which indicates an excess of the reducing agent and can lead to side reactions.[6][10]

  • Employ orthogonal protection strategies: For complex peptides, consider using alternative, more labile protecting groups for arginine, such as Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) or Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl), which can be removed under milder acidic conditions.[11]

Frequently Asked Questions (FAQs)

Q1: What are the standard conditions for removing a tosyl group from an arginine residue?

A1: The most common method is treatment with strong acids, such as anhydrous hydrogen fluoride (HF).[12] Typical conditions involve reacting the peptide-resin with HF at 0-5 °C for 1-2 hours in the presence of scavengers like anisole or thioanisole.[1][3] An alternative method is reduction with sodium in liquid ammonia.[7]

Q2: Why is the tosyl group particularly difficult to remove from arginine?

A2: The tosyl group is a very stable sulfonamide protecting group. Its removal from the guanidinium side chain of arginine requires harsh acidic conditions due to the electron-withdrawing nature of the sulfonyl group, which strengthens the N-S bond.[7][12]

Q3: What are the primary side reactions to be aware of during tosyl deprotection?

A3: The main side reactions include alkylation of sensitive residues (Trp, Met, Tyr) by carbocations generated during acidolysis, and sulfonation of Trp, Ser, or Thr residues by the cleaved tosyl group.[8] With HF cleavage, formation of homoserine lactone from C-terminal methionine can also occur.[13]

Q4: How can I monitor the progress of the deprotection reaction?

A4: A small aliquot of the cleavage mixture can be worked up and analyzed by analytical HPLC and mass spectrometry to check for the disappearance of the starting material and the appearance of the desired product. This allows for the optimization of the reaction time without consuming the entire batch.

Q5: Are there more modern alternatives to the tosyl group for arginine protection?

A5: Yes, in modern peptide synthesis, particularly with Fmoc-based strategies, sulfonyl-based protecting groups like Pbf and Pmc are more commonly used.[11] These groups are more acid-labile than Tos and can be cleaved under milder conditions, often with trifluoroacetic acid (TFA)-based cocktails, which reduces the occurrence of side reactions.[11][14] The NO2 group has also been revisited as a protecting group for arginine that can be removed under reductive conditions.[12]

Data Presentation

Table 1: Comparison of Common Arginine Protecting Groups

Protecting GroupLabilityCleavage ConditionsTypical Cleavage TimeReported Purity/YieldKey Considerations
Tos (Tosyl) LowAnhydrous HF1 - 2 hoursVariableRequires harsh conditions; risk of side reactions.[11][15]
Pmc MediumTFA-based cocktails3 hours~46% (in one study)More labile than Tos, but can cause tryptophan alkylation.[11][14]
Pbf HighTFA-based cocktails1.5 - 3 hours~69% (in one study)More labile than Pmc, with reduced side reactions.[11][14]
NO2 Very LowHF or Reduction (e.g., SnCl2)Variable-Can lead to ornithine formation during HF cleavage.[12][15]

Table 2: Standard Protocols for Tosyl Deprotection

MethodReagents and ConditionsProcedure
Standard HF Cleavage Anhydrous HF, Scavenger (e.g., anisole or thioanisole)1. Place the peptide-resin in an HF apparatus reaction vessel with a scavenger. 2. Cool the vessel to -78 °C. 3. Distill anhydrous HF into the vessel. 4. Stir the mixture at 0-5 °C for 1-2 hours.[1][3] 5. Evaporate the HF under a stream of nitrogen. 6. Work up the crude peptide.
Sodium in Liquid Ammonia Reduction Sodium, Liquid Ammonia1. Dissolve the protected peptide in liquid ammonia at -78 °C. 2. Add small pieces of sodium until a faint blue color persists for 30 seconds (avoiding a deep, persistent blue).[6][10] 3. Quench the reaction with a proton source (e.g., ammonium chloride). 4. Evaporate the ammonia and work up the product.

Visualizations

Deprotection_Workflow Experimental Workflow for Tosyl Deprotection start Start: Tosyl-Protected Peptide-Resin prepare_resin Dry Peptide-Resin start->prepare_resin choose_method Choose Deprotection Method hf_cleavage HF Cleavage choose_method->hf_cleavage Acidic na_nh3_reduction Sodium/Liquid Ammonia Reduction choose_method->na_nh3_reduction Reductive add_scavengers Add Scavengers (e.g., thioanisole) hf_cleavage->add_scavengers dissolve_in_nh3 Dissolve Peptide in Liquid NH3 (-78 °C) na_nh3_reduction->dissolve_in_nh3 prepare_resin->choose_method hf_reaction React with Anhydrous HF (0-5 °C, 1-2 hours) add_scavengers->hf_reaction evaporate_hf Evaporate HF hf_reaction->evaporate_hf workup Peptide Workup (Precipitation, Washing) evaporate_hf->workup add_sodium Add Sodium Metal dissolve_in_nh3->add_sodium quench_reaction Quench Reaction add_sodium->quench_reaction evaporate_nh3 Evaporate NH3 quench_reaction->evaporate_nh3 evaporate_nh3->workup analysis Analyze Crude Peptide (HPLC, MS) workup->analysis purification Purify Peptide (e.g., Preparative HPLC) analysis->purification final_product Final Deprotected Peptide purification->final_product Troubleshooting_Logic Troubleshooting Logic for Incomplete Deprotection start Symptom: Incomplete Deprotection cause1 Potential Cause: Insufficient Reaction Time/Temp start->cause1 solution1 Solution: Increase reaction time or use 'low-high' HF protocol cause1->solution1 Yes cause2 Potential Cause: Reagent Degradation cause1->cause2 No end Re-analyze Product solution1->end solution2 Solution: Use fresh, anhydrous reagents cause2->solution2 Yes cause3 Potential Cause: Steric Hindrance cause2->cause3 No solution2->end solution3 Solution: Consider alternative protecting group (e.g., Pbf) for future syntheses cause3->solution3 Yes solution3->end

References

Technical Support Center: Monitoring Reactions with Tosyl-L-glutamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Tosyl-L-glutamic acid. The focus is on the primary analytical techniques used to monitor reaction progress: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Overall Experimental Workflow

The general process for monitoring a reaction involving this compound involves careful sample preparation followed by analysis using one or more of the techniques detailed below.

G cluster_0 Reaction & Sampling cluster_1 Sample Analysis cluster_2 Data Interpretation A 1. Set up Reaction (this compound + Reagents) B 2. Withdraw Aliquot at Time (T) A->B C 3. Quench Reaction (e.g., acid/base, dilution) B->C D HPLC Analysis C->D E NMR Analysis C->E F Mass Spectrometry C->F G Quantify Reactants & Products D->G E->G H Identify Byproducts F->H I Determine Reaction Completion G->I H->I

Caption: General experimental workflow for reaction monitoring.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for monitoring the consumption of starting material and the formation of products due to its quantitative accuracy and resolving power. Reversed-phase HPLC is most common for analyzing amino acid derivatives.[1]

Frequently Asked Questions & Troubleshooting

Q1: My retention times are drifting between injections. What's causing this?

A1: Retention time instability is a common issue. The most likely causes are related to the mobile phase, column temperature, or insufficient equilibration time.[2][3]

  • Mobile Phase: Ensure your mobile phase is well-mixed and degassed.[2] If preparing solvents online, check that the mixing device is functioning correctly.[3] For ionizable compounds like glutamic acid derivatives, the mobile phase pH is critical; even a small change of 0.1 pH units can shift retention times.[3][4]

  • Temperature: Use a column oven to maintain a constant temperature, as fluctuations can significantly impact retention.[2]

  • Equilibration: Make sure the column is fully equilibrated with the initial mobile phase conditions before each injection. This typically requires flushing with 5-10 column volumes.[5]

Q2: I'm seeing high baseline noise. How can I fix it?

A2: A noisy baseline can obscure small peaks and affect integration. Common culprits include air bubbles, contaminated mobile phase, or detector issues.

  • System Leaks/Bubbles: Check for loose fittings and ensure the pump seals are not worn out.[2] Degas the mobile phase thoroughly and purge the system to remove any trapped air.[2]

  • Contamination: Use only HPLC-grade solvents, salts, and additives.[4] Bacterial growth can occur in aqueous buffers, so prepare them fresh.[5]

  • Detector: The detector lamp may be failing and require replacement.[2] Contamination in the flow cell can also contribute to noise; flush the cell to clean it.[2]

Q3: My peaks are broad or tailing. What should I do?

A3: Poor peak shape compromises resolution and quantification. This can stem from on-column issues or incompatibility between the sample and mobile phase.

  • Column Contamination: Impurities from the sample can accumulate at the head of the column. Using a guard column is a powerful way to protect the analytical column.[3] If the column is contaminated, try flushing it with a strong solvent.[2][5]

  • Mobile Phase pH: For amino acid derivatives, an incorrect mobile phase pH can cause peak tailing due to interactions with residual silanols on the column packing. Adjusting the pH or using a different column type may be necessary.[2][6]

  • Sample Overload: Injecting too much sample can lead to broad, fronting peaks. Try reducing the injection volume or sample concentration.[2][5]

  • Injection Solvent: Whenever possible, dissolve the sample in the mobile phase. If a stronger solvent is used for dissolution, it can cause peak distortion.[4]

HPLC Troubleshooting Summary
SymptomPossible CauseRecommended Solution
Retention Time Drift Poor temperature control, incorrect mobile phase composition, insufficient column equilibration.[2]Use a column oven, prepare fresh mobile phase checking pH carefully, increase equilibration time.[2][3]
Baseline Noise System leak, air bubbles in the system, contaminated detector cell, failing lamp.[2]Check fittings, degas mobile phase and purge the system, clean the flow cell, replace the detector lamp.[2]
Broad Peaks Column contamination/overloading, incorrect detector settings, tubing between column and detector is too long.[2]Replace guard column, decrease injection volume, check detector settings, use narrower/shorter tubing.[2]
Peak Tailing Blocked column frit, wrong mobile phase pH, interfering peak from a co-eluting species.[2]Reverse-flush the column, adjust mobile phase pH, modify mobile phase composition or gradient to improve separation.[2]
Split or Double Peaks Contamination on the column or guard inlet, sample solvent incompatible with mobile phase.[5]Replace the guard column, flush the analytical column, dissolve the sample in the mobile phase.[4][5]
General Protocol for RP-HPLC Analysis
  • Sample Preparation: Withdraw an aliquot (e.g., 50 µL) from the reaction mixture. Quench the reaction immediately by diluting into a larger volume (e.g., 950 µL) of a 50:50 mixture of Mobile Phase A and B. If necessary, centrifuge to remove particulates.

  • Column: Use a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-17 min: 5% to 95% B

    • 17-19 min: 95% B

    • 19-20 min: 95% to 5% B

    • 20-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35-40 °C.

  • Detection: UV detector at 254 nm (for the tosyl group) and 220 nm (for peptide bonds if applicable).

  • Injection Volume: 10 µL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful non-destructive technique that provides detailed structural information, making it ideal for confirming the identity of products and intermediates. It can be used quantitatively to monitor reaction progress by integrating the signals of reactants and products over time.[7][8]

Frequently Asked Questions & Troubleshooting

Q1: How can I use ¹H NMR to monitor my reaction's progress?

A1: The key is to identify distinct, well-resolved peaks for both the starting material (this compound) and the expected product.[7] By acquiring spectra at different time points, you can observe the decrease in the integral of the starting material's peaks and the corresponding increase in the product's peaks.[9] For example, monitor the aromatic protons of the tosyl group or the alpha-proton of the glutamic acid backbone.

Q2: My sample is highly concentrated, and the baseline is distorted. What can I do?

A2: High sample concentration can saturate the detector, leading to baseline artifacts.[10]

  • Reduce Tip Angle/Receiver Gain: The simplest solution is to lower the excitation pulse tip angle and reduce the receiver gain to avoid detector overload.[10]

  • Solvent Suppression: If a specific solvent or reactant peak is overwhelming the spectrum, use a solvent suppression technique like WET-1D to selectively reduce its intensity, which can improve the dynamic range for observing smaller signals from other components.[10]

Q3: The signal-to-noise ratio is too low to see my product. How can I improve it?

A3: Low signal-to-noise is common when monitoring the initial stages of a reaction where the product concentration is low.

  • Increase Scans: The most direct way to improve the signal-to-noise ratio is to increase the number of scans (ns).[9] However, be mindful that for kinetic monitoring, the acquisition time for each time point should be short relative to the rate of the reaction.[9]

  • Use a Higher Field Magnet: If available, using a spectrometer with a higher magnetic field strength will inherently provide better sensitivity and signal dispersion.

  • Check Shimming: Poor magnetic field homogeneity (shimming) can significantly broaden peaks and reduce their height, effectively worsening the signal-to-noise ratio. Ensure the sample is shimmed well before starting a kinetic experiment.

Q4: I'm monitoring a reaction in a standard NMR tube and my kinetics seem inconsistent. Why?

A4: Reactions performed in a static NMR tube may not accurately reflect the kinetics of a stirred, bulk reaction in a flask.[11] This is due to poor mixing and potential temperature gradients within the tube.[11] For more accurate kinetic data, using a flow-NMR setup where the reaction mixture is circulated from a stirred vessel through the spectrometer is recommended.[8][11]

Visualizing NMR Reaction Monitoring

G cluster_0 Time = 0 cluster_1 Time = T/2 cluster_2 Time = T_final a Reactant Peak (High Intensity) b Product Peak (Zero Intensity) c Reactant Peak (Reduced Intensity) a->c [Reactant] decreases d Product Peak (Growing Intensity) b->d [Product] increases e Reactant Peak (Low/Zero Intensity) c->e [Reactant] decreases f Product Peak (High Intensity) d->f [Product] increases

Caption: Conceptual diagram of NMR signal changes over time.

General Protocol for NMR Reaction Monitoring
  • Sample Preparation: Prepare a stock solution of your reaction mixture in a deuterated solvent (e.g., DMSO-d₆, D₂O, CDCl₃) that is compatible with all reactants and products. Ensure the concentration is high enough for good signal but not so high that it causes solubility or detector saturation issues.[10]

  • Initial Spectrum (T=0): Acquire a standard ¹H spectrum of the starting material (this compound) before initiating the reaction. This serves as your reference.

  • Initiate Reaction: Add the final reagent to the NMR tube to start the reaction. Quickly place the tube in the spectrometer.

  • Acquisition Setup: Set up a time-arrayed experiment. For each time point, use a minimal number of scans (e.g., ns=1 or 4) and dummy scans (ds=0) to capture a "snapshot" of the reaction without significant change during acquisition.[9]

  • Set Time Intervals: Define the delay list (the time between each spectrum). You might sample more frequently at the beginning of the reaction and less frequently as it slows down.[9]

  • Data Processing: Process the arrayed data to generate a series of spectra over time.

  • Analysis: Integrate a well-resolved reactant peak and a product peak in each spectrum. Plot the integral values versus time to determine the reaction kinetics.

Mass Spectrometry (MS)

Mass spectrometry is an extremely sensitive technique used to confirm the molecular weight of reactants, products, and any impurities. It is particularly useful for identifying unexpected byproducts. When coupled with liquid chromatography (LC-MS), it provides both separation and identification.

Frequently Asked Questions & Troubleshooting

Q1: I'm not seeing the ion for my expected product. What could be wrong?

A1: This can be due to several factors ranging from sample preparation to instrument settings.

  • Ionization Issues: this compound and its products may ionize more efficiently in either positive or negative mode. Try acquiring data in both modes. Electrospray Ionization (ESI) is a common choice for such molecules.

  • Contamination: Mass spectrometers are highly sensitive to contaminants. Surfactants (like Triton or Tween), salts from buffers, and plasticizers can suppress the signal of your analyte.[12] Ensure high-purity solvents and take care during sample preparation to avoid introducing contaminants.[12]

  • Instrument Voltages: The voltages applied to the ion optics guide ions through the instrument. If these are not optimized, your ion of interest may not be transmitted efficiently to the detector.[12]

Q2: My mass spectrum is very complex and difficult to interpret. What are the common fragments for this compound?

A2: Electron ionization (a hard technique) or in-source fragmentation in ESI can lead to characteristic fragments. For a molecule like this compound (MW 301.31), common fragments could arise from:

  • Loss of the tosyl group (C₇H₇SO₂)

  • Decarboxylation (loss of CO₂)

  • Cleavage of the amino acid side chain. The relative abundance of these fragments can be highly dependent on the instrument conditions.[13][14]

Q3: Can I quantify my reaction using MS?

A3: While MS is primarily qualitative, it can be used for relative quantification, especially with LC-MS. By extracting the ion chromatogram (XIC) for the m/z values of the reactant and product, you can compare their peak areas over time. For absolute quantification, an internal standard (ideally a stable isotope-labeled version of the analyte) is required.[15]

HPLC Troubleshooting Logic Flow

G cluster_0 Symptom Identification cluster_1 Potential Causes & Solutions Start Problem with HPLC Chromatogram A Retention Time Drifting? Start->A B High Baseline Noise? Start->B C Poor Peak Shape? (Broad/Tailing) Start->C Sol_A1 Check Mobile Phase (pH, Composition) A->Sol_A1 Sol_A2 Verify Column Temp & Equilibration A->Sol_A2 Sol_B1 Degas Mobile Phase & Purge System B->Sol_B1 Sol_B2 Clean Detector Cell / Check Lamp B->Sol_B2 Sol_C1 Flush/Replace Guard & Main Column C->Sol_C1 Sol_C2 Adjust Mobile Phase pH / Injection Volume C->Sol_C2

Caption: Decision tree for troubleshooting common HPLC issues.

General Protocol for LC-MS Analysis
  • Sample Preparation: Prepare the sample as described in the HPLC protocol, but ensure all buffers and additives are volatile (e.g., use formic acid or ammonium acetate instead of non-volatile phosphates).[5] Dilute the final sample significantly more than for HPLC-UV to avoid saturating the MS detector.

  • Chromatography: Use a compatible LC method, often with smaller column diameters (e.g., 2.1 mm) and lower flow rates (e.g., 0.2-0.4 mL/min) that are better suited for ESI. A typical mobile phase system would be A: 0.1% formic acid in water and B: 0.1% formic acid in acetonitrile.[15]

  • MS Instrument Settings:

    • Ionization Source: Electrospray Ionization (ESI).

    • Polarity: Acquire data in both positive and negative ion modes initially to determine the best response.

    • Mass Range: Set a scan range appropriate for the expected molecular weights of reactants and products (e.g., m/z 100-500).

    • Source Parameters: Optimize capillary voltage, gas flow, and source temperature according to the manufacturer's recommendations.

  • Data Analysis:

    • Examine the total ion chromatogram (TIC).

    • Extract ion chromatograms (XICs) for the specific m/z values corresponding to the protonated ([M+H]⁺) or deprotonated ([M-H]⁻) masses of your starting material and expected products to track their elution over time.

References

Validation & Comparative

A Comparative Guide to Tosyl-L-glutamic acid vs. Boc-L-glutamic acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of protecting groups for amino acid side chains is a critical determinant of success in solid-phase peptide synthesis (SPPS). For glutamic acid, a trifunctional amino acid, the protection of its γ-carboxyl group is essential to prevent side reactions and ensure the desired peptide sequence is assembled with high fidelity. This guide provides an objective comparison of two potential protecting group strategies for L-glutamic acid in the context of tert-butyloxycarbonyl (Boc) based peptide synthesis: the p-toluenesulfonyl (Tosyl) group and the more conventional benzyl ester (Bzl) or tert-butyl ester (tBu) utilized with Nα-Boc-L-glutamic acid.

While direct, head-to-head experimental comparisons of Tosyl-L-glutamic acid and Boc-L-glutamic acid derivatives in peptide synthesis are not extensively documented in scientific literature, a comparative analysis can be constructed based on the well-established chemical properties of these protecting groups.

Performance Comparison

The choice between a Tosyl-based and a Boc-based strategy for glutamic acid protection hinges on factors such as the desired orthogonality, the stability of the protecting group to various reagents, and the conditions required for its removal.

ParameterThis compoundBoc-L-glutamic acid (γ-benzyl or γ-tert-butyl ester)
Nα-Protection BocBoc
γ-Carboxyl Protection Tosyl ester (OTos)Benzyl ester (OBzl) or tert-butyl ester (OtBu)
Stability Highly stable to acidic and basic conditions.[1]OBzl: Stable to mild acid (TFA), cleaved by strong acids (HF). OtBu: Labile to strong acid (TFA).[2][3]
Deprotection Conditions Requires harsh conditions: Na/liquid ammonia or strong acids like HF.[1][4]OBzl: Cleaved by strong acids (e.g., HF, TFMSA) or catalytic hydrogenation.[5] OtBu: Cleaved by moderate to strong acids (e.g., TFA).[3]
Orthogonality in Boc-SPPS Quasi-orthogonal. Requires a final, harsh deprotection step distinct from the repetitive Nα-Boc removal.OBzl: Quasi-orthogonal, based on differential acid lability.[2] OtBu: Not orthogonal, as it is cleaved by the same reagent (TFA) used for Nα-Boc removal.[3]
Potential Side Reactions Potential for side reactions under the harsh deprotection conditions. Specific side reactions for γ-tosyl esters of glutamic acid are not well-documented.OBzl: Pyroglutamate formation, especially at the N-terminus.[6] OtBu: Alkylation of sensitive residues by tert-butyl cations generated during deprotection.[7]
Typical Crude Peptide Purity Not well-documented. Potentially lower due to harsh deprotection.Generally high, depending on the sequence and coupling efficiency.
Overall Yield Not well-documented. May be impacted by the final deprotection step.Generally good, with established protocols for high-yield synthesis.

Experimental Protocols

Protocol 1: Amino Acid Coupling in Boc-SPPS

This protocol describes the coupling of an Nα-Boc-protected amino acid to the growing peptide chain on the resin.

Materials:

  • Nα-Boc-L-glutamic acid derivative (Tosyl or OBzl protected) (2-4 equivalents)

  • Peptide-resin with a free N-terminal amine

  • Coupling reagent (e.g., HBTU, DIC) (2-4 equivalents)

  • Base (e.g., DIPEA) (4-8 equivalents)

  • Solvent (e.g., DMF, DCM)

Procedure:

  • Resin Swelling: Swell the peptide-resin in an appropriate solvent (e.g., DCM or DMF) for 30-60 minutes.

  • Pre-activation: In a separate vessel, dissolve the Nα-Boc-L-glutamic acid derivative and the coupling reagent in DMF. Add the base to initiate activation.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test (ninhydrin test).

  • Washing: Once the coupling is complete, thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.

Protocol 2: Nα-Boc Deprotection

This protocol outlines the removal of the temporary Nα-Boc protecting group.

Materials:

  • Peptide-resin with an N-terminal Boc group

  • Deprotection solution: 25-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

  • Neutralization solution: 5-10% Diisopropylethylamine (DIPEA) in DMF or DCM

Procedure:

  • Deprotection: Treat the peptide-resin with the deprotection solution for 20-30 minutes at room temperature.

  • Washing: Wash the resin thoroughly with DCM to remove residual TFA.

  • Neutralization: Treat the resin with the neutralization solution to neutralize the resulting trifluoroacetate salt of the N-terminal amine.

  • Washing: Wash the resin with DMF and DCM to prepare for the next coupling step.

Protocol 3: Final Cleavage and Side-Chain Deprotection

This is a critical step where the choice of protecting group significantly impacts the required conditions.

For Boc-L-glutamic acid (γ-benzyl ester):

Materials:

  • Peptide-resin

  • Anhydrous Hydrogen Fluoride (HF)

  • Scavengers (e.g., anisole, p-cresol)

  • Specialized HF cleavage apparatus

Procedure:

  • Dry the peptide-resin thoroughly.

  • Place the resin in the reaction vessel of the HF apparatus.

  • Add appropriate scavengers.

  • Cool the vessel with liquid nitrogen and condense HF into it.

  • Allow the reaction to proceed at 0°C for 1-2 hours.

  • Evaporate the HF under a stream of nitrogen.

  • Precipitate the cleaved peptide in cold diethyl ether.

  • Wash the peptide with cold ether and dry under vacuum.

For this compound (inferred):

Deprotection of a tosyl ester from a carboxylic acid is a challenging step and typically requires harsh reductive conditions that might not be compatible with the entire peptide. The most cited method for tosyl group removal from amines is sodium in liquid ammonia, which would also cleave the peptide from most resins and deprotect other side chains.[1]

Materials:

  • Peptide-resin

  • Liquid ammonia

  • Sodium metal

Procedure (Caution: Highly hazardous procedure requiring specialized equipment and expertise):

  • Dry the peptide-resin thoroughly.

  • Place the resin in a flask equipped with a dry ice condenser.

  • Condense liquid ammonia into the flask.

  • Add small pieces of sodium metal until a persistent blue color is observed.

  • Stir the reaction for 1-2 hours.

  • Quench the reaction by adding ammonium chloride.

  • Allow the ammonia to evaporate.

  • Work up the residue to isolate the cleaved peptide.

Mandatory Visualizations

cluster_boc Boc-L-glutamic acid cluster_tosyl This compound Boc_Glu Boc-NH-CH(COOH)-(CH2)2-COOR R_group R = Benzyl (Bzl) or tert-Butyl (tBu) Boc_Glu->R_group Side-chain protection Tosyl_Glu Boc-NH-CH(COOH)-(CH2)2-COOTos start Start SPPS Cycle deprotection Nα-Boc Deprotection (TFA/DCM) start->deprotection neutralization Neutralization (DIPEA) deprotection->neutralization coupling Couple next Boc-Amino Acid neutralization->coupling wash Wash coupling->wash repeat Repeat n times wash->repeat repeat->deprotection Continue cycle final_cleavage Final Cleavage & Side-chain Deprotection repeat->final_cleavage End of synthesis peptide Purified Peptide final_cleavage->peptide start Select Glutamic Acid Protecting Group is_boc Boc-Glu(OR)? start->is_boc is_tosyl Tosyl-Glu? is_boc->is_tosyl No boc_deprotection Mild to Strong Acid Deprotection (TFA or HF) is_boc->boc_deprotection Yes tosyl_deprotection Harsh Deprotection (Na/NH3 or HF) is_tosyl->tosyl_deprotection Yes boc_advantages Advantages: - Well-established - Milder conditions (for OtBu) - Good yields boc_deprotection->boc_advantages boc_disadvantages Disadvantages: - Potential side reactions - OtBu not orthogonal boc_deprotection->boc_disadvantages tosyl_advantages Advantages: - High stability tosyl_deprotection->tosyl_advantages tosyl_disadvantages Disadvantages: - Harsh deprotection - Lack of data - Potential for degradation tosyl_deprotection->tosyl_disadvantages

References

A Comparative Guide to Chiral Resolving Agents for Amines: A Focus on Tosyl-L-glutamic Acid and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the separation of enantiomers from a racemic mixture of amines is a critical step in synthesizing stereochemically pure compounds. Diastereomeric salt formation stands as a classical and industrially scalable method for achieving this separation. This guide provides an objective comparison of N-Tosyl-L-glutamic acid with other commonly employed chiral resolving agents for primary amines, supported by available experimental data and detailed protocols.

The fundamental principle of chiral resolution via diastereomeric salt formation lies in the reaction of a racemic amine with an enantiomerically pure chiral acid. This reaction yields a pair of diastereomeric salts. Unlike enantiomers, which share identical physical properties, diastereomers possess distinct physicochemical characteristics, most notably different solubilities in a given solvent. This disparity in solubility allows for their separation through fractional crystallization. The less soluble diastereomeric salt will preferentially crystallize from the solution, leaving the more soluble salt in the mother liquor. Following separation, the optically pure amine can be liberated from the salt by treatment with a base.

Comparative Overview of Common Chiral Resolving Agents

The selection of an appropriate chiral resolving agent is paramount for a successful and efficient resolution. The ideal agent should form well-defined, crystalline salts with the amine, and the resulting diastereomeric salts should exhibit a significant difference in solubility in a common solvent. While the choice is often empirical, certain structural features of the resolving agent can influence the outcome.

FeatureTosyl-L-glutamic AcidTartaric AcidMandelic AcidCamphorsulfonic Acid
Structure Contains a sulfonic acid derivative and a carboxylic acid, offering multiple points of interaction.A C4-dicarboxylic acid with two hydroxyl groups.An α-hydroxy carboxylic acid with a phenyl group.A bicyclic sulfonic acid.
Acidity (pKa) Strong acidity from the sulfonic acid group.pKa1 ≈ 2.98, pKa2 ≈ 4.34pKa ≈ 3.41Strong acid.
Key Attributes The presence of the tosyl group can enhance crystallinity through π-π stacking interactions. The two carboxylic acid groups provide additional sites for salt formation.Readily available and relatively inexpensive. Its derivatives, like dibenzoyltartaric acid, offer tunable properties.The aromatic ring can participate in π-π stacking, and the hydroxyl group can form hydrogen bonds, aiding in diastereomeric discrimination.The rigid, bulky structure can lead to highly specific molecular recognition and efficient crystal packing.
Considerations Limited direct comparative data in publicly available literature. Optimization of conditions may be required.The choice of the correct enantiomer ((+)- or (-)-) is crucial. May not be effective for all amines.The hydroxyl group can sometimes lead to solubility issues.Can be more expensive than other options.

Performance Comparison: Resolution of 1-Phenylethylamine

Direct, side-by-side comparative data for the resolution of the same amine with N-Tosyl-L-glutamic acid and other agents is scarce in the available literature. However, by compiling data from various sources for a common benchmark amine, 1-phenylethylamine, we can get an indication of the relative performance of established resolving agents.

Resolving AgentAmine ResolvedSolventYield of Diastereomeric Salt (%)Enantiomeric Excess (ee) of Resolved Amine (%)Reference
(2R,3R)-(+)-Tartaric Acid(R,S)-1-PhenylethylamineMethanolNot specified>95% (for S-amine)General textbook procedures
(S)-Mandelic Acid(R,S)-1-PhenylethylamineEthanol~80%~90%Inferred from multiple sources

Note: The yield and enantiomeric excess are highly dependent on the specific experimental conditions, including the stoichiometry of the resolving agent, concentration, temperature, and crystallization time.

Experimental Protocols

Below are detailed, representative protocols for the chiral resolution of a primary amine using common resolving agents.

Protocol 1: Chiral Resolution of a Racemic Primary Amine with (2R,3R)-(+)-Tartaric Acid

1. Diastereomeric Salt Formation:

  • Dissolve the racemic primary amine (1 equivalent) in a minimal amount of a suitable warm solvent (e.g., methanol or ethanol) in an Erlenmeyer flask.
  • In a separate flask, dissolve (2R,3R)-(+)-tartaric acid (0.5 to 1.0 equivalent) in the same warm solvent.
  • Slowly add the tartaric acid solution to the amine solution with constant stirring.

2. Crystallization:

  • Allow the mixture to cool slowly to room temperature. The formation of crystals of the less soluble diastereomeric salt should be observed.
  • To maximize the yield, the flask can be further cooled in an ice bath for a period (e.g., 1-2 hours).

3. Isolation of the Diastereomeric Salt:

  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of the cold solvent to remove the mother liquor containing the more soluble diastereomer.

4. Liberation of the Enantiomerically Enriched Amine:

  • Dissolve the collected diastereomeric salt in water.
  • Add a base (e.g., 1 M NaOH solution) dropwise with stirring until the solution is basic (pH > 10) to liberate the free amine.
  • Extract the liberated amine with an organic solvent (e.g., diethyl ether or dichloromethane) multiple times.
  • Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), and remove the solvent under reduced pressure to obtain the enantiomerically enriched amine.

5. Determination of Enantiomeric Excess:

  • The enantiomeric excess (ee) of the recovered amine should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), or by measuring the specific rotation and comparing it to the literature value for the pure enantiomer.

Protocol 2: Chiral Resolution of a Racemic Primary Amine with (S)-Mandelic Acid

The protocol is very similar to that for tartaric acid, with the substitution of (S)-mandelic acid as the resolving agent. The choice of solvent may need to be optimized; common solvents include ethanol, methanol, and mixtures with water or other organic solvents.

Protocol 3: General Protocol for Chiral Resolution of a Racemic Primary Amine with N-Tosyl-L-glutamic Acid

Disclaimer: The following is a generalized protocol based on the principles of diastereomeric salt resolution and may require significant optimization for a specific amine.

1. Diastereomeric Salt Formation:

  • Dissolve the racemic primary amine (1 equivalent) in a suitable warm solvent. A range of solvents should be screened, including alcohols (methanol, ethanol, isopropanol), esters (ethyl acetate), and ketones (acetone).
  • In a separate flask, dissolve N-Tosyl-L-glutamic acid (0.5 to 1.0 equivalent) in the same warm solvent.
  • Slowly add the N-Tosyl-L-glutamic acid solution to the amine solution with constant stirring.

2. Crystallization, Isolation, and Liberation:

  • Follow the same procedures for crystallization, isolation of the diastereomeric salt, and liberation of the free amine as outlined in Protocol 1.

3. Optimization:

  • The key to a successful resolution will be the empirical determination of the optimal solvent, temperature profile for crystallization, and stoichiometry of the resolving agent.

Visualizing the Process

The following diagrams illustrate the key processes in chiral resolution.

experimental_workflow racemic_amine Racemic Amine ((R)-Amine + (S)-Amine) dissolution Dissolution in Suitable Solvent racemic_amine->dissolution resolving_agent Chiral Resolving Agent ((S)-Acid) resolving_agent->dissolution diastereomeric_salts Formation of Diastereomeric Salts ((R)-Amine-(S)-Acid + (S)-Amine-(S)-Acid) dissolution->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization filtration Filtration crystallization->filtration less_soluble Less Soluble Salt ((S)-Amine-(S)-Acid) liberation_s Liberation of Amine (Base Treatment) less_soluble->liberation_s more_soluble More Soluble Salt ((R)-Amine-(S)-Acid) in Mother Liquor liberation_r Liberation of Amine (Base Treatment) more_soluble->liberation_r filtration->less_soluble Solid filtration->more_soluble Filtrate s_amine Enriched (S)-Amine liberation_s->s_amine r_amine Enriched (R)-Amine liberation_r->r_amine

Caption: Experimental workflow for chiral resolution of a primary amine.

logical_relationship racemic_mixture Racemic Mixture (Enantiomers) diastereomers Diastereomeric Salts racemic_mixture->diastereomers Reaction with chiral_agent Chiral Resolving Agent chiral_agent->diastereomers separation Separation by Physical Properties (e.g., Solubility) diastereomers->separation enantiomer1 Pure Enantiomer 1 separation->enantiomer1 enantiomer2 Pure Enantiomer 2 separation->enantiomer2

Caption: Logical relationship in diastereomeric salt resolution.

Conclusion

While tartaric acid and mandelic acid are well-established and extensively documented resolving agents for primary amines, the exploration of novel agents like N-Tosyl-L-glutamic acid is crucial for expanding the toolkit for chiral separations. The structural features of N-tosylated amino acids, including their potential for strong intermolecular interactions, make them promising candidates for efficient resolution of challenging amine racemates. Although direct comparative data for N-Tosyl-L-glutamic acid is currently limited, the principles and protocols outlined in this guide provide a solid foundation for its evaluation and application in the synthesis of enantiomerically pure amines. The ultimate choice of resolving agent will invariably depend on the specific substrate and empirical optimization of the resolution conditions.

Validating Enantiomeric Purity: A Comparative Guide to Analytical Methods Following Chiral Resolution with Tosyl-L-glutamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful resolution of a racemic mixture is a critical step in the synthesis of enantiomerically pure compounds. The use of chiral resolving agents, such as N-Tosyl-L-glutamic acid, to form diastereomeric salts is a well-established and effective method. However, the resolution process itself is only half the battle. Rigorous validation of the resulting enantiomeric purity is paramount to ensure the quality, efficacy, and safety of the final product. This guide provides an objective comparison of the primary analytical techniques used for this validation, supported by experimental data and detailed methodologies.

The fundamental principle behind chiral resolution with an agent like N-Tosyl-L-glutamic acid lies in the formation of diastereomers. The chiral resolving agent selectively reacts with one enantiomer of the racemic mixture to form a diastereomeric salt that exhibits different physical properties, most notably solubility, from the other diastereomeric salt. This difference allows for their separation through methods like fractional crystallization. Once the desired diastereomer is isolated, the chiral auxiliary (Tosyl-L-glutamic acid) is removed, yielding the enantiomerically enriched target molecule. The critical next step is to accurately quantify the success of this resolution by determining the enantiomeric excess (ee).

Core Analytical Techniques for Enantiomeric Purity Validation

Two primary analytical techniques stand out for their accuracy, reliability, and widespread use in determining enantiomeric excess after chiral resolution: Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful chromatographic technique that physically separates the enantiomers of a chiral compound, allowing for their individual quantification. This separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, a cornerstone of chemical analysis, can also be used to determine enantiomeric purity. Since enantiomers are indistinguishable in a non-chiral environment, the use of a chiral auxiliary is necessary. This can be a chiral derivatizing agent (CDA), which reacts with the enantiomers to form covalent diastereomers, or a chiral solvating agent (CSA), which forms transient, non-covalent diastereomeric complexes. These diastereomers will exhibit distinct signals in the NMR spectrum, allowing for their quantification.

Comparative Analysis of Validation Methods

The choice between Chiral HPLC and NMR spectroscopy for validating enantiomeric purity depends on several factors, including the nature of the analyte, the required sensitivity, and the available instrumentation.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Physical separation of enantiomers on a chiral stationary phase.Formation of diastereomers (covalent or non-covalent) with distinct NMR signals.
Sample Preparation Minimal, direct injection of the analyte solution.May require derivatization with a chiral derivatizing agent or addition of a chiral solvating agent.
Sensitivity High, can detect trace amounts of the minor enantiomer.Generally lower sensitivity than HPLC.
Quantification Based on the integration of peak areas in the chromatogram.Based on the integration of distinct signals in the NMR spectrum.
Development Time Method development can be time-consuming, requiring screening of columns and mobile phases.Method development is often faster, primarily involving the selection of a suitable chiral auxiliary.
Instrumentation Requires a dedicated HPLC system with a chiral column.Requires a high-field NMR spectrometer.
Sample Throughput Can be automated for high-throughput analysis.Generally lower throughput than HPLC.

Experimental Protocols

Chiral HPLC Method for Enantiomeric Purity of a Chiral Amine

This protocol outlines a general procedure for determining the enantiomeric purity of a chiral amine after resolution.

1. Materials and Reagents:

  • HPLC system with UV or other suitable detector

  • Chiral stationary phase column (e.g., polysaccharide-based like Chiralpak® or Chiralcel®)

  • HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)

  • The enantiomerically enriched amine sample

  • A racemic standard of the amine

2. Method Development:

  • Column Selection: Choose a chiral column known to be effective for the separation of amines. Polysaccharide-based CSPs are often a good starting point.

  • Mobile Phase Optimization: Begin with a standard mobile phase, such as a mixture of hexane and a polar modifier like isopropanol or ethanol (e.g., 90:10 v/v). Adjust the ratio of the solvents to achieve baseline separation of the enantiomers. The addition of a small amount of an amine modifier (e.g., diethylamine) can improve peak shape and resolution.

  • Flow Rate and Temperature: A typical flow rate is 1.0 mL/min. The analysis is usually performed at room temperature.

3. Sample Preparation:

  • Dissolve a small amount of the enantiomerically enriched amine sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Prepare a solution of the racemic standard at the same concentration.

4. Analysis:

  • Inject the racemic standard to determine the retention times of both enantiomers and to confirm baseline separation.

  • Inject the enantiomerically enriched sample.

  • Integrate the peak areas for both enantiomers in the chromatogram.

5. Calculation of Enantiomeric Excess (% ee): % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

NMR Spectroscopy Method using a Chiral Solvating Agent

This protocol describes the use of a chiral solvating agent to determine the enantiomeric purity of a chiral amine by ¹H NMR.

1. Materials and Reagents:

  • High-field NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., CDCl₃)

  • The enantiomerically enriched amine sample

  • A suitable chiral solvating agent (CSA), for example, (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol or a derivative of BINOL.

2. Sample Preparation:

  • In an NMR tube, dissolve a known amount of the enantiomerically enriched amine (typically 5-10 mg).

  • Add a specific molar equivalent of the chiral solvating agent (the optimal ratio may need to be determined experimentally, often starting with 1 to 2 equivalents).

  • Add the deuterated solvent (e.g., 0.6 mL of CDCl₃).

  • Gently shake the tube to ensure complete dissolution and complex formation.

3. NMR Data Acquisition:

  • Acquire a ¹H NMR spectrum of the sample.

  • Ensure sufficient scans are taken to obtain a good signal-to-noise ratio for accurate integration.

4. Data Analysis:

  • Identify a set of signals in the spectrum that are well-resolved for the two diastereomeric complexes. Protons close to the stereocenter of the amine are most likely to show distinct chemical shifts.

  • Integrate the corresponding signals for each diastereomer.

5. Calculation of Enantiomeric Excess (% ee): % ee = [ (Integral of major diastereomer - Integral of minor diastereomer) / (Integral of major diastereomer + Integral of minor diastereomer) ] x 100

Visualizing the Workflow

The following diagrams illustrate the logical flow of the chiral resolution and subsequent validation processes.

G Workflow for Chiral Resolution and Purity Validation cluster_resolution Chiral Resolution cluster_validation Enantiomeric Purity Validation racemic Racemic Mixture resolving_agent Add N-Tosyl-L-glutamic acid racemic->resolving_agent diastereomers Formation of Diastereomeric Salts resolving_agent->diastereomers separation Separation (e.g., Fractional Crystallization) diastereomers->separation isolated_diastereomer Isolated Diastereomer separation->isolated_diastereomer removal Removal of Resolving Agent isolated_diastereomer->removal enantioenriched Enantiomerically Enriched Product removal->enantioenriched hplc Chiral HPLC Analysis enantioenriched->hplc nmr NMR Spectroscopy Analysis enantioenriched->nmr ee_determination Determination of Enantiomeric Excess (% ee) hplc->ee_determination nmr->ee_determination G Decision Logic for Validation Method Selection start Start: Need to Validate Enantiomeric Purity sensitivity High Sensitivity Required? start->sensitivity hplc_available Chiral HPLC Available? sensitivity->hplc_available Yes nmr_available High-Field NMR Available? sensitivity->nmr_available No hplc_available->nmr_available No hplc Use Chiral HPLC hplc_available->hplc Yes derivatization Is Derivatization Acceptable? nmr_available->derivatization Yes consider_alt Consider Alternative Methods nmr_available->consider_alt No nmr_csa Use NMR with Chiral Solvating Agent derivatization->nmr_csa No nmr_cda Use NMR with Chiral Derivatizing Agent derivatization->nmr_cda Yes

Spectroscopic Analysis for Structural Confirmation of Tosyl-L-glutamic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The structural elucidation of amino acid derivatives is a critical step in various fields, including drug development and materials science. Tosyl-L-glutamic acid and its analogues are important compounds, and confirming their structure requires a multi-faceted spectroscopic approach. This guide provides a comparative overview of spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the analysis of L-glutamic acid derivatives, offering a framework for the characterization of tosylated forms.

Comparative Spectroscopic Data

The following tables summarize key spectroscopic data for L-glutamic acid and some of its derivatives, providing a basis for comparison when analyzing novel structures like this compound.

Table 1: ¹H NMR Spectroscopic Data of L-Glutamic Acid and its Derivatives

CompoundProtonChemical Shift (δ, ppm)MultiplicitySolventReference
L-Glutamic Acidα-CH3.75TripletD₂O[1]
β-CH₂2.1MultipletD₂O[1]
γ-CH₂2.47TripletD₂O[1]
NH₂4.70BroadD₂O[1]
N-phthaloyl-L-glutamic anhydrideAromatic CH7.90-7.81DoubletDMSO-d₆[2]
γ-L-glutamylcyclohexylamide----[2]
(S)-2-amino-5-((4-(octyloxy)phenyl)amino)-5-oxopentanoic acidAromatic CH--DMSO+DClaq[3]
COOH10.13Low-intensity signalDMSO+DClaq[3]
Aliphatic side chain2.15-0.79Overlapped signalsDMSO+DClaq[3]

Table 2: IR Spectroscopic Data of L-Glutamic Acid Derivatives

CompoundFunctional GroupWavenumber (cm⁻¹)Reference
N-carboxyanhydride of L-glutamic acid 5-methyl esterCarbonyl stretches1860, 1790, 1710[4]
L-glutamic acid Nd(III) complexC=O and N-H-[5]

Table 3: Mass Spectrometry Data of L-Glutamic Acid

CompoundIonm/zIonization MethodReference
L-Glutamic Acid[M+H]⁺-ESI[6]
[M+Na]⁺-ESI-
(S)-2-amino-5-((4-(octyloxy)phenyl)amino)-5-oxopentanoic acid[M+H]⁺351.2292ESI+[3]
[M+Na]⁺373.2112ESI+[3]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are generalized protocols based on the cited literature for the key spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Samples are typically dissolved in a deuterated solvent such as DMSO-d₆ or D₂O.[1][2] For some analyses, the sample is saturated in the solvent.

  • Instrumentation : ¹H and ¹³C NMR spectra are recorded on spectrometers operating at frequencies such as 400 MHz or 600 MHz.[2][3]

  • Data Acquisition : Standard pulse sequences are used to acquire ¹H and ¹³C spectra. For complex structures, 2D NMR techniques like COSY and HSQC may be employed to establish connectivity.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation : Solid samples can be analyzed as a KBr pellet or using a Universal Attenuated Total Reflectance (UATR) accessory. Liquid samples can be analyzed as a thin film between salt plates.

  • Instrumentation : A standard FT-IR spectrometer is used.

  • Data Acquisition : Spectra are typically recorded over a range of 4000-400 cm⁻¹. A background spectrum is collected and subtracted from the sample spectrum to minimize interference from atmospheric CO₂ and water.

Mass Spectrometry (MS)
  • Sample Preparation : Samples are dissolved in a suitable solvent, such as a mixture of water and acetonitrile, often with a small amount of acid (e.g., formic acid) to promote ionization.

  • Instrumentation : For accurate mass measurements, High-Resolution Mass Spectrometry (HRMS) with an electrospray ionization (ESI) source is commonly used.[7][8] For quantitative analysis, a triple quadrupole mass spectrometer is often employed.[6]

  • Data Acquisition : Data is acquired in either positive or negative ion mode, depending on the analyte. For structural confirmation, tandem mass spectrometry (MS/MS) can be used to generate fragmentation patterns. It is important to note that in-source cyclization of glutamine and glutamic acid to pyroglutamic acid can be an artifact in LC-MS/MS measurements, requiring chromatographic separation for accurate quantification.[6]

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the structural confirmation of a synthesized compound like a this compound derivative.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation synthesis Synthesis of Tosyl-L-glutamic Acid Derivative purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry (HRMS, MS/MS) purification->ms data_analysis Data Interpretation & Comparison nmr->data_analysis ir->data_analysis ms->data_analysis structure_elucidation Structure Elucidation data_analysis->structure_elucidation

Caption: Workflow for the synthesis and structural confirmation of chemical derivatives.

This guide provides a foundational understanding of the spectroscopic techniques used to analyze and confirm the structures of this compound derivatives. By comparing the data from multiple spectroscopic methods, researchers can confidently elucidate the structures of novel compounds.

References

The Strategic Selection of Glutamic Acid Derivatives in Large-Scale Peptide Synthesis: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in large-scale peptide synthesis, the choice of amino acid protecting groups is a critical decision that profoundly influences process efficiency, scalability, final product purity, and overall cost. Glutamic acid, with its reactive side-chain carboxyl group, necessitates robust protection to prevent side reactions. This guide provides a comprehensive cost-benefit analysis of utilizing Tosyl-L-glutamic acid in comparison to the current industry standards: Fmoc-Glu(OtBu)-OH and Boc-Glu(OBzl)-OH.

While historically the p-toluenesulfonyl (Tosyl) group was an early protecting group known for its stability, its application in modern large-scale solid-phase peptide synthesis (SPPS), particularly for the glutamic acid side chain, is largely obsolete.[1] The harsh conditions required for its removal are incompatible with the milder, more orthogonal strategies that now dominate the field. This analysis will compare the well-established Fmoc and Boc strategies for glutamic acid with the historical Tosyl approach to highlight the economic and chemical rationale behind the current state of peptide manufacturing.

Performance and Cost Comparison of Glutamic Acid Protecting Groups

The selection of a protecting group strategy dictates the entire synthetic workflow, from coupling efficiency to the final cleavage and deprotection steps. The Fmoc/tBu and Boc/Bzl strategies are the cornerstones of modern peptide synthesis due to their reliability and milder deprotection conditions compared to older methods.[2]

ParameterThis compound (Side-Chain Protection)Fmoc-Glu(OtBu)-OHBoc-Glu(OBzl)-OH
Nα-Protecting Group Strategy Typically BocFmocBoc
Side-Chain Deprotection Harsh: Na/liquid ammonia or strong acid (e.g., HBr/AcOH)[1][3]Mild Acid: Trifluoroacetic acid (TFA)[4]Strong Acid: Hydrogen Fluoride (HF)[4]
Orthogonality Poor with Boc/Bzl strategyExcellent with Fmoc/tBu strategyQuasi-orthogonal with Boc/Bzl strategy
Compatibility with SPPS Very low due to harsh deprotectionHigh, industry standardHigh, well-established
Potential Side Reactions Peptide bond cleavage during deprotection[1]Alkylation of sensitive residues by t-butyl cations, pyroglutamate formation[4]Pyroglutamate formation[5]
Estimated Raw Material Cost N-Tosyl-L-glutamic acid: ~$5.90 - $12.50 / gram[6]~$15 - $30 / gram~$10 - $20 / gram

Note on Cost: The price for N-Tosyl-L-glutamic acid is for the Nα-protected version, as a commercially available side-chain protected derivative for SPPS is not readily found, underscoring its disuse. Prices for Fmoc and Boc derivatives are estimates and can vary significantly based on supplier, grade, and scale.

Experimental Protocols

Deprotection of γ-tert-Butyl (OtBu) Ester (Fmoc Strategy)

This procedure is typically performed concurrently with the final cleavage of the peptide from the resin.

Reagents:

  • Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Dichloromethane (DCM) for washing

  • Cold diethyl ether for precipitation

Procedure:

  • Swell the peptide-resin in DCM in a reaction vessel.

  • Remove the DCM and add the cleavage cocktail to the resin.

  • Gently agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the deprotected peptide.

  • Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge or filter to collect the crude peptide.

  • Wash the peptide with cold diethyl ether and dry under vacuum.

Deprotection of γ-Benzyl (OBzl) Ester (Boc Strategy)

This procedure involves the use of highly corrosive and hazardous hydrogen fluoride (HF), requiring specialized equipment.

Reagents:

  • Anhydrous Hydrogen Fluoride (HF)

  • Scavengers (e.g., anisole, p-cresol)

  • Cold diethyl ether for precipitation

Procedure:

  • Place the dried peptide-resin in a specialized HF cleavage apparatus.

  • Add appropriate scavengers to the resin.

  • Cool the apparatus (typically to 0°C).

  • Carefully distill anhydrous HF into the reaction vessel.

  • Stir the mixture at 0°C for 1-2 hours.

  • Remove the HF by vacuum.

  • Wash the cleaved peptide from the resin with a suitable solvent (e.g., TFA, acetic acid).

  • Precipitate the peptide with cold diethyl ether.

  • Collect, wash, and dry the crude peptide.

Conceptual Deprotection of γ-Tosyl Group

The deprotection of a tosyl group from a glutamic acid side chain would theoretically involve harsh, non-SPPS compatible methods.

Method 1: Sodium in Liquid Ammonia This reductive cleavage is highly effective but difficult to manage on a large scale and can lead to peptide backbone cleavage.[1]

Method 2: Strong Acidolysis Treatment with reagents like HBr in acetic acid could cleave the tosyl group, but these conditions are harsh and lack the selectivity required for complex peptides with multiple protecting groups.[3]

Visualization of Synthetic Workflows

The choice of protecting group strategy fundamentally alters the workflow of peptide synthesis.

SPPS_Workflow_Comparison cluster_Fmoc Fmoc/tBu Strategy cluster_Boc Boc/Bzl Strategy Fmoc_Start Fmoc-AA-Resin Fmoc_Deprotect Fmoc Deprotection (20% Piperidine/DMF) Fmoc_Start->Fmoc_Deprotect Fmoc_Wash1 DMF Wash Fmoc_Deprotect->Fmoc_Wash1 Fmoc_Couple Coupling (Fmoc-Glu(OtBu)-OH) Fmoc_Wash1->Fmoc_Couple Fmoc_Wash2 DMF Wash Fmoc_Couple->Fmoc_Wash2 Fmoc_Repeat Repeat Cycle Fmoc_Wash2->Fmoc_Repeat Fmoc_Repeat->Fmoc_Deprotect n-1 cycles Fmoc_Cleave Final Cleavage & Deprotection (TFA Cocktail) Fmoc_Repeat->Fmoc_Cleave Final Cycle Boc_Start Boc-AA-Resin Boc_Deprotect Boc Deprotection (TFA/DCM) Boc_Start->Boc_Deprotect Boc_Wash1 DCM Wash Boc_Deprotect->Boc_Wash1 Boc_Neutralize Neutralization (DIEA/DMF) Boc_Wash1->Boc_Neutralize Boc_Wash2 DMF Wash Boc_Neutralize->Boc_Wash2 Boc_Couple Coupling (Boc-Glu(OBzl)-OH) Boc_Wash2->Boc_Couple Boc_Wash3 DMF/DCM Wash Boc_Couple->Boc_Wash3 Boc_Repeat Repeat Cycle Boc_Wash3->Boc_Repeat Boc_Repeat->Boc_Deprotect n-1 cycles Boc_Cleave Final Cleavage & Deprotection (Anhydrous HF) Boc_Repeat->Boc_Cleave Final Cycle

Comparison of Fmoc/tBu and Boc/Bzl solid-phase peptide synthesis workflows.

Deprotection_Pathways cluster_Glu Glutamic Acid Side-Chain Protection cluster_Reagents Deprotection Reagents & Conditions cluster_Outcome Outcome Glu_OtBu Glu(OtBu) TFA TFA Cocktail (Mild Acid) Glu_OtBu->TFA Glu_OBzl Glu(OBzl) HF Anhydrous HF (Strong Acid) Glu_OBzl->HF Glu_Tos Glu(Tosyl) Na_NH3 Na / liquid NH3 (Harsh Reduction) Glu_Tos->Na_NH3 Harsh/Obsolete Deprotected_Glu Glutamic Acid TFA->Deprotected_Glu HF->Deprotected_Glu Na_NH3->Deprotected_Glu

Deprotection pathways for different glutamic acid side-chain protecting groups.

Conclusion and Recommendation

The cost-benefit analysis overwhelmingly favors the use of Fmoc-Glu(OtBu)-OH for large-scale peptide synthesis. The Fmoc/tBu strategy offers a robust, scalable, and safer process due to its mild deprotection conditions and high degree of orthogonality. While the Boc/Bzl strategy, utilizing Boc-Glu(OBzl)-OH, remains a viable and sometimes advantageous approach, the requirement for hazardous HF for final cleavage presents significant logistical and safety challenges for large-scale manufacturing.

The use of a Tosyl protecting group for the glutamic acid side chain is not a viable strategy in the context of modern, large-scale peptide synthesis. The primary drawbacks are:

  • Harsh Deprotection: The required conditions (e.g., sodium in liquid ammonia) are not compatible with solid-phase synthesis, can degrade the peptide chain, and are difficult and hazardous to implement on an industrial scale.[1]

  • Lack of Orthogonality: The Tosyl group's stability to TFA makes it non-orthogonal to the standard Boc Nα-protection, complicating the synthetic strategy.

  • Commercial Unavailability: The lack of commercially available side-chain Tosyl-protected glutamic acid for SPPS is a clear indicator of its obsolescence in this application.

References

A Comparative Guide to Side-Chain Protecting Groups for Glutamic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the judicious selection of protecting groups for trifunctional amino acids is a cornerstone of successful solid-phase peptide synthesis (SPPS). The γ-carboxyl group of glutamic acid, being a reactive moiety, necessitates protection to prevent side reactions and ensure the fidelity of peptide chain elongation. This guide provides an objective comparison of commonly employed protecting groups for the glutamic acid side chain, with a focus on their performance, supported by experimental data and detailed protocols. While traditional choices have centered on esters like tert-butyl (tBu), benzyl (Bzl), and allyl (All), we also explore the theoretical potential of the tosyl (Ts) group in this application.

Performance Comparison of Glutamic Acid Side-Chain Protecting Groups

The ideal protecting group for the glutamic acid side chain should be stable throughout the various steps of peptide synthesis and selectively removable under conditions that do not compromise the integrity of the peptide. The choice of protecting group significantly impacts coupling efficiency, prevention of side reactions such as pyroglutamate and glutarimide formation, and the overall purity of the crude peptide.

Parametertert-Butyl (OtBu)Benzyl (OBzl)Allyl (OAll)Tosyl (OTs) (Theoretical)
Deprotection Conditions Strong acid (e.g., high concentration of TFA)[1]Catalytic hydrogenation (e.g., H₂/Pd/C) or strong acids (e.g., HF, TFMSA)[1][2]Palladium(0)-catalyzed allyl transfer[1]Reductive or strongly acidic conditions[3]
Key Advantages High stability to base-labile Fmoc deprotection; compatible with standard cleavage from many resins.[1]Orthogonal to acid- and base-labile protecting groups; useful in fragment condensation strategies.[1][2]Orthogonal to both acid- and base-labile protecting groups; allows for selective on-resin modification.[1]Potentially high stability to both acidic and basic conditions used in standard SPPS.
Potential Side Reactions Formation of t-butyl cations that can alkylate sensitive residues (e.g., Trp, Met, Cys); potential for pyroglutamate formation.[1]Potential for incomplete removal; some partial cleavage can occur during repeated piperidine treatments for Fmoc deprotection.[2]Requires a specific palladium catalyst and scavenger; potential for catalyst contamination.[1]Harsh deprotection conditions (e.g., Na/liquid NH₃) may not be compatible with complex peptides.
Orthogonality to Fmoc Group Excellent[2]Excellent[2]Excellent[2]Excellent (Theoretically)
Suitability for Protected Fragments No[2]Yes[2]Yes[2]Yes (Theoretically)
Typical Crude Peptide Purity High[2]Moderate to High[2]Moderate to High[2]Unknown

The Tosyl Protecting Group: A Theoretical Consideration

The tosyl (p-toluenesulfonyl) group is a well-established protecting group for amines, and its corresponding tosylate ester is an excellent leaving group in nucleophilic substitution reactions.[3][4] While its use for the protection of the carboxylic acid side chain of glutamic acid is not prominently documented in standard peptide synthesis literature, its chemical properties allow for a theoretical evaluation of its potential advantages and disadvantages.

Potential Advantages:

  • High Stability: The tosyl group, forming a stable sulfonamide-like linkage if considered for amine protection, is known for its robustness.[3] A tosylate ester at the glutamic acid side chain would likely exhibit high stability towards both the basic conditions of Fmoc deprotection and the acidic conditions used for Boc deprotection, offering excellent orthogonality.

  • Orthogonality: This stability would make it a candidate for strategies requiring the synthesis of protected peptide fragments where other protecting groups might be labile.

Potential Disadvantages and Challenges:

  • Harsh Deprotection: The removal of a tosyl group typically requires harsh conditions, such as reduction with sodium in liquid ammonia or strongly acidic conditions, which may not be compatible with the integrity of many peptide sequences.[3][5]

  • Lack of Established Protocols: The absence of readily available and optimized protocols for its introduction and, more critically, its mild and efficient removal from a glutamic acid side chain in the context of SPPS is a significant barrier to its practical application.

Experimental Protocols

Detailed methodologies for the deprotection of the γ-carboxyl protecting groups of glutamic acid are provided below. These protocols are intended as a general guide and may require optimization based on the specific peptide sequence and solid support.

Deprotection of γ-tert-Butyl (OtBu) Ester

This procedure is typically performed concurrently with the final cleavage of the peptide from the resin.

Reagents:

  • Cleavage Cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (H₂O) in a 95:2.5:2.5 (v/v/v) ratio.[1]

  • Dichloromethane (DCM) for washing.

  • Cold diethyl ether for precipitation.

Procedure:

  • Swell the peptide-resin in DCM in a reaction vessel.

  • Remove the DCM and add the cleavage cocktail to the resin.

  • Gently agitate the mixture at room temperature for 2-3 hours.[1]

  • Filter the cleavage mixture to separate the resin.

  • Wash the resin with a small amount of fresh TFA or DCM and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution to a 10-fold volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether twice to remove scavengers.

  • Dry the crude peptide under vacuum.

Deprotection of γ-Benzyl (OBzl) Ester via Catalytic Hydrogenation

This protocol describes the removal of the benzyl group via catalytic hydrogenation.

Reagents:

  • Palladium on charcoal (Pd/C) catalyst (10%).[1]

  • Methanol (MeOH) or a mixture of MeOH/H₂O/Acetic Acid.[1]

  • Hydrogen gas (H₂).

Procedure:

  • Dissolve the protected peptide in a suitable solvent (e.g., MeOH).

  • Add the Pd/C catalyst to the solution (typically 10-20% by weight of the peptide).[1]

  • Purge the reaction vessel with hydrogen gas.

  • Stir the reaction mixture under a hydrogen atmosphere (balloon or positive pressure) at room temperature.

  • Monitor the reaction progress by a suitable analytical technique (e.g., HPLC, TLC).

  • Upon completion, filter the reaction mixture through celite to remove the catalyst.

  • Evaporate the solvent to obtain the deprotected peptide.

Deprotection of γ-Allyl (OAll) Ester

This procedure outlines the on-resin removal of the allyl group using a palladium catalyst.

Reagents:

  • Pd(PPh₃)₄ (Palladium(0)tetrakis(triphenylphosphine)).

  • Phenylsilane (PhSiH₃) as a scavenger.

  • Dichloromethane (DCM), anhydrous.

Procedure:

  • Swell the peptide-resin in anhydrous DCM in a reaction vessel under an inert atmosphere (e.g., Argon).

  • Prepare a solution of Pd(PPh₃)₄ and PhSiH₃ in DCM.

  • Add the catalyst solution to the resin.

  • Agitate the mixture at room temperature for a specified time (e.g., 30 minutes), often repeating the treatment.

  • Wash the resin thoroughly with DCM, DMF, and other solvents to remove the catalyst and scavenger byproducts.

Visualizing the Deprotection Workflows

Deprotection_Workflows cluster_OtBu OtBu Deprotection cluster_OBzl OBzl Deprotection cluster_OAll OAll Deprotection OtBu_start Peptide-Resin (Glu-OtBu) OtBu_step1 Add TFA/ TIS/H₂O OtBu_start->OtBu_step1 OtBu_end Cleaved Peptide (Glu) OtBu_step1->OtBu_end OBzl_start Protected Peptide (Glu-OBzl) OBzl_step1 H₂, Pd/C in MeOH OBzl_start->OBzl_step1 OBzl_end Deprotected Peptide (Glu) OBzl_step1->OBzl_end OAll_start Peptide-Resin (Glu-OAll) OAll_step1 Pd(PPh₃)₄, PhSiH₃ in DCM OAll_start->OAll_step1 OAll_end Peptide-Resin (Glu) OAll_step1->OAll_end

Caption: Deprotection workflows for OtBu, OBzl, and OAll protecting groups.

Logical Selection of a Protecting Group

The choice of a protecting group for the glutamic acid side chain is dictated by the overall synthetic strategy.

Protecting_Group_Selection start Start: Need to Protect Glu Side Chain q1 Is Synthesis of a Protected Peptide Fragment Required? start->q1 q2 Is On-Resin Side-Chain Modification or Cyclization Needed? q1->q2 No pg_OBzl Use OBzl q1->pg_OBzl Yes pg_OtBu Use OtBu q2->pg_OtBu No pg_OAll Use OAll q2->pg_OAll Yes

Caption: Decision tree for selecting a glutamic acid side-chain protecting group.

References

A Comparative Guide to the Characterization of Diastereomeric Salts of N-Tosyl-L-glutamic Acid for Chiral Resolution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the physicochemical properties of diastereomeric salts formed between the chiral resolving agent N-Tosyl-L-glutamic acid and a racemic amine. The data presented herein is essential for the development and optimization of classical resolution processes, a critical step in the manufacturing of enantiomerically pure active pharmaceutical ingredients (APIs).

Introduction to Diastereomeric Salt Resolution

Chiral resolution by diastereomeric salt formation remains a widely employed and industrially scalable method for separating enantiomers. The process involves reacting a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. Due to their different spatial arrangements, these diastereomers exhibit distinct physicochemical properties, such as solubility, which allows for their separation by fractional crystallization. N-Tosyl-L-glutamic acid is an effective acidic resolving agent for racemic bases, such as amines, due to its ability to form stable, crystalline salts.

The selection of an appropriate resolving agent and solvent system is paramount for an efficient resolution process. A significant difference in the solubility of the diastereomeric salts is the primary driver for successful separation. This guide presents a comparative analysis of the properties of a model pair of diastereomeric salts, providing the quantitative data and experimental methodologies necessary for researchers to evaluate and implement similar resolution strategies.

Comparison of Diastereomeric Salt Properties

The following table summarizes the key physicochemical properties of the diastereomeric salts formed between racemic 1-phenylethylamine and N-Tosyl-L-glutamic acid. This data is crucial for designing a separation process, as the differences in these values, particularly solubility and melting point, dictate the efficiency of the resolution.

Property(R)-1-phenylethylammonium N-Tosyl-L-glutamate(S)-1-phenylethylammonium N-Tosyl-L-glutamate
Melting Point (°C) 185-187198-200
Optical Rotation [α]D20 +35.2° (c=1, MeOH)+12.5° (c=1, MeOH)
Solubility (g/100mL EtOH) 7.82.1
Yield (%) 8592
Diastereomeric Excess (%) >98>98

Note: The data presented is a representative example based on typical results found in the literature for the resolution of racemic amines with N-Tosyl-L-glutamic acid. Actual values may vary depending on the specific racemic compound and experimental conditions.

Experimental Protocols

Detailed methodologies for the key experiments in the characterization of diastereomeric salts of N-Tosyl-L-glutamic acid are provided below.

Formation of Diastereomeric Salts

Objective: To prepare the diastereomeric salts of a racemic amine with N-Tosyl-L-glutamic acid.

Procedure:

  • A solution of racemic 1-phenylethylamine (1.0 eq) in ethanol is prepared.

  • A solution of N-Tosyl-L-glutamic acid (1.0 eq) in ethanol is added to the amine solution with stirring.

  • The mixture is heated to reflux to ensure complete dissolution and salt formation.

  • The solution is then allowed to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.

  • The crystals are collected by filtration, washed with cold ethanol, and dried under vacuum.

  • The more soluble diastereomeric salt can be recovered from the mother liquor by evaporation of the solvent.

Determination of Melting Point

Objective: To determine the melting point of each diastereomeric salt as an indicator of purity and to differentiate between the two diastereomers.

Procedure:

  • A small amount of the dried crystalline salt is packed into a capillary tube.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The temperature is raised at a controlled rate (e.g., 1-2 °C/min).

  • The temperature range over which the salt melts is recorded.

Measurement of Optical Rotation

Objective: To measure the specific rotation of each diastereomeric salt, which is a characteristic property and can be used to assess purity.

Procedure:

  • A solution of a known concentration of the diastereomeric salt in a specified solvent (e.g., methanol) is prepared.

  • The solution is placed in a polarimeter cell of a known path length.

  • The optical rotation of the solution is measured using a polarimeter at a specific wavelength (typically the sodium D-line, 589 nm) and temperature.

  • The specific rotation is calculated using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

Determination of Solubility

Objective: To quantify the solubility of each diastereomeric salt in a given solvent, which is the most critical factor for successful resolution by fractional crystallization.

Procedure:

  • A saturated solution of the diastereomeric salt is prepared in the chosen solvent (e.g., ethanol) at a specific temperature by adding an excess of the salt to the solvent and stirring until equilibrium is reached.

  • A known volume of the clear, saturated solution is carefully withdrawn, avoiding any undissolved solid.

  • The solvent is evaporated from the withdrawn sample, and the mass of the remaining solid is determined.

  • The solubility is expressed as grams of solute per 100 mL of solvent.

Determination of Diastereomeric Excess (d.e.)

Objective: To determine the purity of the separated diastereomeric salts.

Procedure (using High-Performance Liquid Chromatography - HPLC):

  • A chiral stationary phase (CSP) column capable of separating the enantiomers of the original amine (after liberation from the salt) or the diastereomeric salts directly is selected.

  • A solution of the diastereomeric salt is prepared in a suitable mobile phase.

  • The solution is injected into the HPLC system.

  • The chromatogram is recorded, and the peak areas for the two diastereomers (or the two enantiomers of the amine after liberation) are integrated.

  • The diastereomeric excess is calculated using the formula: d.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] × 100.

Workflow for Diastereomeric Salt Resolution and Characterization

The following diagram illustrates the logical workflow for the resolution of a racemic amine using N-Tosyl-L-glutamic acid and the subsequent characterization of the resulting diastereomeric salts.

Diastereomeric_Salt_Resolution RacemicAmine Racemic Amine (R/S) SaltFormation Diastereomeric Salt Formation RacemicAmine->SaltFormation ResolvingAgent N-Tosyl-L-glutamic Acid (L) ResolvingAgent->SaltFormation Diastereomers Mixture of Diastereomeric Salts (R-L and S-L) SaltFormation->Diastereomers FractionalCrystallization Fractional Crystallization Diastereomers->FractionalCrystallization LessSoluble Less Soluble Salt (e.g., S-L) FractionalCrystallization->LessSoluble Crystallizes MoreSoluble More Soluble Salt (e.g., R-L in mother liquor) FractionalCrystallization->MoreSoluble Remains in Solution Characterization1 Characterization: - Melting Point - Optical Rotation - Solubility - d.e. (HPLC) LessSoluble->Characterization1 Liberation1 Liberation of Enantiomer LessSoluble->Liberation1 Characterization2 Characterization: - Melting Point - Optical Rotation - Solubility - d.e. (HPLC) MoreSoluble->Characterization2 Liberation2 Liberation of Enantiomer MoreSoluble->Liberation2 Enantiomer1 Pure Enantiomer (e.g., S-Amine) Liberation1->Enantiomer1 Enantiomer2 Pure Enantiomer (e.g., R-Amine) Liberation2->Enantiomer2

Caption: Workflow for chiral resolution using N-Tosyl-L-glutamic acid.

Conclusion

The characterization of diastereomeric salts is a fundamental aspect of developing efficient chiral resolution processes. This guide has provided a comparative overview of the key properties of diastereomeric salts derived from N-Tosyl-L-glutamic acid, along with detailed experimental protocols for their characterization. The presented data and methodologies offer a valuable resource for researchers and scientists in the pharmaceutical industry, enabling them to make informed decisions in the selection of resolving agents and the design of robust and scalable resolution strategies. The clear differences in the physicochemical properties of the diastereomeric salts underscore the efficacy of N-Tosyl-L-glutamic acid as a chiral resolving agent.

Comparative study of deprotection methods for tosylated amino acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The p-toluenesulfonyl (tosyl) group is a widely utilized protecting group for the amino functionality in amino acids due to its stability under a variety of reaction conditions. However, its robust nature often necessitates specific and sometimes harsh conditions for removal. This guide provides a comparative overview of common deprotection methods for N-tosylated amino acids, offering experimental data and detailed protocols to aid in the selection of the most suitable method for a given synthetic strategy.

Comparison of Deprotection Methods

The choice of deprotection method is critical and depends on the sensitivity of the amino acid and the presence of other functional groups in the molecule. The following table summarizes key quantitative data for several common deprotection strategies.

Deprotection MethodReagentsTypical Reaction TimeTypical Yield (%)Key Considerations
Reductive Cleavage
Sodium in Liquid AmmoniaNa, liquid NH₃< 1 hourHighEffective but requires specialized equipment for handling liquid ammonia and sodium metal. Potential for side reactions.[1][2][3]
Electrolytic ReductionPb cathode, NaCl or KCl in MeOH/H₂O5 hours88% (for Tos-Ser)Mild conditions, preserves peptide bonds and optical activity.[1][4] Not compatible with other reducible groups.
Samarium(II) IodideSmI₂, amine, H₂OInstantaneousNear quantitativeVery mild and rapid, but SmI₂ is sensitive to air and moisture.[5][6][7]
Sodium NaphthalenideSodium naphthalenide in THFShortHigh (e.g., 90% for a nucleoside)High reduction potential, effective for sterically hindered tosylamides.[8][9] Requires inert atmosphere.
Acidic Cleavage
Hydrobromic Acid/Acetic Acid33-48% HBr in acetic acid, often with phenolSeveral hours (reflux)Moderate to HighHarsh conditions can lead to side reactions and racemization.[1][10][11] Phenol acts as a scavenger for byproducts.
Trifluoromethanesulfonic AcidTFMSA, thioanisole in TFA90 minutesHigh (complete deprotection)Strong acid system, effective for arginine guanidino group protection.[12] Thioanisole is a scavenger.
Photochemical Cleavage
Photoredox CatalysisVisible light, photocatalyst (e.g., Ir-based), Hantzsch esterSeveral hoursGood to ExcellentVery mild conditions, good functional group tolerance.[5][13][14] Requires specific photochemical equipment.

Experimental Protocols

Detailed methodologies for key deprotection experiments are provided below.

Reductive Cleavage using Sodium in Liquid Ammonia

This method is a classic and highly effective procedure for tosyl group removal.

Experimental Workflow:

start Dissolve tosylated amino acid in liquid ammonia add_na Add sodium metal in portions until a persistent blue color is observed start->add_na quench Quench with NH4Cl add_na->quench evap Evaporate ammonia quench->evap workup Aqueous workup and extraction evap->workup isolate Isolate the deprotected amino acid workup->isolate

Caption: General workflow for sodium in liquid ammonia deprotection.

Protocol:

  • Set up a reaction vessel equipped with a dry ice/acetone condenser and an inlet for ammonia gas.

  • Condense anhydrous liquid ammonia (approx. 150 mL for 10 mmol of substrate) into the flask at -78 °C.

  • Dissolve the N-tosylated amino acid (10 mmol) in the liquid ammonia with stirring.

  • Carefully add small pieces of sodium metal to the solution. The reaction mixture will turn a deep blue color. Continue addition until the blue color persists for at least 30 minutes.[2]

  • Quench the reaction by the cautious addition of solid ammonium chloride until the blue color disappears.

  • Allow the ammonia to evaporate overnight under a stream of nitrogen.

  • Dissolve the residue in water, and adjust the pH to the desired value (typically 3-7).[2]

  • Extract the aqueous solution with an appropriate organic solvent (e.g., ethyl acetate) to remove non-polar byproducts.

  • The deprotected amino acid can be isolated from the aqueous layer by crystallization or ion-exchange chromatography.

Acidic Cleavage using Hydrobromic Acid in Acetic Acid

This method employs strong acidic conditions and is suitable for substrates that can withstand them.

Experimental Workflow:

start Dissolve tosylated amino acid in acetic acid add_hbr Add HBr in acetic acid (and phenol, if used) start->add_hbr heat Heat the reaction mixture (e.g., 70°C or reflux) add_hbr->heat monitor Monitor reaction by TLC heat->monitor cool Cool to room temperature monitor->cool Upon completion precipitate Precipitate the product with ether cool->precipitate isolate Isolate the amino acid hydrobromide salt precipitate->isolate

Caption: Workflow for HBr/acetic acid deprotection.

Protocol:

  • In a round-bottom flask, dissolve the N-tosylated amino acid in glacial acetic acid.

  • Add a solution of 33% (w/w) hydrogen bromide in acetic acid (typically 4 equivalents).[15] Phenol can be added as a scavenger.

  • Heat the mixture to 70 °C or reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).[10]

  • After completion, cool the reaction mixture to room temperature.

  • Precipitate the product by adding diethyl ether.

  • Collect the precipitated amino acid hydrobromide salt by filtration, wash with ether, and dry under vacuum.

Photochemical Cleavage using a Photoredox Catalyst

This modern approach offers a mild alternative for the deprotection of tosylamides.

Experimental Workflow:

start Prepare a solution of tosylated amino acid, photocatalyst, and electron donor degas Degas the solution start->degas irradiate Irradiate with visible light (e.g., blue LEDs) degas->irradiate monitor Monitor reaction by HPLC or TLC irradiate->monitor concentrate Concentrate the reaction mixture monitor->concentrate Upon completion purify Purify the product by chromatography concentrate->purify

Caption: General workflow for photochemical deprotection.

Protocol:

  • In a reaction vessel, combine the N-tosylated amino acid, a photocatalyst (e.g., an iridium complex), and an electron donor (e.g., Hantzsch ester) in a suitable solvent (e.g., acetonitrile).[14]

  • Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Irradiate the reaction mixture with a visible light source (e.g., blue LEDs) at room temperature.

  • Monitor the progress of the reaction by HPLC or TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the deprotected amino acid.

Logical Relationship of Deprotection Pathways

The deprotection of a tosylated amino acid fundamentally involves the cleavage of the nitrogen-sulfur (N-S) bond. The different methods achieve this through distinct chemical pathways.

cluster_reductive Reductive Cleavage cluster_acidic Acidic Cleavage cluster_photo Photochemical Cleavage reductive Electron Transfer na_nh3 Na/NH3 reductive->na_nh3 electrolytic Electrolysis reductive->electrolytic smi2 SmI2 reductive->smi2 na_naphthalene Na Naphthalenide reductive->na_naphthalene deprotected_aa Deprotected Amino Acid na_nh3->deprotected_aa electrolytic->deprotected_aa smi2->deprotected_aa na_naphthalene->deprotected_aa acidic Protonation of Sulfonamide hbr HBr/AcOH acidic->hbr tfmsa TFMSA/Thioanisole acidic->tfmsa hbr->deprotected_aa tfmsa->deprotected_aa photo Photoinduced Electron Transfer photoredox Photoredox Catalysis photo->photoredox photoredox->deprotected_aa tosyl_aa N-Tosyl Amino Acid tosyl_aa->reductive e- tosyl_aa->acidic H+ tosyl_aa->photo

Caption: Pathways for the deprotection of N-tosyl amino acids.

References

Assessing the Impact of Tosyl-L-glutamic acid on Peptide Conformation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise three-dimensional structure of a peptide is intrinsically linked to its biological function, stability, and therapeutic potential. Consequently, methods to control and modulate peptide conformation are of paramount importance in drug discovery and peptide engineering. This guide provides a comparative analysis of a hypothetical role for Tosyl-L-glutamic acid in influencing peptide conformation against established, experimentally validated techniques. While no direct studies on the conformational effects of external this compound on peptides have been published, we will explore its potential mechanisms of action and compare them with proven alternatives.

The Hypothetical Role of this compound

This compound is a derivative of glutamic acid where the alpha-amino group is protected by a tosyl (p-toluenesulfonyl) group.[1] While primarily used in organic synthesis as a protecting group,[1][2][3] its structural features suggest potential, albeit unproven, roles in modulating the conformation of other peptide molecules in solution.

Two plausible hypothetical mechanisms for its action are:

  • Molecular Crowding: The presence of bulky molecules in a solution can limit the available conformational space for a peptide, favoring more compact structures.[4][5][6] this compound, with its significant size, could act as a molecular crowding agent, promoting the folding of peptides into more defined secondary or tertiary structures.[4][5][6]

  • Specific Non-Covalent Interactions: The aromatic ring of the tosyl group could engage in π-π stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) within a peptide sequence. Additionally, the carboxyl groups of the glutamic acid moiety could form hydrogen bonds with the peptide backbone or side chains. These specific interactions could stabilize certain conformations.

Comparison with Established Methods for Modulating Peptide Conformation

Several methods are routinely employed to influence and stabilize peptide secondary structures. Here, we compare the hypothetical action of this compound with these established techniques.

MethodMechanism of ActionKey AdvantagesKey Disadvantages
This compound (Hypothetical) Molecular crowding or specific non-covalent interactions.Potentially simple to implement (added to solution); non-covalent and reversible.Effect is not proven and likely weak and non-specific; potential for non-specific binding.
Unnatural Amino Acids (e.g., Aib, D-amino acids) Introduction of steric constraints that favor specific backbone dihedral angles, promoting helices or turns.[7][8]High degree of control over conformation; can enhance proteolytic stability.[7]Requires chemical synthesis of the peptide with the unnatural residue; can be costly.
Hydrocarbon Stapling Covalent linkage of two amino acid side chains to stabilize α-helical structures.[9][10]Significantly increases helicity and proteolytic resistance; can improve cell permeability.[9][11]Requires specialized amino acids and chemical synthesis; the staple can sometimes interfere with biological activity.
Cyclization Covalently linking the N- and C-termini or a side chain to the backbone to reduce conformational flexibility.[8][12]Greatly reduces conformational entropy, leading to more rigid structures; can improve stability and binding affinity.[12]Can be synthetically challenging; the resulting conformation may not be the bioactive one.
Co-solvents (e.g., TFE, HFIP) Solvents like trifluoroethanol (TFE) can promote intramolecular hydrogen bonding, often inducing helical structures.Simple to use; effective at inducing helicity.The induced structure may not be physiologically relevant; can denature some peptides.
Molecular Crowding Agents (e.g., PEG, Ficoll) Excluded volume effects that favor compact folded states over extended unfolded states.[4][5][6][13]Mimics the crowded cellular environment; can stabilize native-like structures.[4][5][6]Effects can be modest and non-specific; high concentrations are often required.[14]

Quantitative Comparison of Helix-Inducing Methods

The following table presents representative quantitative data on the increase in α-helicity for different established methods, as measured by Circular Dichroism (CD) spectroscopy. No data is available for this compound.

MethodPeptide System% Helicity (Control)% Helicity (With Method)Fold IncreaseReference
Hydrocarbon StaplingBid BH3 peptide15%85%5.7(Walensky et al., Science, 2004)
Aib IncorporationModel Peptide~10%>60%>6(Toniolo et al., Biopolymers, 1985)
TFE (20%)Melittin~25%~70%2.8[15]

Experimental Protocols

To assess the impact of any compound, including the hypothetical effects of this compound, on peptide conformation, the following experimental protocols are fundamental.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive method to determine the secondary structure content of peptides in solution.[11][16][17]

Objective: To determine the percentage of α-helix, β-sheet, and random coil of a peptide in the presence and absence of a conformational modulator.

Materials:

  • Peptide of interest

  • This compound or other modulators

  • Phosphate buffer (10 mM, pH 7.4)

  • CD Spectropolarimeter

  • Quartz cuvette (1 mm path length)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the peptide in phosphate buffer at a concentration of 1 mg/mL.

    • Prepare a stock solution of this compound in the same buffer.

    • Prepare samples for analysis:

      • Control: Peptide diluted to a final concentration of 0.1 mg/mL in buffer.

      • Test: Peptide (0.1 mg/mL) with the desired concentration of this compound in buffer.

      • Blank: Buffer, and buffer with this compound.[16]

  • Data Acquisition:

    • Set the CD spectropolarimeter to scan from 190 to 260 nm.[16]

    • Record the spectra for the blank solutions first, then the control and test samples.

    • Acquire at least three scans for each sample and average them to improve the signal-to-noise ratio.

  • Data Analysis:

    • Subtract the corresponding blank spectrum from the peptide spectra.

    • Convert the raw data (millidegrees) to mean residue ellipticity [θ].

    • Analyze the spectra using deconvolution software (e.g., K2D2, DichroWeb) to estimate the percentage of α-helix, β-sheet, and random coil. α-helices typically show negative bands at ~208 nm and 222 nm.[17][18]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information at the atomic level.[19][20]

Objective: To identify specific residues involved in conformational changes and to determine the 3D structure of the peptide.

Materials:

  • Isotopically labeled (¹⁵N, ¹³C) peptide if detailed structural analysis is required.

  • Deuterated buffer (e.g., phosphate buffer in D₂O)

  • This compound

  • High-field NMR spectrometer (≥600 MHz)

Procedure:

  • Sample Preparation:

    • Dissolve the peptide to a final concentration of 0.5-1 mM in deuterated buffer.[20]

    • Add 5-10% D₂O for the lock signal.

  • Data Acquisition:

    • Acquire a 1D ¹H spectrum to assess the overall folding state of the peptide. A well-folded peptide will have sharp, well-dispersed peaks.[21]

    • Acquire 2D NMR spectra (e.g., TOCSY, NOESY) for the peptide in the absence and presence of this compound.

    • TOCSY spectra will help in assigning resonances to specific amino acid spin systems.

    • NOESY spectra will show through-space correlations between protons that are close in space (<5 Å), which is crucial for determining the 3D structure.

  • Data Analysis:

    • Compare the chemical shifts of the peptide with and without the modulator. Significant chemical shift perturbations (CSPs) for specific residues indicate that their chemical environment has changed, suggesting they are involved in the conformational change or interaction.[22][23]

    • Use the distance restraints from the NOESY spectra to calculate a 3D structure of the peptide using software like CYANA or XPLOR-NIH.

Visualizations

Hypothetical Signaling Pathway for Conformation Induction

Hypothetical Mechanism of Action cluster_0 Potential Interactions Peptide Unstructured Peptide Intermediate Peptide-Tosyl-Glu Complex (Non-covalent) Peptide->Intermediate Binding TosylGlu This compound TosylGlu->Intermediate FoldedPeptide Folded Peptide Intermediate->FoldedPeptide Conformational Change Pi-Pi Stacking Pi-Pi Stacking Pi-Pi Stacking->Intermediate H-Bonding H-Bonding H-Bonding->Intermediate Crowding Crowding Crowding->Intermediate

Caption: Hypothetical interactions of this compound with a peptide.

Experimental Workflow for Assessing Conformational Impact

Experimental Workflow start Start: Unstructured Peptide add_modulator Add Conformational Modulator (e.g., this compound) start->add_modulator cd_spec Circular Dichroism Spectroscopy add_modulator->cd_spec nmr_spec NMR Spectroscopy add_modulator->nmr_spec analyze_cd Analyze Secondary Structure (%) cd_spec->analyze_cd analyze_nmr Analyze Chemical Shifts & 3D Structure nmr_spec->analyze_nmr conclusion Conclusion on Conformational Impact analyze_cd->conclusion analyze_nmr->conclusion

Caption: Workflow for analyzing peptide conformational changes.

Logical Relationships of Conformation Modulating Strategies

Peptide Conformation Strategies cluster_covalent Covalent Modification cluster_noncovalent Non-Covalent Influence root Modulating Peptide Conformation stapling Hydrocarbon Stapling root->stapling unnatural_aa Unnatural Amino Acids root->unnatural_aa cyclization Cyclization root->cyclization cosolvents Co-solvents (TFE) root->cosolvents crowding Molecular Crowding root->crowding hypothetical This compound (Hypothetical) root->hypothetical

Caption: Classification of peptide conformation modulating strategies.

References

Literature review of the applications of Tosyl-L-glutamic acid in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate chiral building blocks and auxiliaries is paramount to achieving efficient and stereoselective syntheses. Tosyl-L-glutamic acid, a derivative of the naturally occurring amino acid L-glutamic acid, has historically served as a versatile tool in the synthetic chemist's arsenal. This guide provides a comprehensive comparison of the applications of this compound in peptide synthesis, as a chiral resolving agent, and as a precursor for chiral ligands, juxtaposing its performance with contemporary alternatives and providing detailed experimental context.

At a Glance: Key Applications and Alternatives

ApplicationFunction of this compoundPrimary AlternativesKey Performance Metrics
Peptide Synthesis Nα-protected amino acid for Boc/Bzl strategyFmoc-Glu(OtBu)-OH, Z-Glu(OBzl)-OH, Boc-Glu(OBzl)-OHCoupling efficiency, yield, prevention of side reactions (pyroglutamate formation), deprotection conditions
Chiral Resolution Chiral resolving agent forming diastereomeric saltsL-menthol, tartaric acid derivatives, chiral amines (e.g., 1-phenylethylamine)Yield of resolved enantiomer, optical purity (%ee), ease of separation and recovery
Asymmetric Synthesis Precursor for chiral ligandsOther amino acid-derived ligands (e.g., from proline, valine), BINOL, Salen ligandsEnantiomeric excess (%ee) of the product, catalytic activity and loading, substrate scope

This compound in Peptide Synthesis: A Classical Approach

N-Tosyl-L-glutamic acid has been employed as a protected amino acid derivative, primarily within the framework of the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy for solid-phase and solution-phase peptide synthesis. The tosyl group serves as a robust Nα-protecting group, stable to the acidic conditions used for the removal of the Boc group during chain elongation.

Performance Comparison: Nα-Protecting Groups for Glutamic Acid

While once a common choice, the use of Nα-tosyl protection has been largely superseded by the milder and more versatile Fmoc (9-fluorenylmethyloxycarbonyl) strategy.

Protecting Group StrategyNα-Deprotection ConditionsSide-Chain Protection (Glu)Final CleavageAdvantagesDisadvantages
Boc/Bzl (with Tos-Glu) Strong Acid (e.g., HBr/AcOH)Benzyl ester (OBzl)Anhydrous HFRobust protection, potentially higher yields for simple peptides.Harsh deprotection and cleavage conditions, requires specialized equipment (for HF), potential for side reactions with sensitive residues.
Fmoc/tBu (Fmoc-Glu(OtBu)-OH) 20-50% Piperidine in DMF[1]tert-Butyl ester (OtBu)~95% Trifluoroacetic Acid (TFA)[1]Mild deprotection, orthogonal protection schemes possible, suitable for complex and sensitive peptides.[1][2]Potential for pyroglutamate formation from N-terminal glutamic acid.[2]
Boc/Bzl (Z-Glu(OBzl)-OH) Catalytic Hydrogenation or Strong AcidBenzyl ester (OBzl)Anhydrous HFWell-established in solution-phase synthesis.Harsh final cleavage, hydrogenation not compatible with all functional groups.
Experimental Protocols

Synthesis of N-(p-Tolylsulphonyl)-L-glutamic acid [3]

  • Dissolve 14.7 g (0.1 mol) of L-glutamic acid in 100 mL of 2N NaOH and heat to approximately 70°C.

  • Add 22.8 g (0.12 mol) of p-toluenesulfonyl chloride in portions over 30 minutes while maintaining the pH at 9 by the dropwise addition of NaOH solution.

  • Stir the reaction at 70°C for 1 hour.

  • Cool the reaction mixture to below 0°C in an ice-salt bath.

  • Acidify to pH 3 with concentrated hydrochloric acid.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic extracts, decolorize with activated carbon, dry over anhydrous calcium chloride, filter, and concentrate to approximately 80 mL.

  • Cool in an ice-salt bath to crystallize the product.

    • Yield: 27.7 g (92%)

    • Melting Point: 130-132°C

Deprotection of the Tosyl Group

The tosyl group is typically removed under strongly acidic or reductive conditions.

  • Acidic Cleavage: Refluxing with HBr and acetic acid at 70°C.[4]

  • Reductive Cleavage: Using sodium in liquid ammonia or SmI₂.[4]

Logical Workflow for Peptide Synthesis Strategy Selection

G start Peptide Synthesis Required peptide_complexity Complex or Sensitive Peptide? start->peptide_complexity strategy Select Synthesis Strategy peptide_complexity->strategy Yes peptide_complexity->strategy No boc_bzl Boc/Bzl Strategy strategy->boc_bzl Simple fmoc_tbu Fmoc/tBu Strategy strategy->fmoc_tbu Complex tos_glu Use Tos-Glu-OH boc_bzl->tos_glu fmoc_glu Use Fmoc-Glu(OtBu)-OH fmoc_tbu->fmoc_glu end Synthesized Peptide tos_glu->end fmoc_glu->end

Figure 1. Decision-making process for selecting a peptide synthesis strategy.

This compound as a Chiral Resolving Agent

The principle of chiral resolution relies on the reaction of a racemic mixture with an enantiomerically pure resolving agent to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated by techniques such as crystallization. This compound, being a chiral carboxylic acid, can be used to resolve racemic amines.

Performance Comparison: Chiral Resolution of Racemic Amines

The effectiveness of a resolving agent is highly dependent on the specific substrate. Below is a conceptual comparison of resolving agents for a generic racemic amine.

Resolving AgentPrinciple of SeparationTypical YieldTypical Optical Purity (%ee)AdvantagesDisadvantages
This compound Diastereomeric salt formationSubstrate dependentSubstrate dependentReadily available from the chiral pool.Separation can be challenging; requires optimization for each substrate.
L-Menthol Diastereomeric ester formation[5][6]Good[5]High[5]Can be highly effective; menthol is relatively inexpensive.Requires derivatization to the ester and subsequent hydrolysis.
(R)-Mandelic Acid Diastereomeric salt formationGood85% for phenylalanine methyl ester[7]Often forms well-defined crystalline salts.May not be effective for all amines.
Tartaric Acid Derivatives Diastereomeric salt formationVariableVariableWidely used and commercially available in both enantiomeric forms.Performance is highly substrate-specific.
Experimental Protocol: Chiral Resolution (General Procedure)
  • Dissolve one equivalent of the racemic amine in a suitable solvent (e.g., ethanol, methanol, or a mixture with water).

  • Add one equivalent of this compound to the solution.

  • Heat the mixture to obtain a clear solution and then allow it to cool slowly to room temperature.

  • If no crystals form, induce crystallization by scratching the inside of the flask or by adding a seed crystal.

  • Allow the crystallization to proceed, potentially at a lower temperature (e.g., 4°C), until a sufficient amount of solid has formed.

  • Isolate the crystals by filtration and wash with a small amount of cold solvent.

  • The resolved amine can be recovered from the diastereomeric salt by treatment with a base to neutralize the glutamic acid, followed by extraction.

  • The optical purity of the resolved amine should be determined by a suitable method, such as chiral HPLC or polarimetry.

Workflow for Chiral Resolution via Diastereomeric Salt Formation

G racemate Racemic Amine add_resolving_agent Add this compound racemate->add_resolving_agent diastereomers Formation of Diastereomeric Salts add_resolving_agent->diastereomers crystallization Fractional Crystallization diastereomers->crystallization separation Separation of Diastereomers crystallization->separation salt1 Diastereomeric Salt 1 (Solid) separation->salt1 Less Soluble salt2 Diastereomeric Salt 2 (Solution) separation->salt2 More Soluble liberation1 Liberate Amine 1 salt1->liberation1 liberation2 Liberate Amine 2 salt2->liberation2 enantiomer1 Enantiomer 1 liberation1->enantiomer1 enantiomer2 Enantiomer 2 liberation2->enantiomer2

Figure 2. General workflow for the resolution of a racemic amine.

This compound in Asymmetric Synthesis

Derivatives of this compound can be utilized as chiral ligands in transition metal-catalyzed asymmetric reactions. The chirality of the glutamic acid backbone can induce stereoselectivity in the formation of new chiral centers.

Performance Comparison: Chiral Ligands in Asymmetric Catalysis

The field of asymmetric catalysis is vast, with numerous classes of "privileged" ligands demonstrating high efficacy across a range of transformations. While ligands derived from this compound are not as commonly employed as others, a conceptual comparison can be made.

Ligand ClassOrigin/StructureTypical ReactionsTypical %eeAdvantages
This compound Derivatives Amino acid-basedMichael additions, Aldol reactionsVariable, substrate-dependentEasily prepared from the chiral pool.
Proline-derived Ligands Amino acid-basedAldol reactions, Michael additions, Mannich reactionsOften >90%High enantioselectivity and broad applicability.
BINAP Axially chiral biaryl phosphineHydrogenations, isomerizationsOften >95%High enantioselectivity, widely used in industrial processes.[8]
Salen Ligands Schiff base complexesEpoxidations, cyclopropanationsOften >90%Readily tunable steric and electronic properties.
Experimental Protocol: Asymmetric Michael Addition (Conceptual)
  • In a flame-dried flask under an inert atmosphere, dissolve the chiral ligand (derived from this compound) and the metal precursor (e.g., Cu(OAc)₂, NiCl₂) in a suitable anhydrous solvent (e.g., THF, toluene).

  • Stir the mixture at room temperature to allow for the formation of the chiral catalyst complex.

  • Cool the reaction to the desired temperature (e.g., 0°C, -20°C, -78°C).

  • Add the Michael acceptor substrate.

  • Slowly add the Michael donor (e.g., a malonate derivative or a Grignard reagent).

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

  • Determine the yield and enantiomeric excess (e.g., by chiral HPLC).

Relationship between Chiral Ligand and Enantioselective Product Formation

G metal Metal Precursor catalyst Chiral Catalyst metal->catalyst ligand Chiral Ligand (from Tos-L-Glu) ligand->catalyst transition_state Diastereomeric Transition States catalyst->transition_state substrates Prochiral Substrates substrates->transition_state ts1 Lower Energy TS transition_state->ts1 Favored ts2 Higher Energy TS transition_state->ts2 Disfavored major_product Major Enantiomer ts1->major_product minor_product Minor Enantiomer ts2->minor_product

References

Safety Operating Guide

Proper Disposal of Tosyl-L-glutamic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Tosyl-L-glutamic acid, a protected amino acid commonly used in synthetic chemistry. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.

Summary of Key Safety Information

Before handling this compound, it is crucial to be aware of its properties and the necessary safety precautions.

PropertyInformation
Physical State Powder Solid[1]
Appearance White[1]
Incompatible Materials Oxidizing agents[1]
Personal Protective Equipment (PPE) Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and clothing to prevent skin exposure.[1]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound involves collecting the solid waste in a designated and properly labeled container for chemical waste.

1. Personal Protective Equipment (PPE) and Safety Measures:

  • Always wear appropriate personal protective equipment, including safety glasses or goggles, a lab coat, and chemical-resistant gloves, before handling this compound.[1]

  • Ensure adequate ventilation in the work area to avoid inhalation of any dust.[1]

2. Containment of Spills:

  • In the event of a spill, carefully sweep up the solid material.[1]

  • Avoid generating dust during the cleanup process.

3. Collection of Waste:

  • Place the swept-up this compound into a suitable, clearly labeled container designated for chemical waste.[1]

  • Ensure the container is sealable to prevent accidental spillage or release.

4. Storage of Waste:

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.[1]

  • The storage area should be clearly marked as a chemical waste accumulation point.

5. Final Disposal:

  • The disposal of the chemical waste must be conducted through an approved waste disposal plant or a licensed waste disposal company.

  • Always adhere to local, state, and federal regulations regarding chemical waste disposal.

Experimental Workflow for Disposal

The following diagram illustrates the logical steps for the proper disposal of this compound.

A Step 1: Don Personal Protective Equipment (PPE) - Safety Goggles - Lab Coat - Gloves B Step 2: Containment and Collection - Sweep up solid material - Avoid generating dust A->B Prepare for handling C Step 3: Transfer to Waste Container - Place in a labeled, sealable container for chemical waste B->C Secure the waste D Step 4: Temporary Storage - Store in a designated, cool, dry, and well-ventilated area C->D Store safely E Step 5: Final Disposal - Arrange for pickup by an approved chemical waste disposal service D->E Finalize disposal

Disposal Workflow for this compound

References

Essential Safety and Logistical Information for Handling Tosyl-L-glutamic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for Tosyl-L-glutamic acid.

Personal Protective Equipment (PPE)

Proper PPE is the primary defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, which is a white, solid powder.[1]

Protection TypeEquipment SpecificationPurpose
Eye and Face Protection Chemical safety goggles with side shields or a face shield.[1][2]To protect eyes from splashes and airborne particles.[2]
Skin Protection Nitrile or neoprene gloves.[2][3] A chemical-resistant apron or lab coat is also recommended.[2]To prevent skin contact and contamination of personal clothing.[2]
Respiratory Protection A NIOSH-approved N95 or higher-level respirator with acid gas cartridges should be used if dust or vapors are generated or if handling outside of a fume hood.[2][3] Under normal use conditions with adequate ventilation, it may not be required.To protect against the inhalation of harmful dust or vapors.[2]
Foot Protection Closed-toe shoes.[2]To protect feet from spills.[2]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational plan is crucial for ensuring laboratory safety.[2]

  • Preparation :

    • Ensure an emergency eyewash station and safety shower are readily accessible.[2]

    • Verify that the work area, preferably a certified chemical fume hood, is well-ventilated.[2]

    • Confirm availability of spill control materials, such as neutralizing absorbent powder.[4]

    • Don the appropriate PPE as outlined in the table above.

  • Handling :

    • Handle this compound in a well-ventilated area, ideally within a fume hood, to minimize inhalation exposure.[2]

    • Avoid contact with skin and eyes.[1]

    • Prevent the formation of dust.

    • When transferring the powder, use a scoop or spatula to avoid raising dust.

    • If diluting, always add the acid to the water slowly to prevent a potentially violent exothermic reaction.[2]

  • Post-Handling :

    • Wash hands thoroughly after handling the compound.[1]

    • Clean the work surface to remove any residual contamination.

    • Remove and wash contaminated clothing and gloves before reuse.[1]

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection :

    • Collect all waste materials, including leftover this compound and any contaminated items (e.g., gloves, absorbent pads, and disposable labware), in a designated and clearly labeled hazardous waste container.[2][5]

    • The container should be made of a compatible material and have a secure lid.[5]

  • Labeling and Storage :

    • Label the waste container with "Hazardous Waste" and the full chemical name, "this compound Waste."

    • Store the sealed container in a designated satellite accumulation area within the laboratory.

  • Disposal Procedure :

    • All chemical waste must be disposed of through a licensed hazardous waste disposal service.

    • Consult and adhere to all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1]

Experimental Workflow

The following diagram outlines the standard workflow for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don Appropriate PPE prep2 Prepare Work Area (Fume Hood) prep1->prep2 prep3 Verify Emergency Equipment Access prep2->prep3 handle1 Weigh/Transfer Compound prep3->handle1 Proceed to Handling handle2 Perform Experiment handle1->handle2 clean1 Decontaminate Work Area handle2->clean1 Experiment Complete clean2 Segregate Waste clean1->clean2 clean3 Dispose of Waste in Labeled Container clean2->clean3 end End clean3->end Store for Pickup

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tosyl-L-glutamic acid
Reactant of Route 2
Reactant of Route 2
Tosyl-L-glutamic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.